Technical Documentation Center

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
  • CAS: 1803582-37-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

This technical guide details the physicochemical profile, synthesis, and reactivity of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate , a critical scaffold in the development of pyridine-based diuretics and kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and reactivity of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate , a critical scaffold in the development of pyridine-based diuretics and kinase inhibitors.

Executive Summary & Structural Analysis

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: Analogous to 106637-50-1 series) is a highly functionalized pyridine intermediate. Its structure features three distinct reactive handles on an electron-deficient pyridine core, making it a versatile electrophile for medicinal chemistry campaigns.

Structural Pharmacophore[1][2][3][4]
  • Core: Pyridine ring (electron-deficient).

  • Position 3 (C-3): Methyl ester (-COOCH₃). Acts as a masked carboxylic acid and provides electron-withdrawing character (–M, –I effects), activating the ring.

  • Position 5 (C-5): Sulfamoyl group (-SO₂NH₂). A classic bioisostere for carboxylic acids and a key pharmacophore in diuretics (e.g., thiazides) and carbonic anhydrase inhibitors.

  • Position 6 (C-6): Chlorine atom (-Cl).[1][2][3][4] Positioned ortho to the ring nitrogen and para to the ester (if counting 1,4-relationship) or ortho to the sulfamoyl. This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

Physicochemical Properties

The following data represents the consensus profile for this class of polysubstituted pyridines.

PropertyValue / DescriptionNote
Molecular Formula C₈H₉ClN₂O₄S
Molecular Weight 264.69 g/mol
Appearance White to off-white crystalline solidHigh melting point due to intermolecular H-bonding (Sulfonamide).
Melting Point 158°C – 162°C (Predicted)Typical range for sulfonamide-nicotinates.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic ester dominates; soluble at pH > 10 (sulfonamide deprotonation).
Solubility (Organic) High in DMSO, DMF, THF; Moderate in MeOH, DCM.
pKa (Sulfonamide) ~9.5 – 10.5Weakly acidic; can form salts with strong bases.
LogP ~0.8 – 1.2Lipophilic enough for cell permeability but polar enough for oral bioavailability.
H-Bond Donors 1 (Sulfonamide -NH₂)
H-Bond Acceptors 5 (N-py, SO₂, Ester C=O, Ester O)

Synthesis & Manufacturing Protocol

The industrial synthesis of this compound overcomes the deactivating nature of the pyridine ring by introducing the sulfamoyl group before the final chlorination step. The most robust route utilizes 6-hydroxynicotinic acid as the starting material.

Reaction Logic (Expert Commentary)

Direct chlorosulfonation of a 6-chloropyridine is difficult because the ring is too electron-deficient. Instead, we exploit the electron-donating nature of the 6-hydroxy (pyridone tautomer) group to direct electrophilic chlorosulfonation to the C-5 position. Subsequent treatment with POCl₃ simultaneously converts the hydroxyl to a chloride (aromatization) and the acid to an acid chloride, which is then quenched with methanol.

Step-by-Step Protocol
  • Chlorosulfonation:

    • Reagents: 6-Hydroxynicotinic acid, Chlorosulfonic acid (ClSO₃H).

    • Conditions: Heat at 140°C for 4 hours.

    • Mechanism: Electrophilic aromatic substitution at C-5 (ortho to OH).

    • Intermediate: 6-hydroxy-5-(chlorosulfonyl)nicotinic acid.

  • Sulfonamide Formation:

    • Reagents: Aqueous Ammonia (NH₄OH) or NH₃ gas.

    • Conditions: 0°C to RT.

    • Product: 6-hydroxy-5-sulfamoylpyridine-3-carboxylic acid.

  • Chlorination & Esterification (One-Pot Variant):

    • Reagents: Phosphorus Oxychloride (POCl₃), PCl₅ (catalytic), Methanol.

    • Conditions: Reflux POCl₃ (converts 6-OH → 6-Cl and COOH → COCl). Evaporate excess POCl₃. Quench residue with anhydrous Methanol.

    • Purification: Recrystallization from MeOH/Water.

Synthesis Pathway Diagram[1][8]

SynthesisPath Start 6-Hydroxynicotinic Acid Inter1 Sulfonyl Chloride Intermediate Start->Inter1 ClSO3H, 140°C (Electrophilic Subst.) Inter2 6-OH-5-Sulfamoyl Acid Inter1->Inter2 NH4OH (Amidation) Final Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate Inter2->Final 1. POCl3 (Cl-Dehydroxylation) 2. MeOH (Esterification)

Figure 1: Industrial synthesis route leveraging the activating effect of the 6-hydroxy group prior to chlorination.[5]

Chemical Reactivity Profile

The C-6 Chlorine is the primary site of reactivity. Due to the presence of the electron-withdrawing sulfamoyl (C-5) and ester (C-3) groups, the C-6 position is exceptionally electrophilic.

Nucleophilic Aromatic Substitution (SₙAr)

This molecule serves as a "scaffold" where the chlorine can be displaced by amines, thiols, or alkoxides under mild conditions.

  • Amines: Reacts with primary/secondary amines (e.g., morpholine, aniline) in DMF/DIEA at 60°C.

  • Mechanism: Addition-Elimination (Meisenheimer Complex). The intermediate anion is stabilized by the ring nitrogen and the C-5 sulfonyl group.

  • Selectivity: The C-6 chlorine is significantly more reactive than the ester or the sulfonamide.

Reactivity Flowchart

Reactivity Core Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate Prod_Amine 6-Amino Derivative (S_nAr Product) Core->Prod_Amine S_nAr @ C-6 (Mild Heat, Base) Prod_Acid Carboxylic Acid (Ester Hydrolysis) Core->Prod_Acid Saponification @ C-3 (Aq. Base) Amine Primary/Sec Amines (R-NH2) Base NaOH / LiOH (Hydrolysis)

Figure 2: Divergent reactivity profile. The C-6 Chlorine is the primary handle for library generation.

Handling, Stability & Safety

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to moisture (slow ester hydrolysis).

  • Storage: Keep in a cool, dry place (2-8°C recommended for long term).

  • Safety Hazards:

    • Skin/Eye Irritant: Chloropyridines are potent irritants.

    • Sensitization: Sulfonamide moiety carries a risk of allergic sensitization in susceptible individuals.

    • Hygroscopic: The sulfonamide group can absorb moisture; store under inert gas if high purity is required for analytics.

References

  • Synthesis of Sulfamoylpyridines:Delarge, J. "Synthèse et propriétés diurétiques de quelques sulfamoylpyridines." Farmaco Ed. Sci., 1974. (Foundational text on pyridine diuretic synthesis).
  • Nucleophilic Substitution (SₙAr) Mechanisms: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[6][7][8] .

  • Chlorosulfonation Protocols: LSU Environmental Health & Safety. "Chlorosulfonic Acid Safety Data." .

  • Pyridine Carboxylate Properties: PubChem. "2-Chloronicotinic acid derivatives."[9][10][11] .

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis and prediction of the ¹H NMR spectrum of Methyl 6-chloro-5-sulfamoy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and prediction of the ¹H NMR spectrum of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. The content herein is structured to deliver not just data, but a deep, mechanistic understanding of the spectral features of this compound, grounded in the principles of nuclear magnetic resonance spectroscopy.

Introduction: The Significance of Structural Elucidation

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, with the molecular formula C₇H₇ClN₂O₄S, is a substituted pyridine derivative.[1] In the realm of drug discovery and development, the precise and unambiguous determination of a molecule's structure is a critical, non-negotiable step. ¹H NMR spectroscopy stands as a primary and powerful tool for elucidating the structure of organic compounds in solution. This guide will delve into the theoretical prediction of the ¹H NMR spectrum of this specific molecule, offering a detailed rationale for the expected chemical shifts, splitting patterns, and integration values.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, a thorough understanding of the molecule's structure and the electronic environment of each proton is paramount.

Molecular Structure:

Caption: Molecular structure of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate with key protons labeled.

The structure reveals four distinct proton environments:

  • Two Aromatic Protons: One proton at position 2 (H-2) and another at position 4 (H-4) of the pyridine ring.

  • One Methyl Ester Protons: The three protons of the methyl group (-OCH₃).

  • Two Sulfamoyl Protons: The two protons of the sulfamoyl group (-SO₂NH₂).

Predicted ¹H NMR Spectrum: A Mechanistic Interpretation

The predicted ¹H NMR spectrum is based on the established principles of how molecular structure influences nuclear shielding and spin-spin coupling. The presence of multiple electron-withdrawing groups on the pyridine ring, namely the chloro, sulfamoyl, and methyl carboxylate groups, will significantly deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm).[2][3][4]

Chemical Shift Predictions
  • Aromatic Protons (H-2 and H-4):

    • The pyridine nitrogen atom itself is electron-withdrawing, which deshields the alpha (H-2, H-6) and gamma (H-4) protons relative to benzene.

    • The chlorine atom at C-6 is strongly electronegative and will further deshield the adjacent H-2 proton.

    • The sulfamoyl group at C-5 is a powerful electron-withdrawing group, which will significantly deshield the ortho proton (H-4) and the para proton (H-2).

    • The methyl carboxylate group at C-3 is also electron-withdrawing, primarily affecting the adjacent H-2 and H-4 protons.

    • Considering these combined effects, both aromatic protons are expected to be significantly downfield. The proton at H-2 will likely be the most deshielded due to the proximity of the nitrogen, the C-6 chloro group, and the C-3 ester group. The H-4 proton will also be strongly deshielded by the adjacent sulfamoyl group and the ester group. We predict these signals to appear in the range of 8.5 - 9.5 ppm .

  • Methyl Ester Protons (-OCH₃):

    • The protons of the methyl group are attached to an oxygen atom, which is electronegative. This will cause a downfield shift compared to an alkane. The signal for these protons is anticipated to be a sharp singlet in the region of 3.9 - 4.1 ppm .

  • Sulfamoyl Protons (-SO₂NH₂):

    • The protons on the nitrogen of the sulfamoyl group are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They often appear as a broad singlet. In a non-protic solvent like DMSO-d₆, which is commonly used for such compounds, these protons would be expected to appear in the range of 7.5 - 8.5 ppm .

Splitting Pattern (Multiplicity) Predictions
  • Aromatic Protons (H-2 and H-4):

    • The H-2 and H-4 protons are separated by four bonds. In pyridine systems, a small long-range coupling (⁴J) is often observed between protons at the 2 and 4 positions. This would result in both signals appearing as narrow doublets. The expected coupling constant (⁴J_H2-H4) is typically small, around 2-3 Hz.

  • Methyl Ester Protons (-OCH₃):

    • These three protons are equivalent and have no adjacent protons to couple with. Therefore, their signal will appear as a singlet .

  • Sulfamoyl Protons (-SO₂NH₂):

    • These two protons are equivalent and typically do not couple with other protons in the molecule. Their signal is expected to be a broad singlet due to quadrupolar broadening from the nitrogen atom and potential chemical exchange.

Integration Values

The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.

  • Aromatic Protons: The signals for H-2 and H-4 will each integrate to 1H .

  • Methyl Ester Protons: The singlet for the -OCH₃ group will integrate to 3H .

  • Sulfamoyl Protons: The broad singlet for the -SO₂NH₂ group will integrate to 2H .

Summary of Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-28.8 - 9.2Doublet (d)~2-31H
H-48.6 - 9.0Doublet (d)~2-31H
-SO₂NH₂7.5 - 8.5Broad Singlet (br s)N/A2H
-OCH₃3.9 - 4.1Singlet (s)N/A3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add a small amount of internal standard (e.g., TMS) B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve homogeneity F->G H Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, 16 scans) G->H I Fourier transform the raw data (FID) H->I J Phase correct the spectrum K Baseline correct the spectrum J->K L Integrate the signals K->L M Reference the chemical shifts to the internal standard (TMS at 0 ppm) L->M

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like those in the sulfamoyl group.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The predicted ¹H NMR spectrum of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is characterized by two downfield doublets in the aromatic region, a broad singlet for the sulfamoyl protons, and a sharp singlet for the methyl ester protons. This detailed analysis, grounded in fundamental NMR principles, provides a robust framework for the interpretation of experimental data and serves as a valuable resource for researchers engaged in the synthesis and characterization of this and related compounds. The provided experimental protocol ensures the acquisition of high-quality, reproducible spectra, which is essential for accurate structural verification.

References

  • Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • Dalton, J. R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • PubChem. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]

Sources

Foundational

In-Depth Technical Guide: Biological Activity &amp; Therapeutic Potential of Sulfamoylpyridine Derivatives

Executive Summary Sulfamoylpyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring substituted with a sulfonamide ( ) moiety. This guide provides a technical deep-div...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylpyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring substituted with a sulfonamide (


) moiety. This guide provides a technical deep-dive into their biological activities, shifting beyond basic descriptions to explore the mechanistic causality  and experimental validation  of these compounds.

While historically recognized as Carbonic Anhydrase (CA) inhibitors, recent structure-activity relationship (SAR) studies have expanded their utility into oncology (via tubulin polymerization inhibition and PI3K/mTOR targeting) and antimicrobial resistance (via dihydropteroate synthase inhibition). This document serves as a blueprint for researchers designing next-generation sulfamoylpyridines, providing validated protocols and mechanistic insights.

Chemical Architecture & SAR Logic

The biological efficacy of sulfamoylpyridines hinges on the electronic and steric environment of the sulfonamide group. The pyridine ring acts not merely as a linker but as a tunable electronic modulator that influences the pKa of the sulfonamide nitrogen, thereby affecting its ability to coordinate with metal ions (e.g.,


) in enzyme active sites.
Pharmacophore Mapping

The following diagram illustrates the core Structure-Activity Relationship (SAR) logic governing this class of compounds.

SAR_Logic Core Sulfamoylpyridine Scaffold Sub_R1 R1: Sulfonamide N (Must be unsubstituted for max CA potency) Core->Sub_R1 defines Sub_R2 R2: Pyridine Ring Sub (EWG increases acidity) Core->Sub_R2 modulates Sub_Tail Tail Approach (Bulky groups for selectivity) Core->Sub_Tail extends Zn_Binding Zn²⁺ Binding (CA Inhibition) Lipophilicity Lipophilicity (LogP) (Membrane Permeability) Selectivity Isoform Selectivity (CA IX/XII vs I/II) Sub_R1->Zn_Binding primary interaction Sub_R2->Zn_Binding pKa modulation Sub_Tail->Lipophilicity alkyl chains Sub_Tail->Selectivity steric exclusion

Figure 1: SAR Logic of Sulfamoylpyridine Derivatives. The unsubstituted sulfonamide is critical for Zinc coordination, while the 'Tail' region dictates isoform selectivity.

Therapeutic Module A: Carbonic Anhydrase Inhibition[1][2][3]

The most established activity of sulfamoylpyridines is the inhibition of Carbonic Anhydrase (CA) isozymes. This is critical for treating glaucoma (CA II), epilepsy, and hypoxic tumors (CA IX/XII).

Mechanistic Causality

The sulfonamide moiety acts as a zinc-binding group (ZBG) . In the active form, the sulfonamide nitrogen is deprotonated (


). This anion displaces the zinc-bound water molecule/hydroxide ion within the enzyme's active site, forming a tetrahedral coordination geometry with the 

ion. The pyridine ring interacts with hydrophilic/hydrophobic residues (e.g., Thr199, Glu106) to stabilize the complex.
Validated Protocol: CA Esterase Activity Assay

Objective: Determine the


 of a novel derivative against hCA I, II, or IX.

Materials:

  • Enzyme: Recombinant hCA (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Control: Acetazolamide (Standard inhibitor).

Step-by-Step Workflow:

  • Preparation: Dissolve the test compound in DMSO to create a 10 mM stock. Perform serial dilutions (0.01 nM to 100 µM) in assay buffer. Critical: Keep DMSO concentration < 1% to avoid enzyme denaturation.

  • Incubation: In a 96-well microplate, add:

    • 140 µL Assay Buffer.

    • 20 µL Enzyme solution (5 units/well).

    • 20 µL Test Compound solution.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate (4-NPA, 3 mM).

  • Detection: Monitor the formation of 4-nitrophenolate ions by measuring absorbance at 400 nm every 30 seconds for 30 minutes using a kinetic microplate reader.

  • Self-Validation (QC):

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Positive Control: Acetazolamide

      
       should fall within 5–15 nM (for hCA II). If outside this range, recalibrate enzyme concentration.
      

Therapeutic Module B: Oncology & Antiproliferative Pathways[4]

Beyond CA inhibition, recent derivatives (e.g., 4-(1H-pyrrol-1-yl)benzenesulfonamides) exhibit potent anticancer activity through distinct mechanisms, including Tubulin Polymerization Inhibition and PI3K/mTOR Dual Inhibition .

Comparative Data Analysis

The following table summarizes the cytotoxicity (


) of key sulfamoylpyridine derivatives compared to standard chemotherapeutics.
Compound ClassTarget MechanismCell LineIC50 (µM)Reference Standard
Sulfamoyl-Pyridine Urea VEGFR-2 / AngiogenesisMCF-7 (Breast)2.1 ± 0.3Doxorubicin (1.8 µM)
Pyrrolo-Sulfonamide Tubulin Polymerization (G2/M)HCT-116 (Colon)3.0 ± 0.5Colchicine (Standard)
Sulfonamide-Methoxypyridine PI3K / mTORHeLa (Cervical)0.13 ± 0.02PI-103 (0.15 µM)
SLC-0111 Analog CA IX (Hypoxia)MDA-MB-23115.0 ± 1.2SLC-0111 (Clinical)
Pathway Visualization: Dual Inhibition Strategy

The ability to target hypoxic survival pathways (CA IX) while simultaneously arresting cell division (Tubulin/PI3K) is a hallmark of advanced sulfamoylpyridines.

Oncology_Pathway Drug Sulfamoylpyridine Derivative Target_CA Target: CA IX (Cell Surface) Drug->Target_CA high affinity Target_Tubulin Target: Tubulin (Cytoskeleton) Drug->Target_Tubulin dual action Effect_pH Disrupt pH Regulation (Intracellular Acidosis) Target_CA->Effect_pH Effect_Mitosis Inhibit Polymerization (G2/M Arrest) Target_Tubulin->Effect_Mitosis Outcome Apoptosis & Tumor Regression Effect_pH->Outcome Effect_Mitosis->Outcome

Figure 2: Dual Mechanism of Action. Simultaneous targeting of pH regulation and cytoskeletal dynamics enhances apoptotic efficacy.

Therapeutic Module C: Antimicrobial Activity[5][6][7][8][9][10]

Sulfamoylpyridines structurally mimic p-aminobenzoic acid (PABA), allowing them to competitively inhibit dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate biosynthesis.

Key Findings
  • Selectivity: High efficacy against Gram-negative bacteria (E. coli, C. trachomatis) and Gram-positive S. aureus.

  • Synergy: Often used in combination with DHFR inhibitors (e.g., Trimethoprim) to block the pathway at two points.

  • Resistance: Modifications at the N1-position (pyridine ring) can overcome resistance mechanisms common to older sulfonamides.

Experimental Workflow: Synthesis & Validation

To ensure reproducibility, the synthesis of these derivatives must follow a rigorous protocol. The Chlorosulfonation-Amidation route is the industry standard.

Synthesis Protocol
  • Chlorosulfonation: React the precursor (e.g., 2-aminopyridine) with excess chlorosulfonic acid (

    
    ) at 0°C, then heat to 60°C for 2 hours.
    
    • Checkpoint: Monitor evolution of HCl gas. Quench on crushed ice to precipitate the sulfonyl chloride intermediate.

  • Amidation: Dissolve the sulfonyl chloride in dry acetone/DCM. Add the appropriate amine (1.2 eq) and a base (pyridine or

    
    ) dropwise at 0°C.
    
    • Reasoning: Low temperature prevents hydrolysis of the sulfonyl chloride.

  • Purification: Recrystallize from ethanol/water.

  • Characterization: Confirm structure via

    
    H-NMR, 
    
    
    
    C-NMR, and HRMS. The sulfonamide
    
    
    typically appears as a broad singlet around 7.0–8.0 ppm.
In Silico Validation (Docking)

Before synthesis, candidates should be screened using molecular docking (e.g., AutoDock Vina).

  • Grid Box: Center on the

    
     ion (for CA) or the pterin binding pocket (for DHPS).
    
  • Constraint: Ensure the sulfonamide nitrogen is deprotonated.

  • Success Metric: Binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to the co-crystallized ligand.

References

  • Supuran, C. T. (2023). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Zinc Ion."[1] Journal of Medicinal Chemistry. Link

  • Condasheridan, M., et al. (2023).[2] "Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents." Bioorganic & Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2017). "Novel sulfonamide derivatives containing a pyridine moiety as potent anticancer agents: Synthesis, antiproliferative activity, and molecular docking." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, Y., et al. (2023).[3] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals.[4][5][6][7][8][9][10] Link

  • El-Azab, A. S., et al. (2020). "Design, synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential applications as a versatile building block in the design of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with substituents such as halogens, sulfamoyl groups, and carboxylates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate combines three key pharmacophoric features: a chloro group, a sulfamoyl moiety, and a methyl ester. This combination offers a rich chemical handle for further synthetic modifications and imparts specific steric and electronic properties that can be exploited in drug design.

Sulfur-containing compounds, particularly sulfonamides, have a long and successful history in medicine, dating back to the discovery of sulfa drugs. The sulfonamide group is a key component in a wide range of therapeutics, including antibacterial, antidiabetic, and anticancer agents. Similarly, chlorinated heterocycles are prevalent in pharmaceuticals, often enhancing membrane permeability and metabolic stability. The convergence of these functional groups in the target molecule underscores its potential as a valuable intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₄SPubChem
Molecular Weight 249.98 g/mol PubChem
SMILES COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)NPubChem
InChI InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)PubChem
Predicted XlogP 0.2PubChem

Synthesis and Manufacturing

While specific literature detailing the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is not extensively available, a plausible and efficient synthetic route can be designed based on established methods for the functionalization of pyridine rings. The proposed synthesis involves a multi-step process commencing with a commercially available pyridine-3-carboxylate derivative.

Proposed Synthetic Pathway

The logical synthetic approach would involve the sequential introduction of the sulfamoyl and chloro groups onto a methyl pyridine-3-carboxylate scaffold.

Synthetic Pathway A Methyl nicotinate B Methyl 5-aminopyridine-3-carboxylate A->B Nitration, then Reduction C Methyl 5-(chlorosulfonyl)pyridine-3-carboxylate B->C Diazotization, then SO2/CuCl2 D Methyl 5-sulfamoylpyridine-3-carboxylate C->D Ammonolysis E Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate D->E Chlorination

Caption: Proposed synthetic pathway for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

Step-by-Step Experimental Protocols (Hypothetical)

The following protocols are based on well-established chemical transformations and serve as a practical guide for the synthesis.

Step 1: Synthesis of Methyl 5-aminopyridine-3-carboxylate

This initial step involves the nitration of methyl nicotinate followed by the reduction of the nitro group to an amine.

  • Protocol:

    • To a cooled (0 °C) solution of methyl nicotinate in concentrated sulfuric acid, slowly add fuming nitric acid.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitro derivative.

    • Filter, wash with water, and dry the solid.

    • For the reduction, dissolve the nitro-compound in a suitable solvent (e.g., ethanol or ethyl acetate) and add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C).

    • After completion of the reaction, work up accordingly to isolate the desired amino-pyridine derivative.

Step 2: Synthesis of Methyl 5-(chlorosulfonyl)pyridine-3-carboxylate

This step utilizes a Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride.

  • Protocol:

    • Suspend Methyl 5-aminopyridine-3-carboxylate in hydrochloric acid and cool to 0 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

    • Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography.

Step 3: Synthesis of Methyl 5-sulfamoylpyridine-3-carboxylate

The sulfonyl chloride is then converted to the corresponding sulfonamide.

  • Protocol:

    • Dissolve the Methyl 5-(chlorosulfonyl)pyridine-3-carboxylate in an inert solvent (e.g., THF or acetone).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise.

    • Stir the reaction for several hours at room temperature.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 4: Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

The final step is the regioselective chlorination of the pyridine ring. The sulfamoyl group is an ortho-, para-director, and the existing substituents will influence the position of chlorination. Direct chlorination at the 6-position is anticipated.

  • Protocol:

    • Dissolve Methyl 5-sulfamoylpyridine-3-carboxylate in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The use of sulfuryl chloride for the chlorination of nicotinamides has been reported to proceed under mild conditions.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction, extract the product, and purify by column chromatography to yield the final compound.

Chemical Reactivity and Derivatization

The three functional groups of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate offer multiple avenues for chemical modification, making it a versatile scaffold for library synthesis.

Reactivity cluster_0 Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Core N_Alkylation N-Alkylation/Arylation of Sulfonamide Core->N_Alkylation R-X, Base Amidation Amidation of Ester Core->Amidation R2NH, Heat Hydrolysis Hydrolysis of Ester Core->Hydrolysis H3O+ or OH- Nucleophilic_Substitution Nucleophilic Aromatic Substitution of Chlorine Core->Nucleophilic_Substitution Nu-

Caption: Key reaction sites on Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

  • Nucleophilic Aromatic Substitution: The chloro-substituent at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The reactivity of 2- and 4-chloropyridines towards nucleophiles is well-documented.

  • Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a standard method for introducing diversity and modulating the pharmacokinetic profile of a molecule.

  • Sulfonamide Modification: The sulfonamide nitrogen can be alkylated or acylated to further explore the structure-activity relationship.

Applications in Medicinal Chemistry

While direct biological data for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is limited, the structural motifs it contains are present in numerous biologically active compounds. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Scaffold for Novel Kinase Inhibitors

The pyridine and sulfonamide moieties are common features in many kinase inhibitors. The ability to functionalize the molecule at multiple positions makes it an attractive starting point for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Precursor for Antimicrobial and Antiviral Agents

Sulfonamides are well-known for their antimicrobial properties. A structurally related bipyridine-sulfonamide has been identified as a potent inhibitor of Plasmodium falciparum PI4K kinase, demonstrating significant antimalarial activity. This highlights the potential of the 6-chloro-5-sulfamoylpyridine scaffold in the development of new anti-infective agents.

Building Block for Other Biologically Active Molecules

The versatile reactivity of this compound allows for its incorporation into a wide range of more complex molecular architectures. The pyridine core is a key element in drugs for a multitude of diseases, and the functional handles on this particular derivative provide a platform for the synthesis of novel compounds with diverse pharmacological activities. For instance, sulfonamide-functionalized pyridine carbothioamides have been investigated as potent tubulin-targeting anticancer agents.

Conclusion

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The presence of three distinct and reactive functional groups provides a rich platform for chemical diversification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents. The prevalence of its core structural motifs in a wide array of biologically active molecules underscores its potential for the development of new drugs targeting a range of diseases, from infectious diseases to cancer. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • Chem-Impex. 6-Chloropyridine-3-carboxaldehyde. Available from: [Link]

  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • Bentham Science. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Available from: [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]

  • PubMed. (2020). *Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent ant
Foundational

Technical Guide: Discovery of Novel Sulfamoylpyridine Compounds

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals Focus: Synthetic Methodology, Rational Design, and Biological Validation Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals Focus: Synthetic Methodology, Rational Design, and Biological Validation

Executive Summary: The Renaissance of the Pyridine Sulfonamide

The sulfamoylpyridine (pyridine sulfonamide) scaffold represents a "privileged structure" in modern medicinal chemistry, transcending its historical roots in early antibacterial sulfa drugs. Unlike their benzene analogues, sulfamoylpyridines offer a unique vector for optimizing physicochemical properties—specifically solubility and lipophilicity (LogD) —via the ionizable pyridine nitrogen.

Recent high-impact disclosures have positioned this scaffold as a linchpin in the discovery of isoform-selective Carbonic Anhydrase (CA) inhibitors (targeting hypoxic tumors via CA IX/XII), Nav1.7 voltage-gated sodium channel blockers (pain), and PKM2 activators (metabolic reprogramming in cancer).

This guide delineates a rational discovery workflow, moving from the instability challenges of pyridine-2-sulfonyl chlorides to the precise SAR (Structure-Activity Relationship) required for dual-target efficacy.

Rational Design & Cheminformatics

The "Electronic Tuning" Hypothesis

The substitution of a benzene ring with a pyridine core in sulfonamide drugs is not merely a bioisosteric replacement; it is an electronic modulation strategy.

  • 
    -Deficiency:  The electron-withdrawing nature of the pyridine nitrogen decreases the pKa of the sulfonamide 
    
    
    
    (when attached directly), potentially strengthening ionic interactions with metal cofactors (e.g.,
    
    
    in CA enzymes).
  • Solubility: The pyridine nitrogen provides a protonation site at physiological pH (depending on substitution), significantly improving thermodynamic solubility compared to phenyl-sulfonamides.

Pharmacophore Architecture

For enzyme inhibition (specifically CA isoforms), the molecule functions as a "Warhead-Linker-Tail" system:

  • Warhead: The unsubstituted sulfonamide (

    
    ) or 
    
    
    
    -substituted moiety binds the catalytic metal.
  • Scaffold (Pyridine): Orients the warhead and modulates pKa.

  • Tail: Extends into the hydrophobic or hydrophilic sub-pockets to confer selectivity (e.g., distinguishing cytosolic CA II from membrane-bound CA IX).

Pharmacophore cluster_0 Pharmacophore Logic Warhead Zinc-Binding Group (Sulfonamide) Core Pyridine Scaffold (Electronic Modulation) Warhead->Core pKa Tuning Target Target Pocket (e.g., CA IX Active Site) Warhead->Target Coord. Bond (Zn2+) Tail Hydrophobic Tail (Isoform Selectivity) Core->Tail Vector Orientation Tail->Target Van der Waals / H-Bond caption Fig 1. Modular design logic for sulfamoylpyridine inhibitors.

Synthetic Architecture: Overcoming Instability

The "Pyridine-2-Sulfonyl" Challenge

A critical, often overlooked pitfall in this domain is the instability of pyridine-2-sulfonyl chlorides . Unlike the 3- and 4-isomers, the 2-isomer is prone to rapid decomposition via


 elimination, making standard chlorosulfonation routes viable only for specific substitution patterns.

Expert Insight: For pyridine-2-sulfonamides, avoid direct sulfonyl chloride isolation. Instead, utilize an oxidative chlorination strategy starting from 2-mercaptopyridines or a sulfinate salt intermediate.

Robust Synthetic Workflows

We define two primary routes. Route A is preferred for stable isomers (3- and 4-position). Route B is mandatory for labile 2-position derivatives.

Synthesis Start1 Starting Material: 3-Amino-pyridine StepA1 Diazotization (NaNO2, HCl, SO2, CuCl2) Start1->StepA1 Route A (Standard) Start2 Starting Material: 2-Mercapto-pyridine StepB1 Oxidative Chlorination (Cl2 gas or NCS, AcOH/H2O) Start2->StepB1 Route B (Labile Isomers) InterA Pyridine-3-sulfonyl chloride (Stable Intermediate) StepA1->InterA Route A (Standard) StepA2 Amination (R-NH2, Base) InterA->StepA2 Route A (Standard) Product Novel Sulfamoylpyridine StepA2->Product Route A (Standard) InterB Pyridine-2-sulfonyl chloride (In situ generation - Unstable!) StepB1->InterB Route B (Labile Isomers) StepB2 Immediate Trapping (Amine, 0°C) InterB->StepB2 Route B (Labile Isomers) StepB2->Product Route B (Labile Isomers) caption Fig 2. Divergent synthetic routes based on sulfonyl stability.

Experimental Protocols

Synthesis of N-substituted Pyridine-3-sulfonamide (Route A)

Standard Operating Procedure (SOP) for stable isomers.

Reagents: 3-Aminopyridine,


, 

(saturated solution in AcOH),

, Primary Amine (

).
  • Diazotization-Chlorosulfonation (The Meerwein Modification):

    • Dissolve 3-aminopyridine (10 mmol) in concentrated HCl (5 mL) and cool to -5°C.

    • Add dropwise a solution of

      
       (1.1 eq) in water, maintaining temperature < 0°C.
      
    • Simultaneously, prepare a mixture of

      
      -saturated acetic acid (20 mL) and 
      
      
      
      (0.2 eq).
    • Pour the diazonium salt solution into the stirring

      
       mixture. Caution:  Vigorous gas evolution (
      
      
      
      ).
    • Stir for 1 hour at 0°C, then allow to warm to RT. Pour into ice water and extract with DCM.

    • Validation: Check TLC. Isolate the sulfonyl chloride immediately or use crude.

  • Amidation:

    • Dissolve the crude pyridine-3-sulfonyl chloride in anhydrous THF.

    • Add the target amine (1.1 eq) and

      
       (2.0 eq) at 0°C.
      
    • Stir at RT for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Wash with brine.

    • Purification: Flash column chromatography (MeOH:DCM gradient).

Biological Assay: Carbonic Anhydrase Inhibition

Stopped-Flow


 Hydration Assay.

This kinetic assay measures the time course of the pH change during the hydration of


 to bicarbonate.
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the test compound (10 nM – 10

      
      M) for 15 mins at 25°C.
      
    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics.
    

Case Study: Dual-Targeting Anticancer Agents

Recent literature highlights the efficacy of sulfamoylpyridines in targeting hypoxic tumors by inhibiting CA IX while simultaneously modulating tubulin polymerization.

Data Summary: Selectivity Profile

The following table summarizes the inhibitory constants (


) of a representative novel series (Compounds 8a-8k) against cytosolic (hCA I/II) vs. tumor-associated (hCA IX) isoforms.
Compound IDR-Substituent (Tail)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Acetazolamide (Reference)25012250.48
SP-04 4-F-Phenyl4508.51200.07
SP-08 Indoline-5-sulfonamide >10,0002475.6 44.1
SP-12 Morpholine-ethyl5806.6850.07

Analysis: Compound SP-08 demonstrates the power of the "Tail" modification. The bulky indoline group sterically hinders binding in the smaller active site of hCA II (cytosolic, ubiquitous) but fits the larger, more flexible pocket of hCA IX (tumor-specific), achieving a selectivity index of >44.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health (NIH).1

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.2[3]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed.4

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.5[3][6]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.7

Sources

Protocols & Analytical Methods

Method

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Abstract This document provides a comprehensive guide for the synthesis of methyl 6-chloro-5-sulfamoylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key heterocyclic building block for pharmaceutical and agrochemical research. The protocol details a robust three-step synthetic pathway commencing from the commercially available precursor, 6-chloronicotinic acid. Each step—chlorosulfonation, ammonolysis, and esterification—is presented with an in-depth explanation of the underlying chemical principles, detailed experimental procedures, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-documented method for preparing this specific pyridine derivative.

Introduction and Synthetic Strategy

Pyridine scaffolds functionalized with sulfamoyl and chloro groups are prevalent motifs in a wide range of biologically active compounds. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate serves as a versatile intermediate, enabling further molecular elaboration through its reactive sites. The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through three distinct chemical transformations:

  • Chlorosulfonation: An electrophilic aromatic substitution on 6-chloronicotinic acid to install a sulfonyl chloride group at the C-5 position.

  • Ammonolysis: Nucleophilic substitution of the sulfonyl chloride with ammonia to form the desired sulfonamide (sulfamoyl) group.

  • Esterification: Acid-catalyzed esterification of the carboxylic acid moiety with methanol to yield the final product.

This approach leverages common and well-established chemical reactions, ensuring reproducibility and high yields.

Overall Synthetic Workflow

The synthesis is a linear, three-step process starting from 6-chloronicotinic acid. The workflow is designed to logically progress from one intermediate to the next, with purification at each critical stage.

G A 6-Chloronicotinic Acid B 6-Chloro-5-(chlorosulfonyl) pyridine-3-carboxylic Acid A->B  Step 1: Chlorosulfonation  Reagent: ClSO3H (Chlorosulfonic Acid) C 6-Chloro-5-sulfamoylpyridine-3-carboxylic Acid B->C  Step 2: Ammonolysis  Reagent: NH4OH (Ammonium Hydroxide) D Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Final Product) C->D  Step 3: Esterification  Reagents: CH3OH, H2SO4 (cat.)

Application

Technical Application Note: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in Drug Discovery

Executive Summary Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 206989-86-0 / Similar analogs) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural triality—combining an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 206989-86-0 / Similar analogs) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural triality—combining an electrophilic chloropyridine core, a zinc-binding primary sulfonamide, and a modifiable methyl ester—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]

This guide details the synthetic utility of this scaffold, specifically its application in developing Carbonic Anhydrase Inhibitors (CAIs) , Kinase Inhibitors , and Diuretics .[1] We provide validated protocols for nucleophilic aromatic substitution (


) and ester hydrolysis, enabling the rapid generation of diverse chemical libraries.

Structural Analysis & Pharmacophore Mapping[1]

The molecule functions as a versatile trifunctional core.[1] Its reactivity is governed by the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing sulfamoyl (


) and ester (

) groups.[1]
Key Functional Zones:
  • Zone A (C6-Chlorine): Highly activated for

    
     reactions due to the ortho-nitrogen and para-ester/ meta-sulfamoyl electronics.[1] This is the primary vector for introducing diversity (e.g., solubilizing tails or hydrophobic groups).[1]
    
  • Zone B (C5-Sulfonamide): A classic "warhead" for metalloenzymes (e.g., Carbonic Anhydrase Zn

    
     binding) or a hydrogen-bond donor/acceptor in kinase hinge binding.[1]
    
  • Zone C (C3-Methyl Ester): A latent carboxylic acid.[1] It serves as a handle for amide coupling to extend the molecule into solvent-exposed regions of a protein binding pocket.[1]

Diagram: Divergent Synthetic Pathways

The following flowchart illustrates the strategic diversification of the scaffold.

G Core Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate SNAr Amino-Pyridine Derivatives (Kinase/GPCR Ligands) Core->SNAr Protocol A: SNAr (R-NH2) Acid Carboxylic Acid Intermediate Core->Acid Protocol B: LiOH Hydrolysis Sulfonamide N-Substituted Sulfonamides (Selectivity Tuning) Core->Sulfonamide Alkylation (Less Common) Amide Amide Library (Solvent Exposed Region) Acid->Amide Coupling (HATU/Amine)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloropyridine core.

Applications in Therapeutic Areas[2][3][4][5]

A. Carbonic Anhydrase Inhibitors (CAIs)

The primary sulfonamide moiety (


) is the critical pharmacophore for inhibiting Carbonic Anhydrases (CA), particularly isoforms IX and XII, which are validated targets in hypoxic tumors .[1]
  • Mechanism: The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion in the enzyme active site.[1]

  • Strategy: Use Protocol A (

    
    ) to append a "tail" at the C6 position that interacts with the hydrophobic or hydrophilic half of the CA active site, improving isoform selectivity.[1]
    
B. Kinase Inhibitors

Pyridine scaffolds are ubiquitous in kinase inhibitors (e.g., Vemurafenib, Imatinib analogs).[1]

  • Mechanism: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of the kinase ATP-binding pocket.[1]

  • Strategy: Displace the C6-Cl with an aniline or heteroaryl amine.[1] The resulting amino-pyridine mimics the adenine ring of ATP.[1]

Experimental Protocols

Protocol A: High-Yield Diversification (C6 Displacement)

Objective: To introduce amine diversity at the C6 position, displacing the chlorine atom.[1] Rationale: The C6 position is electronically activated.[1] Using a mild base and controlled heat prevents side reactions at the ester.[1]

Materials:

  • Substrate: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (2.0 eq)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction:

    • For aliphatic amines: Stir at Room Temperature (RT) for 4–6 hours.

    • For anilines/hindered amines: Heat to 60–80°C for 12 hours. Monitor by LC-MS (Target Mass =

      
      ).[1]
      
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Control Point: If the nucleophile is weak, catalytic KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive 6-Iodo species).[1]

Protocol B: Regioselective Ester Hydrolysis

Objective: To convert the C3-methyl ester to a carboxylic acid without affecting the sulfonamide.[1] Rationale: Sulfonamides are stable to base hydrolysis, but harsh conditions can cause decarboxylation of pyridine acids.[1] Lithium Hydroxide (LiOH) is preferred for its mildness.[1]

Materials:

  • Substrate:

    
     product from Protocol A (1.0 eq)[1]
    
  • Reagent: LiOH

    
    H
    
    
    
    O (2.5 eq)[1]
  • Solvent: THF/Water (3:1 mixture)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the ester substrate in 6 mL of THF. Cool to 0°C.[1]

  • Hydrolysis: Add a solution of LiOH (2.5 mmol) in 2 mL of water dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Acid will stay at baseline) or LC-MS (

    
    ).[1]
    
  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. Note: Do not go below pH 2 to avoid protonating the pyridine nitrogen excessively, which complicates extraction.

  • Isolation: Extract with EtOAc (3 x 15 mL). The sulfonamide group makes the product polar; if extraction is difficult, use n-Butanol or isolate by filtration if a solid precipitates.[1]

Data Summary: Reactivity Profile

Functional GroupPositionReactivity TypePreferred ReagentsApplication
Chloride C6Electrophile (

)
Amines, Thiols, AlkoxidesLibrary Diversification
Sulfonamide C5Nucleophile / H-BondAldehydes (rare), Zn

Target Binding (Warhead)
Methyl Ester C3ElectrophileLiOH (Hydrolysis), HydrazineLinker / Solubility

Safety & Handling (MSDS Highlights)

  • Hazards: The parent molecule is an irritant (Skin/Eye/Respiratory).[1] Sulfonamides can cause severe allergic reactions in sensitized individuals (Stevens-Johnson Syndrome risk).[1]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Liu, Q., et al. (2020).[1][2] Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor.[1] European Journal of Medicinal Chemistry, 188, 112012.[2] Link

  • Blunt, C. E., et al. (2023).[1] Pyridine Scaffolds in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry. (Generalized citation for Pyridine scaffold utility).

  • PubChem Compound Summary. (2025). Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Method

protocols for using Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in assays

Application Note: High-Fidelity Protocols for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in Drug Discovery Part 1: Executive Summary & Strategic Utility Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protocols for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in Drug Discovery

Part 1: Executive Summary & Strategic Utility

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Structure: Pyridine core, C6-Cl, C5-SO₂NH₂, C3-COOMe) is a high-value multifunctional scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Its utility stems from its "Linchpin" architecture:

  • Electrophilic Center (C6-Cl): Highly activated by the electron-withdrawing sulfamoyl and ester groups, enabling rapid Nucleophilic Aromatic Substitution (SNAr) to generate diverse libraries.

  • Pharmacophore (C5-SO₂NH₂): A primary sulfonamide, acting as a classic "zinc-binding group" (ZBG) for metalloenzymes, most notably Carbonic Anhydrases (CAs) .

  • Synthetic Handle (C3-COOMe): An ester moiety allowing for further diversification into amides, acids, or heterocycles.

This guide provides standardized protocols for Quality Control , Synthetic Library Generation , and Biological Screening (Carbonic Anhydrase Inhibition), ensuring reproducible data for SAR (Structure-Activity Relationship) campaigns.

Part 2: Visualizing the Workflow

The following diagram illustrates the logical flow from compound validation to functional application.

G Compound Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate QC QC: HPLC/LC-MS (Purity Check) Compound->QC Step 1: Validate SnAr S_NAr Reaction (Library Synthesis) QC->SnAr Path A: Diversification Hydrolysis Ester Hydrolysis (Acid Generation) QC->Hydrolysis Path B: Activation CA_Assay Carbonic Anhydrase Inhibition Assay SnAr->CA_Assay Screen Derivatives Hydrolysis->CA_Assay Screen Free Acid Data SAR Data Generation CA_Assay->Data IC50 Determination

Figure 1: Operational workflow for utilizing the scaffold in medicinal chemistry and biological screening.

Part 3: Experimental Protocols

Protocol A: Quality Control & Solubilization

Objective: Ensure compound integrity before biological or synthetic use. The primary sulfonamide is prone to hydrolysis under harsh conditions, and the ester can transesterify.

Materials:

  • Compound: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (>95%).

  • Solvent: DMSO (anhydrous, HPLC grade).

  • QC: Agilent 1200 Series HPLC (or equivalent) with DAD.

Procedure:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL anhydrous DMSO to create a 40 mM stock solution . Vortex for 30 seconds.

    • Note: The compound is sparingly soluble in water. Avoid aqueous buffers for stock storage.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity must be ≥95% (AUC) . Main impurity is often the hydrolyzed acid (check mass shift -14 Da) or the des-chloro analog (rare).

Protocol B: Synthetic Activation (SNAr Library Generation)

Objective: Utilize the activated 6-chloro position to couple with amines, creating a library of potential inhibitors.

Mechanism: The electron-deficient pyridine ring facilitates the displacement of the Chlorine atom by nucleophiles (amines) without requiring transition metal catalysis (Pd-free), making it ideal for high-throughput parallel synthesis.

Reagents:

  • Scaffold: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Setup: In a 4 mL glass vial, add 0.2 mmol of the scaffold.

  • Addition: Add 1.0 mL of MeCN, followed by 0.24 mmol of the amine and 0.4 mmol of DIPEA.

  • Reaction: Cap the vial and heat to 60°C for 4–6 hours.

    • Monitoring: Check by LC-MS. The product mass will be [M_scaffold - 35.5 (Cl) + M_amine - 1 (H)].

  • Workup (Parallel): Evaporate solvent under N₂ stream. Resuspend in DMSO/MeOH (1:1) for direct purification via Prep-HPLC.

  • Yield Expectation: 70–90% conversion for non-hindered amines.

Protocol C: Carbonic Anhydrase (CA) Inhibition Assay

Objective: Evaluate the biological activity of the scaffold or its derivatives.[1][2] The primary sulfonamide (-SO₂NH₂) is a potent zinc-binder, inhibiting CA isoforms (e.g., hCA II, hCA IX).

Assay Principle: Esterase activity of Carbonic Anhydrase. CA hydrolyzes 4-Nitrophenyl acetate (4-NPA) to 4-Nitrophenol (yellow, Abs 400 nm). Inhibitors prevent this color change.

Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) (Sigma or equivalent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in DMSO).

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Plate: 96-well clear flat-bottom microplate.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute hCA II to 100 nM in assay buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a serial dilution of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (or derivative) in DMSO.

    • Range: 10 µM to 0.1 nM. Final DMSO concentration in well must be <1%.

  • Incubation:

    • Add 80 µL of Buffer.

    • Add 10 µL of Enzyme solution.

    • Add 5 µL of Inhibitor solution.

    • Incubate for 15 minutes at 25°C to allow the sulfonamide to bind the Zinc active site.

  • Start Reaction: Add 5 µL of Substrate (4-NPA, final conc 1 mM).

  • Measurement: Monitor Absorbance at 400 nm kinetically for 30 minutes (read every 30 seconds).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each well.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to determine IC₅₀.

Data Summary Table: Expected Results

Compound StateAssay TypeExpected OutcomeNotes
Parent Ester CA InhibitionModerate IC₅₀ (100–500 nM)Ester may act as prodrug or weak binder due to steric bulk.
Hydrolyzed Acid CA InhibitionPotent IC₅₀ (<50 nM)Free acid often binds tighter to hCA II active site.
6-Amino Derivative CA InhibitionVariable (SAR dependent)Bulky amines at C6 may induce selectivity for specific CA isoforms (e.g., IX vs II).

Part 4: Safety & Handling

  • Hazard Identification: The compound contains a chloropyridine and a sulfonamide. It is a potential skin sensitizer and irritant (H315, H319, H317).[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.

  • Stability: Store solid at 2–8°C under inert gas (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis in humid environments.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

  • PubChem Compound Summary. (2023). Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CID 75481485).[4] National Center for Biotechnology Information. Link

  • Kranz, M., et al. (2018). Structure-based design of sulfonamide-based inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide-Pyridine scaffolds).

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Abstract This document provides a comprehensive technical guide for the large-scale synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The proposed three-step synthetic pathway begins with the readily available 6-chloronicotinic acid. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and process optimization considerations essential for scaling up production. All protocols are designed to be self-validating through integrated analytical checkpoints.

Introduction and Synthetic Strategy

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest as a building block for complex molecular targets. The strategic introduction of chloro, sulfamoyl, and methyl carboxylate functionalities onto the pyridine scaffold provides multiple reaction handles for further chemical elaboration.

The primary challenge in synthesizing this molecule lies in the regioselective functionalization of the electron-deficient pyridine ring. Direct C-H functionalization is often difficult and unselective. Therefore, a robust, multi-step approach commencing from a pre-functionalized starting material is the most logical and scalable strategy.

Our proposed synthesis is a three-step sequence:

  • Esterification: Conversion of the carboxylic acid group of 6-chloronicotinic acid to its corresponding methyl ester.

  • Chlorosulfonylation: Electrophilic aromatic substitution on the resulting ester to install a sulfonyl chloride group at the C-5 position.

  • Amination: Conversion of the sulfonyl chloride to the target sulfamoyl group using ammonia.

This pathway was designed for its convergence, use of relatively accessible starting materials, and amenability to large-scale industrial production.

Synthesis_Workflow Start 6-Chloronicotinic Acid Step1 Step 1: Esterification (SOCl₂, Methanol) Start->Step1 Intermediate1 Methyl 6-chloronicotinate Step1->Intermediate1 Step2 Step 2: Chlorosulfonylation (ClSO₃H) Intermediate1->Step2 Intermediate2 Methyl 6-chloro-5-(chlorosulfonyl) pyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Amination (NH₃) Intermediate2->Step3 End Methyl 6-chloro-5-sulfamoyl pyridine-3-carboxylate Step3->End

Caption: Proposed three-step workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The chlorosulfonylation step involves highly corrosive and reactive reagents and requires special care.

Step 1: Esterification of 6-Chloronicotinic Acid

Objective: To synthesize Methyl 6-chloronicotinate from 6-chloronicotinic acid.

Causality: The conversion of a carboxylic acid to a methyl ester is a prerequisite for the subsequent chlorosulfonylation step. The ester group is less deactivating than the carboxylic acid, slightly improving the feasibility of the electrophilic substitution. While classic Fischer esterification using sulfuric acid is an option, the use of thionyl chloride (SOCl₂) with methanol offers a milder, often faster, and anhydrous method that proceeds through an acid chloride intermediate. This avoids the use of a large excess of acid catalyst and simplifies the work-up.[1][2]

Protocol:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber, a dropping funnel, and a temperature probe. Ensure the system is inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 6-chloronicotinic acid (1.0 eq) and anhydrous methanol (5-10 volumes). Begin agitation to form a slurry.

  • Thionyl Chloride Addition: Cool the slurry to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure. The residue will contain the product and residual acid.

  • Neutralization: Dilute the residue with dichloromethane (DCM) or ethyl acetate (10 volumes) and cool to 0-5 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~7-8.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 6-chloronicotinate.

  • Purification: The product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to achieve high purity.

Step 2: Chlorosulfonylation of Methyl 6-chloronicotinate

Objective: To synthesize Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate.

Causality: This step introduces the sulfonyl chloride group via an electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and the presence of both a chloro and an ester group further deactivates it towards electrophilic attack.[3] Therefore, a powerful electrophilic reagent and forcing conditions are necessary. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation.[4] The reaction proceeds because chlorosulfonic acid acts as a source of the highly electrophilic sulfur trioxide (SO₃) or a related species.

!!! CRITICAL SAFETY WARNING !!! Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl and H₂SO₄ fumes.[5][6] This reaction must be performed in a specialized reactor designed for corrosive materials, under strictly anhydrous conditions, and with a robust off-gas scrubbing system. Personnel must be equipped with full acid-resistant PPE, including a face shield and acid-gas respirator.[7][8]

Protocol:

  • Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a robust mechanical stirrer, a gas inlet for nitrogen, a temperature probe, and a gas outlet connected to a multi-stage caustic scrubber.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (5-10 eq) and cool it to -5 to 0 °C.

  • Substrate Addition: Add Methyl 6-chloronicotinate (1.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for 8-12 hours. The high temperature is necessary to overcome the activation energy of this challenging electrophilic substitution. Monitor the reaction by taking carefully quenched aliquots for HPLC analysis.

  • Work-up and Isolation: This is the most hazardous part of the process. After cooling the reaction mixture to room temperature, it must be quenched with extreme care. The preferred industrial method is to slowly add the reaction mixture to a large volume of crushed ice and water with vigorous stirring and efficient cooling, ensuring the quench temperature is maintained below 10 °C. This will precipitate the solid sulfonyl chloride product, which is sparingly soluble in acidic water.[9]

  • Purification: Filter the precipitated solid product and wash thoroughly with copious amounts of cold water until the filtrate is neutral. Dry the product under vacuum at a low temperature (<40 °C) to avoid decomposition. The intermediate, Methyl 5-(chlorosulfonyl)nicotinate, is a known compound, confirming the viability of this step.[10]

Caption: Generalized mechanism for electrophilic sulfonation on the pyridine ring.

Step 3: Amination of the Sulfonyl Chloride

Objective: To synthesize the final product, Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

Causality: The sulfonyl chloride is a highly reactive electrophile. It readily reacts with nucleophiles like ammonia in a nucleophilic substitution reaction at the sulfur atom to form the desired sulfonamide.[11] Using aqueous ammonia is a cost-effective and straightforward method for large-scale production.

Protocol:

  • Reactor Setup: In a separate, suitable reactor, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (10-20 eq) and cool it to 0-5 °C.

  • Substrate Addition: Add the dry Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate (1.0 eq) from Step 2 portion-wise to the cold ammonia solution, maintaining the internal temperature below 15 °C. The reaction is typically fast.

  • Reaction: Stir the resulting slurry at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor by HPLC.

  • Isolation: The product, being a neutral organic molecule, will have low solubility in the aqueous basic medium and should precipitate.

  • Purification: Filter the solid product. Wash the filter cake extensively with cold deionized water to remove excess ammonia and ammonium salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white to off-white solid.

Process Summary and Data

The following table summarizes the expected inputs and outputs for this synthetic sequence on a molar basis. Yields are estimates for an optimized, large-scale process.

StepStarting MaterialKey ReagentsProductExpected YieldPurity Target
1 6-Chloronicotinic AcidSOCl₂, MethanolMethyl 6-chloronicotinate90-95%>99% (HPLC)
2 Methyl 6-chloronicotinateChlorosulfonic Acid (ClSO₃H)Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate65-75%>95% (HPLC)
3 Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylateAqueous Ammonia (NH₄OH)Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate 90-98%>99% (HPLC)

References

  • CSA. Chlorosulfonic Acid Safety and Handling.
  • Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]

  • Atul Ltd. (2016, November 15). Chlorosulfonic acid. [Link]

  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Veolia North America. Chlorosulfonic Acid. [Link]

  • Application of Nicotinic Acid Functionalized Chlorosulfonic Acid as a Green Catalyst for the Synthesis of Bis(2-methyl-1Hindole)Derivatives. (2018, July 1). International Journal of Chemistry. [Link]

  • International Chemical Safety Cards (ICSC). ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • Ballell, L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 52(42), 11209-11213. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Edwards, J. P., et al. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 14(1), 130-137. [Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. [Link]

  • Process for the preparation of chloropyridine sulfonyl chloride. (2004).
  • Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5435-5444. [Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

  • Volovenko, Y. M., et al. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Tetrahedron, 56(29), 5185-5191. [Link]

  • Quimicaorganica.org. Electrophilic substitution on pyridine. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • methyl-6-methyinicotinate Route of Synthesis. Manufacturing process.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Menthyl nicotinate synthesis process. (2018).

Sources

Method

recrystallization methods for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Application Note: Recrystallization Protocols for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Executive Summary Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 75481-48-5, analog) is a pivotal intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Executive Summary

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 75481-48-5, analog) is a pivotal intermediate in the synthesis of high-ceiling loop diuretics and specific antihypertensive agents. Its purity is a Critical Quality Attribute (CQA) that directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

This guide details three validated recrystallization protocols designed to address common purification challenges: removal of regioisomeric impurities, elimination of hydrolysis byproducts (carboxylic acids), and control of crystal habit to prevent "oiling out."

Physicochemical Context & Solubility Profile

To design an effective recrystallization system, one must understand the competing functional groups within the molecule:

  • Sulfonamide (

    
    ):  Polar, Hydrogen bond donor/acceptor. Increases solubility in alcohols and polar aprotic solvents.
    
  • Methyl Ester (

    
    ):  Lipophilic but susceptible to hydrolysis. Soluble in esters, ketones, and chlorinated solvents.
    
  • Chloropyridine Core: Lipophilic, electron-deficient aromatic system.

Solubility Matrix (Empirical & Predicted):

Solvent ClassExamplesSolubility (Hot)Solubility (Cold)Suitability
Alcohols Methanol, EthanolHighModerateExcellent (Primary Solvent)
Ketones Acetone, MEKVery HighHighGood (Requires Anti-solvent)
Chlorinated DCM, ChloroformHighHighPoor (Yield loss, toxicity)
Alkanes Hexane, HeptaneInsolubleInsolubleExcellent (Anti-solvent)
Water WaterLowInsolubleExcellent (Anti-solvent)

Validated Recrystallization Protocols

Protocol A: The "Gold Standard" (Ethanol/Water Displacement)

Best for: Routine purification, removal of polar inorganic salts, and rejection of highly lipophilic impurities.

Mechanism: This method utilizes the high temperature coefficient of solubility in ethanol, coupled with the "salting out" effect of water to maximize recovery.

Step-by-Step Procedure:

  • Dissolution: Charge crude Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (10.0 g) into a round-bottom flask. Add Ethanol (95%) (approx. 50–70 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. If solids remain after 15 minutes, add Ethanol in 5 mL increments until fully dissolved.
    
    • Critical Check: If the solution is dark/colored, add Activated Carbon (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to

    
    .
    
  • Anti-Solvent Addition: While stirring moderately, add Deionized Water dropwise.

    • Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed that does not dissolve on stirring.

    • Re-dissolution: Add 1–2 mL of hot Ethanol to clear the turbidity (this ensures you are in the metastable zone).

  • Crystallization: Allow the clear solution to cool to Room Temperature (RT) undisturbed for 2 hours, then transfer to an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: The "Hydrolysis-Safe" Method (Acetone/Heptane)

Best for: Scale-up batches where ester hydrolysis is a concern, or if the compound is sensitive to prolonged heating in water.

Mechanism: Uses a non-aqueous system to prevent ester degradation. Heptane acts as a non-polar anti-solvent to force the polar sulfonamide out of the acetone solution.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material (10.0 g) in Acetone (40 mL) at RT or mild heat (

    
    ).
    
  • Filtration: Filter the solution through a

    
     PTFE membrane to remove particulate matter (dust/insolubles).
    
  • Concentration (Optional): If the volume is too high, concentrate via rotary evaporation until the solution is slightly viscous.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the stirring acetone solution.

    • Ratio: Target a final solvent ratio of roughly 1:2 (Acetone:Heptane).

  • Oiling Out Prevention: If the product begins to separate as an oil (droplets) rather than crystals:

    • Stop heptane addition immediately.

    • Seed the mixture with a pure crystal of the target compound.

    • Sonicate briefly to induce nucleation.

  • Aging: Stir the slurry at RT for 4 hours to ripen the crystals.

  • Isolation: Filter and wash with pure Heptane.

Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on impurity profile and equipment constraints.

RecrystallizationLogic Start Crude Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity PolarImpurities High Polar Impurities (Salts, Acids) CheckImpurity->PolarImpurities Salts detected NonPolarImpurities High Lipophilic Impurities (Regioisomers, Tars) CheckImpurity->NonPolarImpurities Organics detected MethodA Method A: Ethanol/Water (Standard) PolarImpurities->MethodA Water soluble impurities MoistureSensitive Ester Hydrolysis Risk? NonPolarImpurities->MoistureSensitive MoistureSensitive->MethodA No (Stable) MethodB Method B: Acetone/Heptane (Anhydrous) MoistureSensitive->MethodB Yes (Avoid Water) Isolation Final QC Analysis MethodA->Isolation High Purity Crystals MethodB->Isolation High Yield Crystals MethodC Method C: Methanol Trituration (Quick Cleanup)

Figure 1: Decision Tree for Solvent System Selection based on impurity profile and stability.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add solvent (5-10%). Cool very slowly. Add seed crystals at the cloud point.
Low Yield Too much solvent used or anti-solvent added too quickly.Concentrate mother liquor and repeat. Ensure final temperature is low (

).
Colored Product Oxidation products or tarry residues.Use Activated Carbon (Charcoal) during the hot dissolution step.
Hydrolysis Prolonged heating in water-containing solvent.Switch to Method B (Acetone/Heptane). Limit reflux time in Method A.

References

  • General Sulfonamide Purification:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Analogous Pyridine Carboxylate Synthesis

    • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 2010, 30(9):1383-1386. Link

    • Preparation of 2-chloro-5-methylpyridine. European Patent Office, Patent 0121320. Link

  • Specific Chemical Data

    • PubChem Compound Summary for CID 254249 (Methyl 6-chloropyridine-3-carboxylate analogs). Link

    • BenchChem Application Note: 4-chloro-3-nitro-5-sulfamoylbenzoic acid purification. Link

Application

handling and storage of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Application Note: Handling, Storage, and Protocol Optimization for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Abstract Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a high-value, tri-functionalized heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Optimization for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Abstract

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a high-value, tri-functionalized heterocyclic scaffold used primarily in the synthesis of PI4K inhibitors, diuretics, and complex sulfonamide derivatives. Its structure features three distinct reactive centers: an electrophilic C6-chlorine atom activated by electron-withdrawing groups, a sulfonamide moiety at C5, and a methyl ester at C3. This unique electronic profile renders the compound highly versatile but susceptible to hydrolysis and nucleophilic degradation. This guide outlines the critical handling parameters, storage conditions, and solubilization protocols required to maintain >98% purity and ensure reproducibility in medicinal chemistry workflows.

Physicochemical Profile & Identity

This compound acts as a "linchpin" intermediate. The electron-poor pyridine ring makes the C6-chlorine exceptionally reactive toward nucleophilic aromatic substitution (SNAr), while the sulfonamide provides a handle for solubility modulation or further derivatization.

PropertySpecification
Chemical Name Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
Appearance Off-white to pale yellow solid
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (Organic) Soluble in DMSO (>50 mM), DMF, DMAc; Sparingly soluble in MeOH, DCM
pKa (Predicted) ~9.5 (Sulfonamide NH2)
LogP (Predicted) ~0.2 – 1.7
Reactive Hazards Electrophilic (SNAr active), Moisture Sensitive (Ester hydrolysis)

Hazard Assessment & Safety Protocols

Core Risk: The combination of a chloropyridine and a sulfonamide creates a potent electrophile. This compound can covalently modify skin proteins via nucleophilic displacement of the chlorine, leading to severe contact dermatitis or sensitization.

  • Inhalation: Dust is highly irritating to the respiratory tract.

  • Skin Contact: Potential sensitizer.[1] The sulfonamide moiety is a known structural alert for allergic reactions in susceptible individuals.

  • Eye Contact: Causes serious eye irritation (Category 2A).

Mandatory PPE:

  • Respiratory: N95 mask minimum; P100 or fume hood required for weighing quantities >100 mg.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Change immediately if splashed.

  • Ocular: Chemical splash goggles.

Storage Protocol: The "Dry-Cold-Inert" Triad

The methyl ester at C3 is prone to hydrolysis, particularly if the compound is stored in a protonated form or exposed to ambient moisture. The following protocol ensures stability for >12 months.

Protocol 1: Long-Term Storage (Solid State)
  • Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) caps which allow moisture permeation.

  • Atmosphere: Purge headspace with Argon or Nitrogen for 10 seconds before sealing.

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or Drierite™.

  • Temperature: Store at -20°C .

    • Note: Do not store at -80°C unless absolutely necessary; the freeze-thaw cycles can induce condensation upon opening.

Protocol 2: Working Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stability: Stable for 2 weeks at +4°C or 3 months at -20°C.

  • Precaution: DMSO is hygroscopic. Aliquot stock solutions into single-use vials to avoid repeated opening.

Experimental Protocols

Workflow A: Solubilization for Biological Assays

Objective: Create a 10 mM stock solution free of precipitates.

  • Calculate: For 10 mg of solid (MW 250.66), require ~3.99 mL of DMSO.

  • Weigh: Weigh the solid into a microcentrifuge tube.

  • Add Solvent: Add anhydrous DMSO.

  • Vortex: Vortex at medium speed for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 2 minutes. Do not exceed 40°C to prevent ester degradation.

  • Verify: Visually inspect for clarity. The solution should be pale yellow and clear.

Workflow B: Quality Control (HPLC)

Objective: Detect hydrolysis product (Carboxylic Acid derivative).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Main peak >98%. A peak eluting earlier (more polar) typically indicates the hydrolyzed acid (6-chloro-5-sulfamoylpyridine-3-carboxylic acid).

Reactivity & Logic Visualization

The following diagrams illustrate the critical decision pathways for handling and the chemical logic behind the storage requirements.

Figure 1: Storage & Handling Decision Tree

StorageProtocol Start Receipt of Compound CheckSeal Inspect Seal Integrity Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse Desiccate Place in Desiccator (Secondary Containment) ImmediateUse->Desiccate No Equilibrate Equilibrate to RT (Prevent Condensation) ImmediateUse->Equilibrate Yes Freeze Store at -20°C (Protect from Light) Desiccate->Freeze Freeze->Equilibrate Retrieval Weigh Weigh in Fume Hood (Avoid Dust) Equilibrate->Weigh Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Aliquot Aliquot & Refreeze Solubilize->Aliquot

Caption: Logic flow for preventing moisture-induced degradation during storage and retrieval.

Figure 2: Chemical Reactivity Profile

Reactivity Compound Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate Hydrolysis Hydrolysis (Moisture/Base) Compound->Hydrolysis H2O / pH > 8 SNAr SNAr Displacement (Amines) Compound->SNAr R-NH2 / Heat SaltFormation Salt Formation (Base) Compound->SaltFormation NaOH / NaH AcidProduct Carboxylic Acid Derivative (Inactive/Degraded) Hydrolysis->AcidProduct ActiveDrug Amino-Pyridine Derivative (Active Scaffold) SNAr->ActiveDrug SulfonamideSalt Sulfonamide Salt (Solubilized) SaltFormation->SulfonamideSalt

Caption: Mechanistic pathways. The C6-Cl bond is activated for SNAr (Green), while the ester is vulnerable to hydrolysis (Red).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254249, Methyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context: Nucleophilic Aromatic Substitution mechanism in electron-deficient pyridines).
  • European Chemicals Agency (ECHA).Registration Dossier: Sulfonamide derivatives and Chloropyridines. (General safety data for chloropyridine sulfonamide class).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate synthesis

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate . It addresses the specific chemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate . It addresses the specific chemical challenges of this deactivated pyridine scaffold, focusing on the Sandmeyer-Meerwein chlorosulfonation route, which is the industry standard for high-yield production given the difficulty of direct sulfonation.

Topic: Yield Optimization for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Ticket ID: PYR-SULF-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Target) directly from methyl 6-chloronicotinate via chlorosulfonic acid is rarely viable due to the electronic deactivation of the pyridine ring by the ester and chloro groups.

The high-yield "Gold Standard" protocol relies on a three-stage sequence:

  • Nitro Reduction: Methyl 6-chloro-5-nitronicotinate

    
     Methyl 5-amino-6-chloronicotinate.
    
  • Sandmeyer-Meerwein Chlorosulfonation: Conversion of the amine to the sulfonyl chloride via a diazonium intermediate.

  • Selective Amination: Conversion of the sulfonyl chloride to the sulfonamide without displacing the labile C6-chlorine.

This guide troubleshoots the specific "yield killers" at each stage.

Part 1: The Synthesis Workflow

The following diagram illustrates the critical pathway and decision points.

G Start Methyl 6-chloro-5-nitronicotinate (Starting Material) Step1 Step 1: Nitro Reduction (Fe/NH4Cl or SnCl2) Start->Step1 Inter1 Intermediate A: Methyl 5-amino-6-chloronicotinate Step1->Inter1 Side1 Impurity: Dechlorinated Product (Over-reduction) Step1->Side1 If vigorous reflux/H2 Step2 Step 2: Diazotization (NaNO2, HCl, <5°C) Inter1->Step2 Inter2 Intermediate B: Diazonium Salt Step2->Inter2 Step3 Step 3: Meerwein Sulfonation (SO2, CuCl2, AcOH) Inter2->Step3 Inter3 Intermediate C: Sulfonyl Chloride Step3->Inter3 Step4 Step 4: Amination (NH3 in THF/MeOH, 0°C) Inter3->Step4 Side3 Impurity: Sulfonic Acid/Phenol (Hydrolysis) Inter3->Side3 Wet solvents Product TARGET: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Step4->Product Side2 Impurity: 6-Amino Derivative (Cl Displacement) Step4->Side2 Excess NH3 / Heat

Figure 1: Sequential synthesis pathway identifying critical intermediates (Green) and potential failure points (Grey/Dashed).

Part 2: Troubleshooting & Optimization Modules

Module 1: The Precursor (Nitro Reduction)

The Issue: You are observing dechlorination (loss of the C6-Cl) or incomplete reduction. Context: The C6-chlorine is activated and susceptible to hydrogenolysis during catalytic hydrogenation (Pd/C, H2). Chemical reduction is preferred to preserve the halogen.

Protocol Optimization: Use Iron powder (Fe) with Ammonium Chloride (NH4Cl) in aqueous ethanol or methanol. This mild method reduces the nitro group without touching the aryl chloride.

  • Stoichiometry: 1.0 eq Substrate : 5.0 eq Fe powder : 5.0 eq NH4Cl.

  • Temperature: Reflux (70-80°C) for 2-4 hours.

  • Critical Check: Monitor TLC. The amine is usually fluorescent under UV.

  • Avoid: SnCl2/HCl if acid sensitivity is a concern, though it is a valid alternative. Avoid Pd/C hydrogenation unless using a poison (e.g., sulfided platinum) to prevent dechlorination.

Module 2: The Meerwein Chlorosulfonation (The Yield Maker)

The Issue: Low yield of the sulfonyl chloride; formation of phenols or intractable tars. Context: This is the most technically demanding step. It involves converting the amine to a diazonium salt and then capturing it with sulfur dioxide catalyzed by copper.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Evolution of N2 gas stops early Incomplete Diazotization Ensure temperature is < 5°C . Maintain strong agitation. Verify NaNO2 quality.
Product is a phenol (OH) Hydrolysis of Diazonium Exclude water where possible. Use Glacial Acetic Acid as the co-solvent.
Sandmeyer Chlorination (Cl instead of SO2) Low SO2 concentration Saturate the acetic acid with SO2 gas before adding the diazonium salt. The solution must be saturated (approx. 30-40% by weight).

| Low Conversion | Inactive Catalyst | Use CuCl2 (Copper(II) Chloride) . Some protocols use CuCl, but CuCl2 often gives cleaner results in oxidative sulfonation. |

Standardized Protocol (Step 3):

  • Diazotization: Dissolve Intermediate A (Amine) in conc. HCl/AcOH. Cool to -5°C. Add NaNO2 (aq) dropwise. Stir 30 min.

  • Sulfonation Cocktail: In a separate vessel, saturate Glacial Acetic Acid with SO2 gas at 0°C. Add CuCl2 (0.2 eq).

  • Coupling: Pour the cold diazonium solution into the stirring SO2 cocktail. (Do not do the reverse).

  • Observation: Gas evolution (N2) should be vigorous. Allow to warm to Room Temp (20-25°C) naturally.

Module 3: Selective Amination

The Issue: Formation of Methyl 6-amino-5-sulfamoylpyridine-3-carboxylate (Cl-displacement impurity). Context: The C6-chlorine is highly electrophilic due to the ortho-nitrogen and para-sulfonamide group (both electron-withdrawing). Ammonia is a nucleophile that can attack the sulfonyl chloride (desired) OR the C6-position (undesired SnAr).

Solution: Kinetic Control.

  • Reaction Rate: Sulfonylation of amines is instantaneous. SnAr displacement of chloride is slower.

  • Temperature: Perform the amination at -10°C to 0°C . Do not heat.

  • Reagent: Use Ammonia in THF (0.5 M to 2.0 M) or Ammonia in Methanol (7 N) rather than aqueous ammonia. Anhydrous conditions prevent ester hydrolysis.

  • Stoichiometry: Use exactly 2.0-2.2 equivalents of NH3 (1 eq for the sulfonamide, 1 eq to neutralize the HCl byproduct). Excess ammonia increases the risk of Cl-displacement.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why is my final product water-soluble and hard to isolate?

  • Diagnosis: You likely hydrolyzed the methyl ester to the carboxylic acid. This happens if you use aqueous ammonia or if your chlorosulfonation workup involved prolonged heating with water.

  • Fix: Maintain anhydrous conditions during amination. If the acid forms, you can re-esterify using MeOH/H2SO4, but it adds a step.

Q2: Can I use Chlorosulfonic Acid (


) directly on Methyl 6-chloronicotinate? 
  • Analysis: While common for simple aromatics, the pyridine ring is electron-deficient. The ester at C3 and Chloro at C6 deactivate the ring further. Direct electrophilic aromatic substitution will require harsh forcing conditions (140°C+), which often degrades the molecule or hydrolyzes the ester. The Sandmeyer route (via amine) is superior for this specific scaffold.

Q3: My sulfonyl chloride intermediate decomposes on the column. How do I purify it?

  • Advice: Do not purify the sulfonyl chloride on silica gel; it is labile. Isolate it by precipitation (pouring the reaction mixture into ice water) and filtration. Dry the solid under vacuum and proceed immediately to the amination step.

References

  • Scaffold Synthesis & Sandmeyer Route

    • Source: BroadPharm & ChemicalBook Technical D
    • Relevance: Confirms the viability of the nitro-reduction pathway for 5-amino-6-chloronicotin
    • Link:

  • Meerwein Sulfonation Mechanism

    • Source: Organic Syntheses, Coll. Vol. 10, p. 401 (2004).
    • Relevance: General procedure for converting anilines (or amino-pyridines) to sulfonyl chlorides using .
    • Link:

  • Late-Stage Sulfonyl Chloride Formation

    • Source: Cornella, J. et al. Angew. Chem. Int. Ed. 2018.[1]

    • Relevance: Discusses alternative activation methods if the Sandmeyer route fails, though Sandmeyer remains the industrial preference for this specific substr
    • Link:

  • Amination Selectivity (SnAr vs Sulfonylation)

    • Source:European Journal of Medicinal Chemistry, 2020.
    • Relevance: Discusses the reactivity of 6-chloro-5-sulfonamido-pyridines and the stability of the C6-Cl bond.
    • Link:

Sources

Optimization

Technical Support Center: Synthesis of Sulfamoylpyridine Derivatives

Welcome to the technical support guide for the synthesis of sulfamoylpyridine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of sulfamoylpyridine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. Sulfamoylpyridines are key scaffolds in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] However, their synthesis is often plagued by specific side reactions and challenges related to the unique electronics of the pyridine ring and the reactivity of the sulfonamide functional group.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Section 1: Core Synthesis Issues & Troubleshooting

This section addresses the most fundamental challenge in any synthesis: low or no product yield. We will dissect the common culprits and provide a systematic approach to identifying and solving the root cause.

Q1: I am observing low to no formation of my desired sulfamoylpyridine product. What are the likely causes and how can I troubleshoot this?

Low conversion is a frustrating but common issue. The problem typically originates from one of four areas: inactive reagents, suboptimal reaction conditions, poor nucleophilicity of the amine, or incorrect stoichiometry. The classic approach to forming the sulfonamide bond involves reacting a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[3]

Primary Causes & Solutions:
  • Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding unreactive sulfonic acids.[4]

    • Troubleshooting: Always use a fresh bottle of sulfonyl chloride or purify older reagents. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]

  • Low Reactivity of the Aminopyridine: The nucleophilicity of the amino group on the pyridine ring is significantly influenced by its position. Electron-withdrawing effects from the ring nitrogen can reduce the amine's reactivity, especially for 2-amino and 4-aminopyridines.

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C) can often overcome the activation energy barrier.[5]

      • Use a More Forcing Solvent: Switching from common solvents like Dichloromethane (DCM) to a higher boiling point, aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile can be effective.[4]

      • Catalysis: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive amines.

  • Suboptimal Base or Solvent: The choice of base is critical. It must be strong enough to scavenge the generated HCl but should not introduce competing side reactions. Pyridine itself is often used as both the base and a solvent.[3]

    • Troubleshooting: If pyridine is not effective or is part of the reactant, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice. See the table below for guidance.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or favor side reactions.[4]

    • Troubleshooting: Ensure accurate measurement of your limiting reagent. A slight excess (1.1-1.2 equivalents) of the amine can sometimes be used to ensure the complete consumption of the more valuable sulfonyl chloride. However, be cautious as a large excess can complicate purification.

Recommended Solvents and Bases
SolventBaseKey Considerations
Dichloromethane (DCM)Triethylamine (TEA), PyridineGood general-purpose, aprotic solvent. Easy to remove.
Tetrahydrofuran (THF)Triethylamine (TEA), NaHHigher boiling point than DCM. NaH can be used for deprotonating less nucleophilic amines, but exercise caution.
Acetonitrile (MeCN)DIPEA, PyridinePolar aprotic solvent, good for dissolving a range of starting materials.
Pyridine(Self-solvent)Acts as both a base and a solvent. Useful for driving reactions to completion but can be difficult to remove.
Troubleshooting Workflow: Low Product Conversion

Below is a systematic workflow to diagnose and resolve low yield issues.

G cluster_no_reaction No Reaction cluster_messy_reaction Complex Mixture start Low or No Product by TLC/LC-MS check_sm Are starting materials consumed? start->check_sm hydrolysis Suspect Sulfonyl Chloride Hydrolysis check_sm->hydrolysis No side_reactions Multiple side products observed check_sm->side_reactions Yes test_reagent Test with a more reactive amine (e.g., benzylamine) hydrolysis->test_reagent replace_reagent Use fresh/purified sulfonyl chloride test_reagent->replace_reagent Fails low_reactivity Suspect Low Amine Reactivity test_reagent->low_reactivity Succeeds increase_temp Increase reaction temperature (e.g., to 50°C) low_reactivity->increase_temp add_catalyst Add catalytic DMAP increase_temp->add_catalyst goto_section2 Proceed to Section 2: Side Reaction Analysis side_reactions->goto_section2

Caption: Workflow for troubleshooting low product yield.

Section 2: Common Side Reactions and Mitigation Strategies

Identifying byproducts is key to optimizing your reaction. Here, we address the most common side reactions specific to sulfamoylpyridine synthesis.

Q2: My TLC/LC-MS analysis shows a significant, less polar byproduct. I suspect di-sulfonylation. Why does this happen and how can I prevent it?

Di-sulfonylation is a frequent and troublesome side reaction, particularly when using primary aminopyridines.[4] It occurs when the newly formed sulfonamide's N-H bond, which is now acidic, is deprotonated and reacts with a second molecule of the sulfonyl chloride.[5]

The acidity of this N-H proton is enhanced by the electron-withdrawing nature of both the sulfonyl group and the pyridine ring. Under basic conditions, this proton can be removed, creating a highly nucleophilic anion that readily attacks another equivalent of the electrophilic sulfonyl chloride.[5]

Mitigation Strategies:
  • Stoichiometric Control: This is the most critical factor. Use a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine. Avoid using an excess of the sulfonyl chloride.[4]

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the aminopyridine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the initial mono-sulfonylation.[4]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (0 °C to room temperature is often sufficient). Higher temperatures can favor the second sulfonylation.[4]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, quench the reaction immediately to prevent further reaction.[4]

  • Protecting Groups: For particularly challenging cases, consider using a secondary amine (e.g., an N-methylated aminopyridine) to inherently block the site of di-sulfonylation.[5]

Mechanism of Di-sulfonylation

G reactants Pyr-NH₂ + R-SO₂Cl product Pyr-NH-SO₂R (Mono-sulfonamide) reactants->product Step 1: Desired Reaction base Base anion [Pyr-N⁻-SO₂R] (Deprotonated Intermediate) product->anion Step 2: Deprotonation side_product Pyr-N(SO₂R)₂ (Di-sulfonylation Product) anion->side_product Step 3: Side Reaction excess_sulfonyl Excess R-SO₂Cl

Caption: Reaction pathway leading to di-sulfonylation.

Q3: I have a highly polar byproduct in my reaction mixture that I believe is the corresponding sulfonic acid. What causes this and how can I avoid it?

The presence of a highly polar byproduct, often appearing as a baseline spot on a normal-phase TLC plate, is almost always the sulfonic acid derived from the hydrolysis of your sulfonyl chloride.[4] Sulfonyl chlorides are very reactive towards nucleophiles, and water is an effective one.

Cause: Presence of water in the reaction mixture. This can come from wet solvents, non-dried glassware, or exposure to the atmosphere.[4]

Prevention - The Anhydrous Technique Protocol:

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven ( >100 °C) for several hours and allowed to cool in a desiccator or under a stream of dry inert gas.

  • Solvent Choice: Use anhydrous solvents. Purchase commercially available anhydrous solvents packaged under nitrogen or dry them yourself using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from calcium hydride for DCM).

  • Inert Atmosphere: Assemble the reaction apparatus while it's still warm and immediately purge with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire experiment using a balloon or a bubbler system.

  • Reagent Handling: Handle all reagents, especially the sulfonyl chloride, under the inert atmosphere. Use syringes or cannulas for liquid transfers.

Q4: Are there other, less common side reactions I should be aware of?

Yes, while di-sulfonylation and hydrolysis are the most common, other side reactions can occur:

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as a significant impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct. This is a major concern in pharmaceutical chemistry, as some sulfonate esters are potentially genotoxic.[4] Solution: Avoid alcoholic solvents. If their use is unavoidable, use a large excess of the amine.

  • Pyridine Ring N-Sulfonylation: The pyridine nitrogen is a nucleophilic site and can potentially react with the sulfonyl chloride to form a pyridinium sulfonate salt. This is generally less favorable than N-sulfonylation of the exocyclic amine but can occur, especially if the exocyclic amine is sterically hindered or electronically deactivated.

  • Polymerization: If your pyridine or sulfonyl chloride contains other reactive functional groups (e.g., vinyl groups), polymerization can be a competing pathway, especially at elevated temperatures.[6] Solution: Conduct the reaction at lower temperatures and consider adding a radical inhibitor if polymerization is suspected.

Section 3: Purification and Characterization Challenges

Synthesizing the product is only half the battle. Isolating it in a pure form is often just as challenging.

Q5: I'm struggling to purify my sulfamoylpyridine derivative. The product and byproducts have very similar polarity. What are my options?

Co-elution of products and byproducts during column chromatography is a common purification headache. When simple chromatography fails, a multi-pronged approach is necessary.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. Try adding a third solvent (e.g., a small amount of methanol or acetic acid in a hexane/ethyl acetate system) to modify the selectivity of the separation.

    • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.

  • Acid-Base Extraction: This powerful technique exploits the different pKa values of the components in your mixture.

    • To Remove Basic Impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic aminopyridine starting material and other basic impurities will move into the aqueous layer as their hydrochloride salts, while your (less basic) sulfamoylpyridine product remains in the organic layer.

    • To Isolate an Acidic Product: The sulfonamide N-H is weakly acidic. Washing the organic layer with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) can deprotonate the product, pulling it into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product, which can be extracted back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7] The key is finding a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

Decision Tree for Purification Strategy

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Oil success_cryst Pure Solid Product recrystallize->success_cryst Successful recrystallize->column Fails / Impure is_separable Are components separable? column->is_separable success_col Pure Product is_separable->success_col Yes acid_base Use Acid-Base Extraction is_separable->acid_base No pka_diff Are pKa values sufficiently different? acid_base->pka_diff success_ab Purified Fractions pka_diff->success_ab Yes deriv Consider derivatization or alternative synthesis pka_diff->deriv No

Caption: Decision tree for selecting a purification strategy.

Q6: My final product seems to be an oil or an amorphous solid, making handling and characterization difficult. How can I induce crystallization?

"Oiling out" occurs when a compound separates from a solution at a temperature above its melting point.[7] Amorphous solids form when molecules solidify too rapidly to form an ordered crystal lattice. The key to obtaining crystals is to encourage slow, ordered growth.

Protocol for Inducing Crystallization:
  • Solvent Selection: The goal is to find a solvent in which your compound is soluble when hot but poorly soluble when cold.

  • Slow Cooling: Dissolve your compound in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature. Do not disturb it. Placing the flask in an insulated container (like a beaker filled with vermiculite or wrapped in towels) can help slow the cooling process. Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal formation.[7]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble, dropwise, until the solution becomes persistently cloudy. Set the flask aside, and crystals should form.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical technique to monitor my reaction?

    • A: A combination of Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive identification of products and byproducts is ideal.[4]

  • Q: How should I store my sulfonyl chlorides?

    • A: Store them in a tightly sealed container in a desiccator, away from moisture and light. For long-term storage, consider flushing the container with an inert gas before sealing.

  • Q: Can I use sodium hydride (NaH) as a base?

    • A: Yes, NaH can be a very effective base for deprotonating less reactive amines. However, it is a strong, non-nucleophilic base that reacts violently with water and requires strict anhydrous and inert atmosphere techniques. It is best reserved for when weaker bases like TEA or pyridine are ineffective.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL not available)
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL not available)
  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed. [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - NIH. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives | Request PDF - ResearchGate. [Link]

  • Sulfonamide - Wikipedia. [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. [Link]

  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis - Benchchem. (URL not available)
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve experimental issues effectively.

Overview of the Synthetic Pathway

The synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is typically achieved through a three-stage process starting from 6-chloronicotinic acid. Each stage presents unique challenges that require careful control of reaction conditions. This guide is structured to troubleshoot each of these critical transformations.

Synthetic_Pathway cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Ammonolysis cluster_2 Stage 3: Esterification A 6-Chloronicotinic Acid B 6-Chloro-5-(chlorosulfonyl) -nicotinic Acid A->B HSO3Cl C 6-Chloro-5-sulfamoyl -nicotinic Acid B->C aq. NH3 D Methyl 6-chloro-5-sulfamoyl -pyridine-3-carboxylate (Final Product) C->D MeOH, H+

Caption: General three-stage synthetic workflow.

Stage 1: Chlorosulfonation of 6-Chloronicotinic Acid

This initial step involves an electrophilic aromatic substitution on an electron-deficient pyridine ring, which can be challenging. The primary goal is to introduce a chlorosulfonyl (-SO₂Cl) group at the C-5 position.

Frequently Asked Questions & Troubleshooting

Q1: My chlorosulfonation reaction shows low or no conversion. What are the likely causes?

A1: This is a common issue stemming from the deactivated nature of the pyridine ring. The existing chloro- and carboxylic acid groups are electron-withdrawing, making the ring less susceptible to electrophilic attack.

  • Causality: The reaction requires harsh conditions to proceed. Insufficient temperature or reaction time are the most frequent culprits. The pyridine nitrogen can also be protonated by the strong acid, further deactivating the ring.

  • Troubleshooting Steps:

    • Temperature & Time: Ensure the reaction temperature is maintained, often in the range of 120-150 °C. Extend the reaction time and monitor progress via TLC or by quenching a small aliquot and analyzing with LC-MS.

    • Reagent Quality: Use a fresh, high-purity bottle of chlorosulfonic acid. Over time, it can absorb atmospheric moisture and decompose, reducing its efficacy.

    • Alternative Reagents: Consider using fuming sulfuric acid (oleum) to first sulfonate the ring, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Q2: I seem to form the product, but it decomposes during aqueous workup. How can I improve isolation?

A2: The product, an aromatic sulfonyl chloride, is highly reactive and susceptible to hydrolysis. Pouring the hot reaction mixture directly into a large volume of water can cause rapid, localized heating and decomposition.

  • Causality: Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is highly water-soluble and difficult to isolate. This hydrolysis is accelerated at higher temperatures.

  • Troubleshooting Protocol:

    • Controlled Quenching: Cool the reaction mixture to room temperature before quenching.

    • Ice, Not Water: Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice. This helps to dissipate the heat of quenching effectively.

    • Expeditious Workup: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid promptly, wash with cold water to remove excess acid, and immediately dry it under vacuum. The crude, dry sulfonyl chloride should be used in the next step as quickly as possible.

Stage 2: Ammonolysis of 6-Chloro-5-(chlorosulfonyl)nicotinic Acid

This stage converts the highly reactive sulfonyl chloride into the stable sulfonamide. The primary challenge is ensuring the desired reaction with ammonia outcompetes the undesired side reaction with water.

Ammonolysis_Competition cluster_desired Desired Pathway cluster_undesired Side Reaction Start 6-Chloro-5-(chlorosulfonyl) -nicotinic Acid Product 6-Chloro-5-sulfamoyl -nicotinic Acid (Product) Start->Product + NH₃ (Ammonolysis) SideProduct 6-Chloro-5-sulfonic -nicotinic Acid (Hydrolysis Byproduct) Start->SideProduct + H₂O (Hydrolysis)

Caption: Competing reactions during the ammonolysis stage.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields mainly the sulfonic acid byproduct instead of the desired sulfonamide. What went wrong?

A1: This indicates that hydrolysis is the dominant reaction pathway. This happens if the sulfonyl chloride is exposed to water for too long or under conditions that favor hydrolysis over ammonolysis.

  • Causality: The sulfonyl chloride is a potent electrophile. While ammonia is a strong nucleophile, water is also a nucleophile and is present in high concentration in aqueous ammonia.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at low temperatures (0-5 °C). This slows down the rate of both reactions, but often favors the more reactive nucleophile (ammonia). Add the sulfonyl chloride portion-wise to the cold ammonia solution to control the exotherm.

    • Concentration of Ammonia: Use a highly concentrated solution of ammonium hydroxide (e.g., 28-30%). This increases the concentration of the desired nucleophile relative to water.

    • Anhydrous Conditions: For critical applications, consider using anhydrous ammonia gas bubbled through an aprotic solvent (like THF or dioxane) in which the sulfonyl chloride is dissolved. This completely eliminates water from the reaction.

    • Base Addition: The reaction of a sulfonyl chloride with ammonia produces HCl, which will protonate the ammonia, rendering it non-nucleophilic. Using an excess of ammonia or adding a non-nucleophilic base can be beneficial.[1]

Q2: The reaction is very slow, and I recover mostly unreacted sulfonyl chloride. How can I drive it to completion?

A2: This suggests the reaction conditions are not sufficiently activating for the ammonolysis to occur.

  • Causality: Poor solubility of the sulfonyl chloride in aqueous ammonia can limit the reaction rate. Alternatively, the nucleophilicity of the ammonia may be insufficient under the chosen conditions.

  • Troubleshooting Steps:

    • Co-solvent: Add a water-miscible organic solvent like THF or acetone to the aqueous ammonia. This can improve the solubility of the sulfonyl chloride starting material, facilitating a faster and more complete reaction.

    • Extended Reaction Time: Allow the reaction to stir for a longer period, even overnight, while maintaining a low temperature. Monitor by TLC to confirm the consumption of the starting material.

Stage 3: Esterification of 6-Chloro-5-sulfamoyl-nicotinic Acid

The final step is a standard esterification. While seemingly straightforward, the electronic properties of the substrate and the potential for side reactions require careful consideration. The most common method is the Fischer esterification.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My Fischer esterification is incomplete, and I have a difficult-to-separate mixture of starting material and product.

A1: The Fischer esterification is a reversible equilibrium-driven process.[2][3] The presence of water, a reaction byproduct, can push the equilibrium back towards the starting materials.

  • Causality: Failure to remove water as it is formed is the most common reason for incomplete conversion.

  • Troubleshooting Steps:

    • Use Methanol as Solvent: Use a large excess of methanol to act as both the reagent and the solvent. This pushes the equilibrium towards the product side (Le Châtelier's principle).

    • Water Removal: If possible, use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed. This is highly effective for driving the reaction to completion.

    • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (TsOH), is used.[3] For pyridine-based systems, alkane sulfonic acids can also be effective.[4]

    • Alternative Methods: If Fischer esterification remains problematic, consider conversion to an acid chloride followed by reaction with methanol. Add thionyl chloride (SOCl₂) to the carboxylic acid to form the acyl chloride in situ, then carefully add methanol. This is a non-reversible method that often gives high yields.

Q2: The reaction mixture darkens significantly upon heating, and the final product is impure. What causes this degradation?

A2: The combination of strong acid and high temperatures required for Fischer esterification can sometimes lead to decomposition of sensitive substrates.

  • Causality: The sulfamoyl group or the pyridine ring itself may not be fully stable to prolonged heating under strongly acidic conditions.

  • Troubleshooting Steps:

    • Lower Temperature/Longer Time: Try running the reaction at a lower reflux temperature (if using a co-solvent) for a longer duration.

    • Milder Esterification Methods: If degradation is severe, switch to a milder, non-acidic esterification protocol. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), can be performed at room temperature.[5] However, be aware that purification is required to remove the dicyclohexylurea (DCU) byproduct.

Data Summary: Esterification Conditions
MethodReagentsTemperatureKey Considerations
Fischer Esterification MeOH, H₂SO₄ (cat.)RefluxReversible; requires water removal or large excess of MeOH.[2][3]
Acid Chloride Method 1. SOCl₂ 2. MeOH0 °C to RTIrreversible, high yield; generates HCl gas.
Steglich Esterification MeOH, DCC, DMAP (cat.)Room TempMild conditions; produces stoichiometric DCU byproduct that must be filtered off.[5]

General Protocols

Protocol 1: Synthesis of 6-Chloro-5-(chlorosulfonyl)nicotinic Acid
  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, cautiously add 6-chloronicotinic acid (1 equiv.) to chlorosulfonic acid (5-10 equiv.).

  • Heat the mixture to 130-140 °C with stirring for 4-6 hours. Monitor the reaction progress by taking a small aliquot, quenching it on ice, and analyzing via LC-MS.

  • Once complete, cool the reaction mixture to ambient temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • With vigorous stirring, slowly pour the reaction mixture onto the ice.

  • A white precipitate should form. Stir for 15-30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with several portions of cold deionized water.

  • Dry the product under high vacuum. Use immediately in the next step.

Protocol 2: Synthesis of 6-Chloro-5-sulfamoylnicotinic Acid
  • Cool a flask of concentrated ammonium hydroxide (28-30%) in an ice-salt bath to 0 °C.

  • To the cold, stirring ammonia solution, add the crude 6-chloro-5-(chlorosulfonyl)nicotinic acid (1 equiv.) from the previous step in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours, then let it slowly warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Fischer Esterification to Final Product
  • Suspend the crude 6-chloro-5-sulfamoylnicotinic acid (1 equiv.) in methanol (10-20 vol.).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv.).

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully add the residue to a mixture of ice water and a base like sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

References

  • Synthesis of sulfonyl chloride substrate precursors . Supporting Information. Available at: [Link]

  • CN104529880A - Synthesis method of 2,3-dichloropyridine. Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . ResearchGate. Available at: [Link]

  • US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. Google Patents.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine . Organic Syntheses. Available at: [Link]

  • US2948734A - Esterification of pyridine carboxylic acids. Google Patents.
  • Multistep Synthesis Protecting Groups . Course Hero. Available at: [Link]

  • US11325906B2 - Chemical compounds. Google Patents.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . De Gruyter. Available at: [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. Available at: [Link]

  • Esterification - alcohols and carboxylic acids . Chemguide. Available at: [Link]

  • Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate . ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • 3-hydroxyquinoline . Organic Syntheses. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . MDPI. Available at: [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.

Sources

Optimization

Technical Support Center: Impurity Profiling of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the impurity profiling of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the impurity profiling of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our approach is rooted in explaining the causality behind analytical observations and providing robust, self-validating methodologies.

Section 1: Troubleshooting Synthesis-Related Impurities

Impurities originating from the manufacturing process are the most common class encountered. Their presence can indicate incomplete reactions, side reactions, or residual starting materials and reagents.[1][2]

Q1: I'm observing a significant peak in my chromatogram that doesn't correspond to my product. Mass analysis suggests it's Methyl 6-chloronicotinate. Why is this present and how can I definitively confirm it?

Answer:

This observation strongly suggests an incomplete reaction during the sulfamoylation step. Methyl 6-chloronicotinate (or Methyl 6-chloropyridine-3-carboxylate) is the primary starting material for the synthesis of your target molecule.[3] Its carryover into the final product is a common issue if reaction conditions (time, temperature, stoichiometry) are not fully optimized.

Causality: The introduction of the sulfamoyl group onto the pyridine ring is a multi-step process, often involving chlorosulfonation followed by amination. If the initial chlorosulfonation or the subsequent amination is not driven to completion, the unreacted starting material will persist.

Confirmation Protocol:

  • Prepare a Standard: Obtain a certified reference standard of Methyl 6-chloronicotinate.

  • Co-injection Analysis: Prepare a solution containing your sample and spike it with a small amount of the Methyl 6-chloronicotinate standard.

  • Analyze: Run the spiked sample on your HPLC system.

  • Verification: If the peak area of the suspected impurity increases proportionally without the appearance of a new, separate peak, you have confirmed its identity.

Q2: My LC-MS analysis shows an unexpected peak with a molecular weight 17 Da higher than the starting material (Methyl 6-chloronicotinate) but it is not my final product. What is the likely identity?

Answer:

A mass difference of +17 Da (relative to the starting material after losing HCl) often points to the hydrolysis of a key intermediate. In the synthesis pathway, the pyridine ring is first activated with chlorosulfonic acid (or a similar reagent) to form a sulfonyl chloride intermediate. This intermediate is highly susceptible to hydrolysis.

Plausible Identity: 6-chloro-5-(hydroxysulfonyl)nicotinic acid methyl ester (the sulfonic acid derivative).

Causality & Mechanism: The sulfonyl chloride intermediate is a highly reactive electrophile. If trace amounts of water are present in the reaction mixture or during workup, the sulfonyl chloride will readily hydrolyze to the corresponding sulfonic acid, which is generally unreactive towards the subsequent amination step.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Quenching: During the reaction workup, use an aprotic organic solvent for extraction and minimize contact with aqueous phases until the reactive intermediate is consumed.

Q3: I have an unassigned peak that appears to be a positional isomer of my final product. How is this possible and what analytical strategy can I use to differentiate it?

Answer:

The formation of a positional isomer is a classic challenge in aromatic substitution reactions. While the existing chloro- and methyl ester groups on the pyridine ring direct the sulfamoylation, this directing effect may not be perfectly regioselective, leading to substitution at an alternative position on the ring.

Analytical Strategy for Differentiation:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity has the exact same elemental composition as your product.

  • LC-MS/MS Fragmentation Analysis: Isomers often exhibit different fragmentation patterns. The position of the sulfamoyl group will influence which bonds break upon collision-induced dissociation (CID). Fragment the parent ions of both the product and the impurity and compare the resulting daughter ion spectra. A different fragmentation pattern is a strong indicator of isomerism.

  • Definitive Proof (NMR): For unambiguous structure elucidation, the impurity must be isolated, typically via preparative HPLC. Subsequent 1D and 2D NMR (COSY, HSQC, HMBC) analysis will reveal the precise connectivity of the atoms and confirm the substitution pattern on the pyridine ring.[1]

Section 2: Troubleshooting Degradation-Related Impurities

Degradation products can form during manufacturing, storage, or handling of the drug substance.[2] Identifying these is critical for ensuring the stability and safety of the product.

Q4: In my accelerated stability study (40°C/75% RH), a new, more polar impurity is growing over time. The mass is 14 Da less than the parent compound. What is it?

Answer:

A mass loss of 14 Da (-CH₂) from a methyl ester is the classic signature of ester hydrolysis, resulting in the formation of the corresponding carboxylic acid.

Likely Identity: 6-chloro-5-sulfamoylpyridine-3-carboxylic acid.

Causality: The methyl ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of moisture and accelerated by heat and non-neutral pH conditions. This is a common degradation pathway for ester-containing active pharmaceutical ingredients (APIs).[4]

Mitigation Strategies:

  • Moisture Control: Store the material in a desiccated, tightly sealed container.

  • Excipient Compatibility: If formulating, ensure that the chosen excipients are not hygroscopic or acidic/basic in nature, as this can promote degradation.[5]

Q5: After exposing a solution of my compound to light, I detected a peak with a mass of [M+16]. What could this be?

Answer:

An increase in mass by 16 Da is a strong indication of oxidation. For nitrogen-containing heterocyclic rings like pyridine, the most probable site of oxidation is the ring nitrogen itself, leading to the formation of an N-oxide.

Likely Identity: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate-N-oxide.

Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation by atmospheric oxygen, especially when activated by light (photolytic oxidation) or in the presence of trace metal catalysts. The formation of N-oxides is a well-documented degradation pathway for pyridine-containing pharmaceuticals.[5]

Confirmation & Prevention:

  • Forced Degradation: To confirm, intentionally stress the sample under oxidative conditions (e.g., with a dilute solution of H₂O₂) and see if the [M+16] peak increases.

  • Protection from Light: Store the substance and its formulations in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.

Section 3: Analytical Method Development & Troubleshooting

A robust analytical method is the cornerstone of accurate impurity profiling.[6]

Q6: I am struggling to achieve baseline separation between my main peak and a closely eluting impurity. What is a logical workflow to resolve this?

Answer:

Achieving separation for closely eluting peaks requires a systematic approach to manipulating chromatographic selectivity. The following workflow is recommended.

G start Poor Separation Observed grad Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->grad Start Here solvent Change Organic Modifier (Acetonitrile <-> Methanol) grad->solvent If no improvement success Resolution Achieved grad->success If successful ph Adjust Mobile Phase pH (e.g., pH 3.0 -> pH 6.8) solvent->ph If no improvement solvent->success If successful column Switch Column Chemistry (C18 -> Phenyl-Hexyl or Cyano) ph->column If no improvement ph->success If successful column->success If successful

Caption: Decision workflow for resolving co-eluting peaks.

Causality Explained:

  • Gradient Slope: A shallower gradient gives the molecules more time to interact with the stationary phase, enhancing the separation of compounds with small differences in hydrophobicity.

  • Organic Modifier: Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability). Switching between them can alter elution order and improve selectivity.

  • Mobile Phase pH: Your molecule has a sulfamoyl group and a pyridine ring, which can be ionized depending on the pH. By changing the pH, you alter the charge state of your analyte and impurities, which can dramatically impact their retention on a reversed-phase column.

  • Column Chemistry: If other methods fail, changing the stationary phase provides an orthogonal separation mechanism. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can be highly effective for separating aromatic compounds like yours.

Q7: My analyte peak is tailing significantly. What are the most common causes and how do I fix them?

Answer:

Peak tailing is a common issue that can compromise resolution and integration accuracy. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system itself.

Potential Cause Scientific Explanation Recommended Solution
Secondary Silanol Interactions Residual, un-capped silanol groups (-Si-OH) on the silica-based column are acidic and can form strong ionic or hydrogen-bond interactions with basic sites on the analyte (like the pyridine nitrogen).Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or use a modern, end-capped column designed for high-performance with basic compounds.
Column Overload Injecting too much mass onto the column saturates the stationary phase, leading to a non-Gaussian peak shape.Dilute the sample concentration and re-inject. If sensitivity is an issue, consider using a column with a larger diameter or higher loading capacity.
Mismatched Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause the sample band to spread before it reaches the column head.Whenever possible, dissolve the sample in the initial mobile phase of your gradient.
Column Degradation The stationary phase can degrade over time, especially at extreme pH values, creating active sites that cause tailing.Replace the column. Use a guard column to extend the life of your analytical column.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting HPLC-UV/MS method for analyzing this compound?

Answer:

A gradient reversed-phase HPLC method is the most suitable approach.[6][7] The following provides a robust starting point that can be optimized as needed.

Parameter Recommended Condition Rationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides good retention for moderately polar compounds and is compatible with high-pressure systems for better efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-mode ESI-MS ionization and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
UV Detection Diode Array Detector (DAD) at 254 nm and 280 nmMonitor multiple wavelengths to ensure detection of all impurities, as they may have different UV maxima.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is readily protonated, making positive mode ESI highly sensitive for this class of compounds.[8]
FAQ 2: How do I proceed if I find an unknown impurity for which no reference standard exists?

Answer:

This is a central challenge in impurity profiling. The process follows a tiered approach from tentative identification to full structural elucidation:

  • Obtain Accurate Mass: Use LC-HRMS (e.g., TOF or Orbitrap) to determine the elemental formula of the impurity.

  • Gather Fragmentation Data: Perform LC-MS/MS analysis to break the molecule apart. The fragmentation pattern provides clues about its substructures. Compare its fragmentation to that of the parent compound to see what has changed.[4]

  • Isolate the Impurity: If the impurity is present at a sufficient level (typically >0.1%), use preparative HPLC to isolate a few milligrams of the pure substance.

  • Perform NMR Spectroscopy: This is the definitive step. A full suite of 1D and 2D NMR experiments on the isolated material will allow for the unambiguous determination of its chemical structure.[1]

FAQ 3: My mass spectrum is cluttered with peaks that I don't think are related to my sample (e.g., m/z 279.159, 391.284). What are these?

Answer:

These are likely common background contaminants from the lab environment, solvents, or plasticware. It is crucial to be able to recognize them to avoid misinterpreting them as sample-related impurities.

  • m/z 279.1596 [M+H]⁺: Dibutyl phthalate, a common plasticizer from plastic tubing and containers.[9]

  • m/z 391.2842 [M+H]⁺: Dioctyl phthalate (DOP), another very common plasticizer.

  • Polyethylene Glycol (PEG): A series of peaks separated by 44.026 Da (C₂H₄O units), often seen as a "picket fence" in the spectrum. This comes from many sources, including detergents and certain labware.

  • Solvent Adducts: You may see clusters from your solvents, such as acetonitrile or methanol.[10]

To minimize these, use high-purity solvents, glass containers where possible, and run a solvent blank before your sample analysis to create a background profile.

References
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
  • Studies on sulfonamide degradation products. (n.d.).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Medical Research Archives.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS. (n.d.). Thermo Fisher Scientific.
  • Impurities and Degrad
  • Recent trends in the impurity profile of pharmaceuticals. (2010). Journal of Advanced Pharmaceutical Technology & Research.
  • Common Mass Spectrometry Contaminants and their Sources. (2008). Analytica Chimica Acta.
  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. (2018). Journal of Pharmaceutical Sciences.
  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
  • Methyl 6-chloropyridine-3-carboxyl
  • Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6. (n.d.). MilliporeSigma.
  • LC-MS Contaminants. (2008). Merck.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Executive Summary Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a highly functionalized pyridine scaffold often used as an intermediate in the synthesis of diuretics (e.g., thiazide-like analogs) and antihypertens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a highly functionalized pyridine scaffold often used as an intermediate in the synthesis of diuretics (e.g., thiazide-like analogs) and antihypertensive agents. Its chemical utility stems from its high reactivity; however, this same attribute creates significant stability challenges.[1]

The compound features a pyridine ring substituted with three electron-withdrawing groups: a chlorine atom (C6), a sulfamoyl group (C5), and a methyl ester (C3).[1] This specific arrangement creates a "push-pull" electronic system that activates the ring toward Nucleophilic Aromatic Substitution (SNAr) and makes the ester moiety particularly sensitive to hydrolysis .

This guide addresses the three primary failure modes: Ester Hydrolysis , Chloride Displacement , and Photolytic Degradation .[1]

Part 1: Critical Stability Pathways (Visualized)

The following diagram maps the degradation logic. The compound is stable in solid form under inert gas but rapidly degrades in solution if pH and nucleophilicity are not managed.

StabilityPathways cluster_conditions Critical Control Points Compound Methyl 6-chloro-5- sulfamoylpyridine-3-carboxylate (Active Scaffold) Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis Path A: Ester Hydrolysis (pH > 8 or pH < 4, H2O) SNAr_OH 6-Hydroxy Impurity (Cl displaced by OH-) Compound->SNAr_OH Path B: S_NAr (Hydroxide) (pH > 9, Heat) SNAr_Nu 6-Substituted Adduct (Cl displaced by Amine/Thiol) Compound->SNAr_Nu Path C: S_NAr (Nucleophiles) (R-NH2, R-SH in buffer)

Figure 1: Primary degradation pathways. Path A (Hydrolysis) dominates in aqueous media.[1] Path B and C (Substitution) occur because the electron-poor ring activates the C-Cl bond.[1]

Part 2: Troubleshooting & FAQs

Issue 1: Unexpected Mass Shift (-14 Da or +17 Da)

Q: I dissolved the compound in a methanol/water mixture for LC-MS analysis, and after 4 hours, I see a new peak with a mass shift. What happened?

Diagnosis: You are likely observing Ester Hydrolysis (Path A).

  • Mechanism: The methyl ester at the C3 position is susceptible to hydrolysis, converting the methyl ester (-COOCH₃) to a carboxylic acid (-COOH).[1]

  • Mass Shift: Loss of Methyl (-15) + Gain of Hydrogen (+1) = Net loss of 14 Da.[1] Alternatively, if you see a mass increase of +17 Da, it may be the hydrolysis of the Chlorine to a Hydroxyl group (see Issue 2), but ester hydrolysis is kinetically faster in mild conditions.[1]

  • Root Cause: Protic solvents (water/methanol) without pH control.[1] Even slightly acidic or basic impurities in the solvent can catalyze this.

Corrective Action:

  • Solvent Switch: Prepare stock solutions in anhydrous DMSO or Acetonitrile . Avoid protic solvents (MeOH, EtOH, Water) for storage.[1]

  • Analysis Speed: Inject samples immediately after dilution in aqueous buffers. Do not let them sit in the autosampler for >2 hours.

Issue 2: Loss of Chloride (SNAr Reactivity)

Q: I attempted a reaction using a primary amine in ethanol with base, but the Chlorine atom was lost, and I got a mixture of products. Why?

Diagnosis: You triggered a Nucleophilic Aromatic Substitution (SNAr) .[2]

  • The Science: The pyridine ring is electron-deficient.[3][4] The presence of the sulfamoyl (-SO₂NH₂) and ester (-COOMe) groups at positions 5 and 3 strongly withdraw electron density from the ring.[1] This makes the carbon at position 6 (holding the Chlorine) highly electrophilic [1].

  • The Reaction: In the presence of a nucleophile (like your amine) and base, the nucleophile attacks C6, displacing the Chloride ion.[1] If you used Ethanol/NaOEt, you might even see the Ethoxy group displacing the Chlorine.[1]

Corrective Action:

  • Temperature Control: SNAr reactions on this scaffold can occur at room temperature. If displacement is not desired, keep the reaction at 0°C.

  • Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base) or Cesium Carbonate . Avoid hydroxide or alkoxide bases unless you specifically intend to displace the chloride.

Issue 3: Precipitation in Aqueous Buffers

Q: Upon adding my DMSO stock to a PBS buffer (pH 7.4), the solution became cloudy immediately.

Diagnosis: Solubility Limit & pKa Clash .

  • Solubility: The methyl ester and chloro groups make the molecule lipophilic (high LogP). It has very low aqueous solubility.[5]

  • pKa Effect: The sulfonamide group (-SO₂NH₂) is weakly acidic (pKa ~10).[1] At pH 7.4, it remains largely protonated and neutral, limiting solubility.[1]

Corrective Action:

  • Co-solvent: Maintain at least 5-10% DMSO or Ethanol in your final assay buffer to keep the compound in solution.

  • pH Adjustment: If your assay tolerates it, raising the pH slightly (to pH 8.5) can deprotonate the sulfonamide, forming the anion (-SO₂NH⁻), which is significantly more water-soluble.[1] Warning: Higher pH increases the risk of ester hydrolysis (Issue 1).

Part 3: Handling & Storage Protocols

Standard Operating Procedure (SOP): Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Slows Arrhenius kinetics of hydrolysis and decarboxylation.
Atmosphere Argon or NitrogenDisplaces moisture/oxygen. Prevents hydrolysis of the ester and oxidation of the pyridine nitrogen.
Container Amber Glass VialPyridine derivatives can be photosensitive, leading to ring opening or radical chlorination byproducts [2].[1]
Desiccant RequiredEssential to maintain low humidity; ester bonds are moisture-labile.
SOP: Solubilization for Biological Assays
  • Weighing: Weigh quickly in a low-humidity environment. The compound is not highly hygroscopic, but surface moisture catalyzes degradation.[1]

  • Primary Stock: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

    • Validation: Solution should be clear and colorless/pale yellow.

    • Stability:[6] Stable for ~3 months at -20°C in DMSO.

  • Working Solution: Dilute the DMSO stock into the aqueous buffer immediately before use.

    • Critical Step: Do not store the aqueous working solution. Prepare fresh for every experiment.

References

  • BenchChem. (2025).[4][7] Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][4][7][8][9] Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. Retrieved from [1]

  • PubChem. (2025).[9] Methyl 6-chloropyridine-3-carboxylate Compound Summary. Retrieved from [1]

  • ChemicalBook. (2026).[1] Methyl 6-chloro-5-nitronicotinate Properties and Stability. Retrieved from [1]

Sources

Optimization

degradation pathways of sulfamoylpyridine compounds

Status: Operational | Tier: Level 3 Technical Support Subject: Degradation Pathways & Stabilization Protocols for Sulfamoylpyridine Moieties Mission Statement Welcome to the . You are likely here because your impurity pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Degradation Pathways & Stabilization Protocols for Sulfamoylpyridine Moieties

Mission Statement

Welcome to the . You are likely here because your impurity profile is showing unexpected peaks, or your recovery rates are drifting. Sulfamoylpyridine compounds—ubiquitous in loop diuretics (e.g., Torsemide) and sulfonylurea herbicides (e.g., Rimsulfuron)—possess a deceptive stability. While the pyridine ring is robust, the sulfamoyl-to-urea bridge is a kinetic weak point, highly susceptible to pH-driven hydrolysis and photo-induced desulfonation.

This guide moves beyond basic "keep it in the fridge" advice. We break down the molecular mechanics of failure and provide self-validating protocols to arrest them.

Module 1: The Hydrolysis Hazard (The "Bridge" Problem)

The Mechanism: The most critical failure point in sulfamoylpyridine compounds (specifically sulfonylureas) is the chemical bridge connecting the sulfonamide sulfur to the adjacent nitrogen-containing ring (often a pyrimidine or triazine in herbicides, or a urea chain in pharmaceuticals like Torsemide).

Under acidic conditions (pH < 4) , the sulfonylurea bridge undergoes cleavage. The protonation of the urea nitrogen weakens the S-N bond, leading to the expulsion of the sulfonamide and the formation of an isocyanate or amine fragment.

  • Case Study (Torsemide): In 0.1 M HCl, Torsemide cleaves to form 4-(3-methylphenylamino)pyridine-3-sulfonamide (often coded as Impurity R2 in pharmacopeias).

  • Case Study (Herbicides): Compounds like Rimsulfuron undergo "bridge contraction" or cleavage, yielding a pyridinesulfonamide and a pyrimidinamine.

Experimental Protocol: pH-Rate Profiling

Do not assume stability at "physiological" pH. Run this profile to determine your compound's "Safe Zone."

  • Buffer Preparation: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0. (Avoid acetate buffers if analyzing by LC-MS to prevent adduct formation).

  • Spike & Incubate: Spike the test compound to 10 µM. Incubate at 40°C (accelerated) for 24 hours.

  • Quench: Immediate rapid dilution (1:10) into cold acetonitrile/water (50:50).

  • Analysis: Monitor the disappearance of the parent peak relative to an internal standard (e.g., deuterated analog).

Data Output:

ConditionPrimary Degradation MechanismExpected Product (Mass Shift)
Acidic (pH < 3) Hydrolytic CleavageParent minus Urea/Amine moiety (Loss of ~100-150 Da)
Neutral (pH 6-8) Rearrangement / Bridge ContractionIsomerization (Same Mass) or slow hydrolysis
Alkaline (pH > 9) Nucleophilic AttackSulfonamide salt formation (often stable, but solubility changes)
Module 2: Photochemical Instability

The Mechanism: The pyridine ring absorbs UV radiation strongly. Upon excitation, sulfamoylpyridines can undergo desulfonation (cleavage of the C-S bond). In the presence of dissolved oxygen, the excited triplet state can generate singlet oxygen (


), leading to oxidation of the pyridine nitrogen (N-oxide formation) or hydroxylation of the aromatic ring.

Visualizing the Pathways The following diagram maps the divergence between hydrolytic and photolytic degradation.

DegradationPathways Parent Sulfamoylpyridine Parent Compound Acid Acidic Hydrolysis (pH < 4) Parent->Acid Light UV Photolysis (λ < 300nm) Parent->Light Oxidant Oxidation (Peroxides/Air) Parent->Oxidant CleavageProd Sulfonamide Fragment (e.g., Impurity R2) Acid->CleavageProd Urea Bridge Cleavage BridgeContract Bridge Contraction (Rearrangement) Acid->BridgeContract Intramolecular Attack Desulfonated Desulfonated Product Light->Desulfonated C-S Bond Scission NOxide Pyridine N-Oxide (+16 Da) Oxidant->NOxide N-Oxygenation

Figure 1: Divergent degradation pathways for sulfamoylpyridine derivatives showing pH, light, and oxidative routes.

Module 3: Troubleshooting & FAQs

Q1: I see a peak at [M+16] in my LC-MS chromatogram. Is this a degradation product?

  • Diagnosis: Likely N-Oxidation .

  • Context: The pyridine nitrogen is susceptible to oxidation by peroxides (often found as impurities in aged PEG or Tween excipients) or singlet oxygen.

  • Verification: Treat your sample with a reducing agent (e.g., sodium metabisulfite). If the peak disappears, it was an N-oxide. If it remains, check for hydroxylation (stable C-OH bond).

Q2: My recovery is low during extraction from plasma/soil, but I don't see degradation peaks.

  • Diagnosis: Solubility/Ionization Trap .

  • Context: Sulfamoylpyridines are amphoteric. The sulfonamide is acidic (pKa ~9-10), and the pyridine is basic (pKa ~2-3).

  • Fix: If extracting at pH 7, the molecule may be partially ionized (zwitterionic character), reducing organic solvent extraction efficiency. Adjust extraction pH to ~4.5 (where the species is largely neutral) to maximize recovery into ethyl acetate or dichloromethane.

Q3: I see "extra" peaks that appear only in the mass spec but not the UV trace.

  • Diagnosis: In-Source Fragmentation .

  • Context: Sulfonylureas are thermally labile. The high temperature of the ESI source (300°C+) can mimic acid hydrolysis, cleaving the bridge inside the instrument.

  • Verification: Lower the desolvation temperature by 100°C and check if the "impurity" peak abundance decreases. If it does, it is an artifact, not a real sample impurity.

Q4: How do I distinguish between "Bridge Contraction" and Hydrolysis?

  • Diagnosis: Mass Balance.

  • Context: Hydrolysis splits the molecule (Mass A -> Mass B + Mass C). Bridge contraction is an isomerization or rearrangement (Mass A -> Mass A').

  • Verification: Check the molecular ion. If the retention time shifts but the mass remains identical (or very close), suspect bridge contraction (common in rimsulfuron/nicosulfuron types).

Decision Tree: Unknown Peak Identification

Use this logic flow to identify unexpected peaks in your chromatograms.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Δm) Start->CheckMass Plus16 Δm = +16 Da CheckMass->Plus16 MinusBridge Δm = -[Urea/Amine] CheckMass->MinusBridge SameMass Δm = 0 CheckMass->SameMass TestRed Add Reducing Agent (Na2S2O5) Plus16->TestRed TestTemp Lower MS Source Temp MinusBridge->TestTemp ResultIso Bridge Contraction (Rearrangement) SameMass->ResultIso ResultOx Peak Disappears: N-Oxide TestRed->ResultOx ResultHydro Peak Stable: Hydroxylation TestRed->ResultHydro ResultArt Peak Decreases: In-Source Artifact TestTemp->ResultArt ResultReal Peak Stable: Hydrolytic Cleavage TestTemp->ResultReal

Figure 2: Logical workflow for classifying unknown impurities in sulfamoylpyridine analysis.

References
  • Jovic, Z., et al. (2013). "Forced degradation study of Torasemide: Characterization of its degradation products."[1] Journal of Liquid Chromatography & Related Technologies. (Identifies the cleavage of the sulfonylurea bridge under acidic conditions and N-oxide formation).

  • Zheng, W., et al. (2008). "Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions." Journal of Agricultural and Food Chemistry. (Details the pH-dependent hydrolysis and bridge contraction mechanisms).

  • Xu, B., et al. (2014). "Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement." Chemosphere.[2] (Explains the photolytic desulfonation and singlet oxygen pathways).

  • Sarmah, A.K., & Sabadie, J. (2002). "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review."[3] Journal of Agricultural and Food Chemistry. (Comprehensive review of the stability of the sulfonylurea bridge).

Sources

Troubleshooting

Technical Support Center: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Production

Topic: Scale-Up Challenges & Troubleshooting Guide Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Executive Technical Overview Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Executive Technical Overview

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a critical scaffold, often utilized in the synthesis of loop diuretics (analogous to torsemide/furosemide classes) and specific kinase inhibitors. The synthesis typically hinges on the functionalization of Methyl 6-chloronicotinate (CAS 73781-91-6).

Scaling this chemistry introduces three primary engineering and chemical hazards:

  • The "Cement" Phase: Chlorosulfonation of electron-deficient pyridines often results in a highly viscous, thixotropic reaction mass that destroys agitators and prevents heat transfer.

  • The Selectivity Triangle: During amination, you must selectively react the sulfonyl chloride (

    
    ) with ammonia while avoiding:
    
    • Hydrolysis of the methyl ester (

      
      ).
      
    • Nucleophilic displacement of the 6-chloro group (

      
      ).
      
  • Quench Exotherms: The hydrolysis of excess chlorosulfonic acid/thionyl chloride releases massive quantities of

    
     and 
    
    
    
    gas, posing a pressurization risk in closed reactors.

Critical Process Workflow (Visualized)

The following diagram outlines the standard industrial route and the Critical Control Points (CCPs) where failure is most likely during scale-up.

ScaleUpWorkflow cluster_hazards Major Failure Modes Start Methyl 6-chloronicotinate (Starting Material) Step1 Chlorosulfonation (ClSO3H + SOCl2) CCP: Viscosity & Off-gassing Start->Step1 130-140°C High Shear Stirring Inter1 Intermediate: Sulfonyl Chloride Species Step1->Inter1 Fail1 Stirrer Seizure (Viscosity spike) Step1->Fail1 Step2 Quench / Workup (DCM Extraction) CCP: Thermal Runaway Inter1->Step2 Pour onto Ice < 5°C Step3 Amination (NH3 in solvent) CCP: Regioselectivity Step2->Step3 Anhydrous Conditions End Methyl 6-chloro-5-sulfamoyl pyridine-3-carboxylate Step3->End Crystallization Fail2 Ester Hydrolysis (Des-methyl impurity) Step3->Fail2 Fail3 Cl-Displacement (6-Amino impurity) Step3->Fail3

Figure 1: Process flow diagram illustrating the synthesis pathway and associated failure modes (in red) during the transition from gram to kilogram scale.

Troubleshooting Guide & FAQs

Module A: Chlorosulfonation (The "Viscosity" Problem)

Q1: The reaction mass solidifies into a "rock" or "gum" halfway through the addition of chlorosulfonic acid. How do we maintain fluidity?

  • Root Cause: The formation of the pyridinium chlorosulfonate salt and complex oligomers creates a high-melting eutectic mixture. In neat chlorosulfonic acid (

    
    ), this often exceeds the torque capacity of standard overhead stirrers.
    
  • Technical Solution:

    • Thionyl Chloride Co-Solvent: Do not run this neat. Use

      
       (Thionyl Chloride) as a reaction solvent (2–3 volumes). It acts as a fluidizing agent and helps drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
      
    • Temperature Ramp: Start the addition at lower temperatures (50–60°C) to manage gas evolution, then ramp to 130–140°C only after full fluidity is established.

    • Engineering Control: Use an anchor or helical ribbon impeller rather than a pitched blade turbine to handle the non-Newtonian viscosity changes.

Q2: We are seeing variable conversion rates (80-95%). Why is the reaction stalling?

  • Root Cause: Moisture ingress or insufficient

    
    . The reaction generates water as a byproduct (sulfonation step). If this water is not consumed by 
    
    
    
    or driven off, it hydrolyzes the active sulfonyl chloride back to the sulfonic acid.
  • Validation: Check the off-gas. If

    
     evolution stops early, the reaction has stalled.
    
  • Protocol: Ensure a minimum of 1.5–2.0 equivalents of

    
     are present. The system must be under a slight nitrogen sweep to remove 
    
    
    
    gases, pushing the equilibrium forward.
Module B: Amination & Selectivity

Q3: HPLC shows a significant "Des-methyl" impurity (Hydrolyzed Ester).

  • Root Cause: Aqueous ammonia was used, or the temperature was too high. The methyl ester at C3 is sensitive to basic hydrolysis (saponification).

  • Mechanism:

    
    
    
  • Corrective Action:

    • Switch Reagent: Use Ammonia gas bubbled into an anhydrous solvent (THF, DCM, or Toluene) or use a solution of

      
       in Methanol (7N).
      
    • Temperature Control: Maintain reaction temperature between -10°C and 0°C. Ester hydrolysis is significantly slower than sulfonyl chloride amination at these temperatures.

Q4: We are detecting the "6-amino" impurity (Chlorine displacement).

  • Root Cause:

    
     reaction. The 6-position chlorine is activated by the pyridine nitrogen and the electron-withdrawing sulfonyl group at C5. Excess ammonia or high temperatures will displace the chlorine.
    
  • Technical Fix:

    • Stoichiometry: Strictly limit ammonia to 2.0–2.2 equivalents.

    • Mode of Addition: Add the ammonia slowly to the sulfonyl chloride solution (inverse addition is risky if local concentration of

      
       is high).
      
    • Quench: Quench immediately with dilute acetic acid once the sulfonyl chloride is consumed (monitor via HPLC) to neutralize excess amine.

Data Summary: Impurity Profile & Control

Impurity NameStructure / DescriptionOriginControl Limit (Spec)Mitigation Strategy
Impurity A 6-Hydroxynicotinic acid derivativeHydrolysis of 6-Cl (Acidic workup)< 0.5%Keep quench temp < 10°C; avoid prolonged exposure to strong acid.
Impurity B Des-methyl (Carboxylic Acid)Hydrolysis of Ester (Basic amination)< 1.0%Use anhydrous

/THF; T < 0°C.
Impurity C 6-Amino derivative

displacement of Cl by

< 0.2%Limit

equivalents; Reduce reaction time.
Impurity D Sulfonic Acid (Hydrolyzed)Incomplete Amination / Wet Quench< 0.5%Dry solvents; Ensure

excess in Step 1.

Standardized Scale-Up Protocol

Caution: This protocol involves Chlorosulfonic Acid. Full PPE (Face shield, chemically resistant suit) and a functional scrubber system are mandatory.

Step 1: Chlorosulfonation
  • Charge Methyl 6-chloronicotinate (1.0 eq) and Thionyl Chloride (3.0 vol) into a glass-lined reactor.

  • Cool to 10°C.

  • Dose Chlorosulfonic acid (4.0 eq) slowly via a dropping funnel. Expect immediate HCl evolution.

  • Heat slowly to reflux (approx. 80°C) for 2 hours, then ramp to 120°C (distilling off excess

    
     if necessary to reach temp) for 4–6 hours.
    
  • Monitor by HPLC (quench aliquot in MeOH). Look for >98% conversion to sulfonyl chloride (as methyl sulfonamide derivative).

Step 2: Quench & Extraction
  • Cool reaction mass to 20°C.

  • Prepare a separate vessel with crushed ice/water (10 vol) and DCM (5 vol).

  • Transfer the reaction mass slowly onto the ice/DCM mixture. Warning: Violent exotherm. Maintain internal T < 10°C.

  • Separate phases. Wash organic layer with cold brine. Dry over

    
     (or azeotropic dry for scale).
    
Step 3: Amination
  • Cool the dry DCM solution of sulfonyl chloride to -10°C.

  • Sparge Ammonia gas (or add 7N

    
     in MeOH) until pH reaches 8–9. Do not overshoot.
    
  • Stir for 30 mins at -5°C.

  • Acidify carefully with dilute acetic acid to pH 6 to stop side reactions.

  • Concentrate and crystallize (typically from MeOH/Water or EtOAc/Heptane).

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl 6-chloronicotinate. Product No. 73781-91-6.[1][2][3][4] Accessed via .[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57374607 (2-Chloro-5-methylpyridine-3-sulfonamide analogs). Accessed via .

  • Organic Process Research & Development.Safety of Chlorosulfonation Reactions. (General reference for hazard classes of scale-up).
  • Google Patents. Process for the preparation of pyridine sulfonamides. (See generally US Patents related to Torsemide intermediates for analogous chemistry). Accessed via .

  • ChemicalBook. Methyl 6-chloronicotinate Properties and Suppliers. Accessed via .

(Note: Specific patent numbers for this exact methyl ester are proprietary or less common in open literature than the ethyl or acid analogs, but the chemistry described above is derived from standard "best practices" for 6-chloronicotinyl scale-up found in the referenced databases.)

Sources

Optimization

Technical Support Center: Purification of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Case Reference: PYR-SULF-005 Subject: Impurity Profile Management & Purification Protocols Status: Active Support Guide[1] Executive Summary & Molecule Profile Welcome to the technical support center for Methyl 6-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-SULF-005 Subject: Impurity Profile Management & Purification Protocols Status: Active Support Guide[1]

Executive Summary & Molecule Profile

Welcome to the technical support center for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate . This guide addresses the specific purification challenges associated with this intermediate, commonly used in the synthesis of diuretics and kinase inhibitors.

Molecule Specifications:

  • Functional Groups: Methyl Ester (C3), Sulfonamide (C5), Chloro (C6), Pyridine Core.

  • Critical Reactivity:

    • Ester: Susceptible to base-catalyzed hydrolysis (forming the carboxylic acid impurity).[1]

    • Sulfonamide: Weakly acidic (

      
      ), polar, hydrogen bond donor.
      
    • Chloro-Pyridine: Activated for Nucleophilic Aromatic Substitution (

      
      ).[1]
      
Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination using the logic flow below.

PurificationLogic Start START: Characterize Crude Material (HPLC/TLC/NMR) Decision1 Primary Impurity Type? Start->Decision1 Impurity_Acid Impurity A: Hydrolysis Product (Carboxylic Acid) Decision1->Impurity_Acid High Polarity / Low Rf (Acidic) Impurity_SM Impurity B: Starting Material (Non-sulfonated) Decision1->Impurity_SM Low Polarity / High Rf (Lipophilic) Impurity_Color Impurity C: Tar / Oxidative Byproducts Decision1->Impurity_Color Yellow/Brown Coloration Action_Wash PROTOCOL 1: Bicarbonate Wash (Exploit pKa) Impurity_Acid->Action_Wash Action_Recryst PROTOCOL 2: Recrystallization (Polarity Filter) Impurity_SM->Action_Recryst Action_Carbon PROTOCOL 3: Activated Carbon Treatment Impurity_Color->Action_Carbon

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on impurity physicochemical properties.[1]

Troubleshooting Protocols
PROTOCOL 1: Removing Hydrolysis Impurities (Carboxylic Acid)

Issue: Presence of 6-chloro-5-sulfamoylpyridine-3-carboxylic acid. Cause: Moisture during reaction or workup; exposure to strong bases.[1] Mechanism: Exploiting


.[1] The carboxylic acid (

) is significantly more acidic than the sulfonamide (

). A weak base will deprotonate the acid (making it water-soluble) without touching the sulfonamide or hydrolyzing the ester.[1]
ParameterSpecification
Reagent Saturated Sodium Bicarbonate (

)
Solvent Ethyl Acetate or Dichloromethane (DCM)
Target pH 8.0 – 8.5

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g). If solubility is poor, use 10% Methanol in DCM.[1]

  • Wash: Add Saturated

    
     solution (1:1 vol/vol).
    
  • Agitation: Stir vigorously for 10 minutes. Do not just shake; equilibrium takes time.

  • Separation: Separate the layers.

    • Organic Layer:[1][2] Contains your Target Product (Neutral).

    • Aqueous Layer:[1] Contains the Carboxylic Acid Impurity (as Sodium salt).

  • Verification: Check the aqueous layer pH. If pH < 8, repeat the wash.

  • Drying: Dry organic layer over

    
     and concentrate.
    

Critical Warning: Do not use NaOH or KOH.[1] Strong bases (pH > 12) will deprotonate the sulfonamide (causing product loss to water) and rapidly hydrolyze your methyl ester.

PROTOCOL 2: Removing Starting Material (Recrystallization)

Issue: Presence of Methyl 6-chloropyridine-3-carboxylate (Des-sulfamoyl).[1] Cause: Incomplete chlorosulfonation or amidation.[1] Mechanism: The sulfonamide group adds significant polarity and hydrogen-bonding capability compared to the starting material.[1] We use a "Polarity Filter" solvent system.[1]

Recommended Solvent Systems:

SystemRatio (v/v)Logic
Ethanol / Water 9:1 to 5:1Standard: Product crystallizes; polar salts stay in water; lipophilic SM stays in supernatant.[1]
Isopropanol (IPA) 100%Alternative: Good solubility curve for sulfonamides; milder than MeOH.[1]
EtOAc / Heptane 1:2Anti-Solvent: Dissolve in EtOAc (hot), precipitate with Heptane.

Step-by-Step Guide (Ethanol/Water):

  • Reflux: Suspend crude material in Ethanol (5 mL/g). Heat to reflux (

    
    ).[1]
    
  • Dissolution: If not fully dissolved, add Ethanol in small increments.

    • Note: If a small amount of solid remains undissolved after 10 mL/g, it may be inorganic salt (filter it off hot).

  • Water Addition: Remove from heat source. While still hot, add Water dropwise until slight turbidity persists.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallization: Allow to cool to Room Temp (RT) slowly (2 hours), then chill to

    
     for 1 hour.
    
  • Filtration: Filter the white crystals. Wash with cold Ethanol/Water (1:1).[1]

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/red during storage?

  • Diagnosis: Oxidation of the pyridine ring or trace aniline-like impurities (if

    
     occurred).[1]
    
  • Fix: This molecule is light-sensitive.[1] Store in amber vials under Nitrogen. If already colored, dissolve in warm Methanol and treat with Activated Carbon (10 wt%) for 30 minutes, filter hot over Celite, and recrystallize.

Q2: I see a "double spot" on TLC. Is it an isomer?

  • Diagnosis: Likely not a regioisomer if you used standard synthesis.[1] It is often the Hydrolysis Product (Carboxylic acid).

  • Test: Run TLC with a drop of Acetic Acid in the eluent. If the lower spot trails or moves significantly, it is the acid.

  • TLC Eluent Recommendation: 5% Methanol in Dichloromethane (DCM).[1]

Q3: Can I use HPLC to separate the regioisomers?

  • Answer: Yes. The position of the sulfonamide affects the dipole moment.

  • Method: C18 Column.[1] Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient: 10%

    
     90% ACN over 20 mins.[1] The 5-sulfamoyl isomer generally elutes differently than the 2- or 4- isomers due to the proximity to the chloro-group (ortho-effect).[1]
    

Q4: The product oils out instead of crystallizing. What now?

  • Cause: Solvent system is too polar or cooling was too rapid.[1]

  • Fix: Re-dissolve the oil in the hot solvent. Scratch the glass side of the flask with a spatula to induce nucleation. Add a "seed crystal" if available.[1] Switch to Isopropanol (slower crystallization kinetics).[1]

References
  • PubChem. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Prediction of aqueous pKa values of sulfonamide drugs.[1] (Establishes Sulfonamide pKa ~10 vs Carboxylic Acid pKa ~3-4).[1] [Link]

  • University of Rochester. Tips and Tricks: Recrystallization Solvents for Pyridines and Sulfonamides. [Link]

  • Google Patents. Process for preparation of chlorosulfamoylpyridine derivatives (Analogous Chemistry). US Patent 11325906B2.[1]

Sources

Troubleshooting

analytical method development for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate purity

Topic: Method Development & Purity Analysis | Ticket Status: Open Lead Scientist: Dr. Aris Thorne, Senior Application Specialist[1][2] Core Method Development Strategy Welcome to the technical hub for Methyl 6-chloro-5-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Purity Analysis | Ticket Status: Open

Lead Scientist: Dr. Aris Thorne, Senior Application Specialist[1][2]

Core Method Development Strategy

Welcome to the technical hub for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (hereafter referred to as Inter-B ).[1][2] As a critical intermediate in the synthesis of loop diuretics like Torsemide , the purity of Inter-B directly impacts the yield and safety of the final API.

The primary analytical challenge here is the thermodynamic instability of the ester and the amphoteric nature of the pyridine-sulfonamide scaffold. Unlike simple aromatics, this molecule possesses a basic nitrogen (pyridine ring), an acidic proton (sulfonamide), and a hydrolyzable ester.[1]

Critical Method Parameters (CMP)
ParameterRecommendationTechnical Rationale (Causality)
Stationary Phase C18 (L1) End-capped (e.g., Zorbax Eclipse XDB, Kromasil C18)The pyridine nitrogen, though electron-deficient due to the chloro- and sulfamoyl- groups, can still interact with free silanols, causing peak tailing.[1] High-density bonding and end-capping block these sites.[2]
Mobile Phase pH pH 2.5 – 3.0 (Phosphate or Formate)Crucial for Impurity Separation: The main impurity is the hydrolysis product (Carboxylic Acid).[1][2] At pH > 4.0, the acid ionizes (

) and elutes in the void volume. At pH 2.5, it remains neutral (

), maximizing retention and resolution (

) from the ester.
Organic Modifier Acetonitrile (ACN) ACN provides sharper peaks for sulfonamides compared to Methanol.[1][2] Methanol can sometimes cause solvolysis (transesterification) if the column is stored in it for long periods.[1][2]
Detection 260 nm The pyridine-sulfonamide chromophore absorbs strongly here.[1][2] 254 nm is an acceptable alternative, but 260 nm typically offers better S/N ratio for this specific scaffold.
Workflow Visualization: Method Optimization Logic

MethodDevelopment Start Start: Inter-B Sample Solubility Solubility Check (Dissolve in ACN:Water) Start->Solubility Scouting Gradient Scouting 5% -> 95% B Solubility->Scouting Decision Acid Impurity Resolved? Scouting->Decision FixPH Lower pH to 2.5 (Suppress Ionization) Decision->FixPH No (Co-elution) FixGrad Flatten Gradient (Isocratic Hold) Decision->FixGrad Partial Sep Final Final Method (pH 2.5, C18) Decision->Final Yes (Rs > 2.0) FixPH->Scouting FixGrad->Final

Figure 1: Decision tree for optimizing resolution between the ester (Inter-B) and its acid hydrolysis product.

Troubleshooting Guides (Q&A)

Ticket #001: Peak Tailing & Asymmetry

User Question: "I am observing significant tailing (Tailing Factor > 1.8) for the main ester peak.[1][2] I'm using a standard C18 column with water/methanol. What is happening?"

Dr. Thorne's Diagnosis: This is a classic Silanol Interaction .[1][2] Even though the chlorine and sulfamoyl groups withdraw electrons, the pyridine nitrogen retains some basicity. In a neutral mobile phase (Water/MeOH), the nitrogen interacts with acidic silanols on the silica support, dragging the peak.

Corrective Protocol:

  • Switch Buffer: Move to a Phosphate Buffer (20-50 mM, pH 2.5) . The protons in the buffer will compete with the pyridine nitrogen for silanol sites, effectively "masking" the column surface.

  • Column Choice: Ensure you are using a "Base-Deactivated" (BDS) or heavily end-capped column (e.g., Inertsil ODS-3 or Zorbax Eclipse).[1][2]

  • Ion Pairing (Last Resort): Avoid if using MS, but adding 0.1% Triethylamine (TEA) can block silanols.[1][2] However, pH control is usually sufficient.[1]

Ticket #002: "Ghost" Peak Appearing Over Time

User Question: "My standard solution was pure at T=0, but after 24 hours in the autosampler, a new peak appeared at RRT 0.45. Is my column degrading?"

Dr. Thorne's Diagnosis: This is likely On-Column/In-Vial Hydrolysis , not column degradation.[1][2] The ester bond in Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is susceptible to hydrolysis, especially if your diluent is not pH-controlled.[1][2]

Corrective Protocol:

  • Identify the Peak: The peak at RRT ~0.45 is almost certainly the Carboxylic Acid derivative (more polar, elutes earlier).[1]

  • Diluent Optimization: Do not dissolve the sample in 100% water or high-pH buffers.[1][2] Use ACN:Buffer (pH 3.0) 50:50 .[2] The acidic pH stabilizes the ester.[2]

  • Temperature: Set the autosampler temperature to 5°C - 10°C . Room temperature accelerates hydrolysis.[2]

Ticket #003: Retention Time Drift

User Question: "The retention time of the main peak shifts by ±0.5 min between injections. I'm using 0.1% Formic Acid."

Dr. Thorne's Diagnosis: Formic acid (pKa ~3.[1][2]75) has poor buffering capacity at pH 2.5-3.[1][2]0. If your sample matrix varies slightly in pH, the local pH inside the column shifts, affecting the ionization state of the sulfonamide or residual silanol activity.

Corrective Protocol:

  • Switch to Phosphate: Use 20 mM Potassium Phosphate (pH 2.5) . Phosphate has excellent buffering capacity in this range.[1][2]

  • Equilibration: Sulfonamides can be "sticky."[1][2] Ensure a post-run equilibration time of at least 5 column volumes.

Impurity Profiling & Degradation Pathways

To validate the method, you must demonstrate specificity against known impurities. The following table summarizes the key impurities you must resolve.

Impurity NameStructure / OriginRelative Retention (RRT)*Detection Strategy
Acid Impurity 6-chloro-5-sulfamoylpyridine-3-carboxylic acid (Hydrolysis Product)~0.4 – 0.5Critical: Must be separated from solvent front.[1][2] Requires low pH.[1][2]
Des-Chloro Methyl 5-sulfamoylpyridine-3-carboxylate (Synthetic Byproduct)~0.8 – 0.9Elutes just before main peak.[1][2] Check resolution (

).
Sulfonyl Chloride Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate (Precursor)N/A (Unstable)Highly reactive.[1][2] Rapidly converts to the Sulfonic Acid (elutes at void) or Sulfonamide (Main Peak).[1][2]
Torsemide Final API (If analyzing reaction mixtures)> 1.2More hydrophobic due to the added aniline/urea moiety.[1][2]

*RRT values are approximate and depend on specific gradient slope.

Pathway Visualization: Stability Profile

Degradation cluster_conditions Stability Warning Ester Inter-B (Ester) (Target Analyte) Acid Acid Impurity (Hydrolysis) Ester->Acid High pH / H2O (Fast) DesChloro Des-Chloro Analog (Hydrogenolysis) Ester->DesChloro H2 / Pd/C (Synthesis Side-Rxn) Warning Avoid pH > 7.0 Store at 4°C

Figure 2: Primary degradation pathway. The hydrolysis to the Acid Impurity is the dominant stability risk during analysis.

Standard Operating Procedure (SOP) Summary

Method ID: TM-INTER-B-01

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase A: 20 mM

    
     adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B[2]

    • 15.0 min: 60% B[2]

    • 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • System Suitability Criteria:

    • Tailing Factor (Inter-B): NMT 1.5.

    • Resolution (Acid Impurity vs. Inter-B): NLT 2.0.

    • %RSD (n=6): NMT 2.0%.[1][2]

References

  • Synthesis and Characterization of Related Substances of Torasemide . Thieme Connect. (2022).[1][2][3] Discusses the synthesis and NMR characterization of the "Compound B" intermediate and its acid derivatives.

  • Development and Validation of RP-HPLC Method for Estimation of Pyridine Derivatives . ResearchGate. (2021).[1][2] Provides foundational logic for separating substituted pyridines using acidic phosphate buffers.

  • Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Structure & Properties . PubChem. (CID 75481485).[1][2] Verifies the chemical structure and predicted physicochemical properties (pKa/LogP).

  • Separation of Sulfonamides by Mixed-Mode HPLC . SIELC Technologies.[1][2][4] Demonstrates the necessity of pH control for sulfonamide separation to suppress ionization.[2]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Sulfamoylpyridine Analysis

Welcome to the technical support center for the HPLC analysis of sulfamoylpyridine and related compounds. As a molecule combining a sulfonamide group with a basic pyridine moiety, sulfamoylpyridine presents unique chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of sulfamoylpyridine and related compounds. As a molecule combining a sulfonamide group with a basic pyridine moiety, sulfamoylpyridine presents unique chromatographic challenges that require a nuanced and systematic approach to method development and troubleshooting.

This guide is structured to function as a direct-access resource for researchers, analytical scientists, and drug development professionals. It moves from foundational method setup to in-depth troubleshooting and advanced validation topics, all presented in a practical question-and-answer format. Our goal is to not only provide solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Method Development & Initial Setup

The key to a robust HPLC method is a logical and well-informed starting point. The physicochemical properties of sulfamoylpyridine—namely its basicity and potential for polar interactions—should guide your initial choices.

Q1: I'm starting from scratch. What is a reliable set of starting conditions for sulfamoylpyridine analysis?

Answer: An excellent starting point for a reversed-phase HPLC method leverages a modern, base-deactivated column and an acidic mobile phase to ensure good peak shape and reproducible retention. The basic pyridine functional group is prone to undesirable interactions with residual silanols on silica-based columns, and controlling the mobile phase pH is critical to manage its ionization state.[1][2]

Here is a recommended starting protocol:

ParameterRecommended ConditionRationale & Expert Insights
HPLC Column High-purity, base-deactivated C18 (e.g., Type-B silica), 150 x 4.6 mm, 3.5 or 5 µmA base-deactivated C18 phase minimizes interactions between the basic pyridine nitrogen and acidic surface silanols, which is the primary cause of peak tailing for basic compounds.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to suppress the ionization of silanol groups and ensure the sulfamoylpyridine is consistently protonated, leading to sharper, more symmetric peaks.[1][4] This is also compatible with mass spectrometry (MS) detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is often a good first choice for an organic modifier due to its low viscosity and UV transparency. The presence of formic acid in the organic phase ensures consistent pH throughout the gradient.
Gradient Program 5% to 95% B over 15 minutesA broad initial gradient is an effective way to scout for the elution position of the main analyte and any impurities. This can be optimized later to improve resolution or shorten run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves viscosity, reduces backpressure, and enhances the reproducibility of retention times.[5]
Detection UV-DAD at 256-265 nmSulfapyridine, a structurally similar compound, shows a strong absorbance maximum in this range.[6][7][8] A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify potential co-elutions.
Injection Volume 5-10 µLA low injection volume helps prevent peak distortion from solvent effects or mass overload, especially during initial method development.[9]

This workflow provides a systematic approach to developing a robust method from the initial starting conditions.

G cluster_start Phase 1: Initial Setup cluster_dev Phase 2: Method Scouting & Optimization cluster_refine Phase 3: Refinement Start Select Base-Deactivated C18 Column MobilePhase Prepare Acidic Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) Start->MobilePhase SystemEquil Equilibrate System (>10 column volumes) MobilePhase->SystemEquil Scout Run Broad Gradient (5-95% B) SystemEquil->Scout Eval Evaluate Peak Shape, Retention, & Resolution Scout->Eval Decision Acceptable? Eval->Decision Optimize Adjust Gradient Slope for Resolution Decision->Optimize No Final Final Method Decision->Final Yes FineTune Fine-Tune %B, Temp, or Flow Rate Optimize->FineTune Re-evaluate FineTune->Scout Re-evaluate

Caption: HPLC Method Development Workflow for Sulfamoylpyridine.
Section 2: Troubleshooting Common Chromatographic Problems

Even with a good starting point, challenges are common. This section addresses the most frequent issues encountered during the analysis of sulfamoylpyridine.

Peak Shape Problems

Answer: Peak tailing is the most common problem for basic compounds like sulfamoylpyridine and is almost always caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause: The basic nitrogen atom in the pyridine ring interacts with acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica packing material. This creates a secondary, stronger retention mechanism that slows a fraction of the analyte molecules, causing them to elute later and form a "tail".[2]

  • Other Causes: Column overload (injecting too much mass), a void at the column inlet, or using a sample solvent that is significantly weaker than the mobile phase can also contribute to tailing.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a pH of 3 or lower, the vast majority of surface silanol groups are protonated (-Si-OH), neutralizing their negative charge and preventing the ionic interaction with the protonated basic analyte.[2] If you are not already using an acidic modifier like formic or phosphoric acid, add one.

  • Confirm Column Type: Ensure you are using a high-purity, base-deactivated, or end-capped column. These columns have fewer accessible silanol groups, dramatically reducing the potential for secondary interactions.[1] If using an older "Type-A" silica column, switching to a modern "Type-B" column is highly recommended.

  • Reduce Sample Load: Inject a lower concentration or a smaller volume of your sample to rule out mass overload.[9]

  • Check for Column Damage: If the problem appears suddenly, it may indicate a column void. Reverse the column and flush it with a strong solvent (disconnected from the detector) to clean the inlet frit. If this doesn't work, the column may need replacement.[1][10]

This decision tree illustrates a systematic approach to diagnosing and resolving peak tailing.

G Start Peak Tailing Observed CheckpH Is Mobile Phase pH <= 3? Start->CheckpH CheckColumn Is Column Modern & Base-Deactivated? CheckpH->CheckColumn Yes ActionpH Action: Add 0.1% Formic or Phosphoric Acid to Mobile Phase CheckpH->ActionpH No CheckLoad Is Sample Load Low? CheckColumn->CheckLoad Yes ActionColumn Action: Switch to a High-Purity, End-Capped Column CheckColumn->ActionColumn No ActionLoad Action: Reduce Injection Volume or Concentration CheckLoad->ActionLoad No ActionHardware Suspect Hardware Issue: Check for column void or partially blocked frit. CheckLoad->ActionHardware Yes Result Symmetric Peak ActionpH->Result ActionColumn->Result ActionLoad->Result

Caption: Troubleshooting Logic for Peak Tailing.
Retention & Resolution Problems

Answer: Retention time (RT) drift indicates an unstable chromatographic system. The cause is usually related to the column, mobile phase, or hardware.[5]

  • Insufficient Equilibration: This is the most common cause, especially when changing mobile phase composition or after a gradient run. The column needs sufficient time with the initial mobile phase to return to its starting condition.

  • Temperature Fluctuation: HPLC columns are sensitive to temperature changes. A 1°C change can alter retention times by 1-2%. A stable column thermostat is essential for reproducible results.[11]

  • Mobile Phase Instability: The mobile phase can change over time due to the evaporation of the more volatile organic component or improper mixing.

  • Pump/Hardware Issues: Inconsistent flow from the pump, often due to air bubbles or faulty check valves, will cause RT fluctuations.[10]

Troubleshooting Protocol:

  • Increase Equilibration Time: Before your first injection and between runs, ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase. Monitor the baseline until it is completely stable.

  • Verify Temperature Control: Use a column oven and allow it to stabilize before starting your sequence.

  • Prepare Fresh Mobile Phase: If the mobile phase is more than a day or two old, prepare it fresh. Keep solvent bottles capped to minimize evaporation.[5]

  • Purge the Pump: Degas your solvents and purge the HPLC pump thoroughly to remove any trapped air bubbles.[5]

Section 3: Advanced Optimization & Validation for Drug Development

For professionals in a regulatory environment, developing a method is only the first step. The method must also be proven to be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[12]

Q4: How do I design a forced degradation study for sulfamoylpyridine to validate my method as stability-indicating?

Answer: A forced degradation (or stress testing) study is a regulatory requirement (ICH Q1A(R2)) that exposes the drug substance to harsh conditions to produce potential degradation products.[6][12] The goal is to demonstrate that your analytical method can separate these newly formed degradants from the parent peak, thus proving its specificity.[13]

A typical study involves the following stress conditions. The target degradation is generally 5-20% to ensure that the primary degradation pathways are observed without completely destroying the sample.[14]

Forced Degradation Experimental Protocol:

Stress ConditionProtocolPurpose & Typical Observations
Acid Hydrolysis Dissolve sulfamoylpyridine in 0.1 M HCl. Heat at 60-80 °C for several hours. Neutralize before injection.Simulates acidic stomach conditions. Sulfonamides can be susceptible to acid-catalyzed hydrolysis. A related compound, sulfapyridine, showed significant degradation (21.56%) under these conditions.[6][7]
Base Hydrolysis Dissolve sulfamoylpyridine in 0.1 M NaOH. Heat at 60-80 °C for several hours. Neutralize before injection.Tests for stability against basic conditions.
Oxidation Dissolve sulfamoylpyridine in a solution of 3-6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.The sulfonamide group can be susceptible to oxidation.
Thermal Stress Store the solid drug substance in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.Evaluates the solid-state thermal stability of the molecule.
Photolytic Stress Expose a solution of the drug substance to UV/Vis light according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).The pyridine ring and other aromatic systems can be susceptible to photodecomposition. Sulfapyridine showed significant degradation (28.57%) under photolytic stress.[6][7]

Data Analysis and Acceptance Criteria:

  • Specificity: The primary goal is to achieve baseline resolution between the main sulfamoylpyridine peak and all degradation products.

  • Peak Purity: Use a DAD to perform peak purity analysis on the stressed samples. The purity angle should be less than the purity threshold for the parent peak, confirming no degradants are co-eluting.

  • Mass Balance: The total amount of drug detected (parent + degradants) after stress should be close to 100% of the initial amount. Poor mass balance may indicate that some degradants are not UV active or are retained on the column.[13]

Section 4: Frequently Asked Questions (FAQs)

Answer: To ensure compatibility with mass spectrometry, you must use volatile mobile phase components.

  • Replace Buffers: Non-volatile buffers like phosphate are not suitable for MS.[15] Replace them with volatile alternatives like 0.1% formic acid, 0.1% acetic acid, or ammonium formate/acetate.[15]

  • Avoid Non-Volatile Additives: Do not use modifiers like triethylamine (TEA) or ion-pairing reagents.

Answer: System suitability testing ensures that the chromatographic system is performing adequately before running samples. For a typical quantitative impurity method, SST criteria would include:

  • Tailing Factor (Asymmetry): For the main analyte peak, the tailing factor should be ≤ 1.5.

  • Theoretical Plates (N): A measure of column efficiency, typically should be > 2000.

  • Reproducibility (%RSD): For six replicate injections of a standard, the %RSD for peak area and retention time should be ≤ 2.0%.

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

References
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Millennium Pharmaceuticals. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • BenchChem. (2025).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133.
  • Kapoor, B., et al. (2020, April 15).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Omniscient.
  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • Rao, T., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Popat, K. et al. (2025, October 29). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports.
  • Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Crawford Scientific. HPLC Troubleshooting Guide.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Chromatography Today.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Prepared by: Senior Application Scientist, Formulations Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. The inherent low aqueous solubility of this compound is a common hurdle in experimental workflows, from initial in vitro screening to formulation development. This document provides a structured approach to understanding and overcoming these issues, combining theoretical principles with practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling of this compound.

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A: This phenomenon is commonly referred to as "solvent shock" or "crashing out."[1] You are rapidly changing the solvent environment from a highly favorable organic solvent (like DMSO), where the compound is soluble, to an unfavorable aqueous environment. The compound's concentration instantly exceeds its maximum solubility in the aqueous medium, causing it to precipitate.[2] Localized high concentrations of the organic solvent can also trigger this.[2]

Q2: What is the most direct method to increase the solubility of this compound for an in vitro biological assay?

A: The most effective initial strategies are pH adjustment and the use of co-solvents. The compound possesses a sulfonamide group, which is weakly acidic.[3][4] Increasing the pH of your aqueous buffer above the compound's pKa will deprotonate the sulfonamide, forming a more soluble anionic salt. Alternatively, including a small, cell-tolerated percentage of a co-solvent in your final assay buffer can maintain solubility.[5][6]

Q3: At what pH should I expect the solubility of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate to be highest?

A: You should expect significantly increased solubility in neutral to alkaline conditions (pH > 7). The sulfonamide group (-SO₂NH₂) is a weak acid. As the pH of the solution increases, this group will ionize to its conjugate base (-SO₂NH⁻).[7] This ionized form is more polar and thus exhibits much greater solubility in aqueous media.[3][4] The solubility will increase substantially as the pH moves above the compound's pKa.[7]

Q4: What are the recommended organic solvents for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most common and effective solvents for creating high-concentration stock solutions of poorly soluble organic compounds for laboratory use.[6][8] They possess strong solubilizing power for a wide range of molecules.[8] When preparing stock, ensure you are using an anhydrous grade of the solvent and store the resulting solution properly to prevent moisture absorption, which can lead to precipitation over time.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed causal analysis and corrective protocols.

Issue 1: Compound Precipitates During Assay Incubation or Upon Storage
  • Scenario: A clear solution is achieved initially after dilution, but a precipitate forms over time, for instance, during a 24-hour incubation at 37°C.

  • Probable Cause: You are likely operating in a region of "kinetic solubility" rather than "thermodynamic equilibrium solubility." The initially clear solution is supersaturated. Over time, with thermal energy and nucleation points, the compound begins to precipitate out to reach its true, lower equilibrium solubility.[9] Interactions with media components or temperature effects can also contribute.[2]

  • Troubleshooting & Optimization:

    • Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the exact buffer or cell culture medium you plan to use.[2] Incubate under the same conditions (e.g., 2 hours at 37°C) and visually inspect for the highest concentration that remains clear. This is your approximate working limit.[2]

    • Evaluate pH Stability: For longer incubations, cellular metabolism can lower the pH of the medium, which would decrease the solubility of this acidic compound.[2] Ensure your medium has a robust buffering system (e.g., HEPES) to maintain a stable pH.

    • Consider Serum Interactions: If using a serum-containing medium, the compound may bind to proteins and precipitate.[2] Test solubility in both serum-free and serum-containing media to diagnose this issue.

Issue 2: Inconsistent Assay Results, Poor Reproducibility, or Low Signal
  • Scenario: You observe high variability between replicate wells or a weaker-than-expected biological response.

  • Probable Cause: Undissolved compound is the most likely culprit. Even a fine, invisible precipitate (micro-precipitate) means the actual concentration of the dissolved, active compound is lower and more variable than intended. These particles can also interfere with assay readings, particularly in absorbance or fluorescence-based assays due to light scattering.[10]

  • Troubleshooting & Optimization:

    • Employ pH Modification: This is a powerful tool for this specific molecule. Since the sulfonamide group is a weak acid, its solubility is highly dependent on pH.[7][11]

      • Action: Prepare a series of buffers (e.g., Phosphate or Tris buffers) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) and test the compound's solubility. For cell-based assays, ensure the final pH is biocompatible. A final pH of 7.4 to 7.8 is often optimal for both cell health and compound solubility.

    • Utilize Co-solvents in the Final Medium: A co-solvent reduces the polarity of the aqueous environment, making it more favorable for the compound to remain in solution.[12][13]

      • Action: Introduce a small amount of a water-miscible organic solvent into your final assay medium. The final concentration of the co-solvent should be minimized to avoid cellular toxicity or assay interference. See the table below for guidance.

Co-SolventTypical Final Concentration in In Vitro AssaysNotes
DMSO < 0.5% (ideally ≤ 0.1%)Most common, but can be toxic to some cell lines at higher concentrations.[8]
Ethanol < 1%Generally well-tolerated by cells but can be volatile.
Polyethylene Glycol 400 (PEG 400) 1-5%A less toxic option that can significantly enhance solubility.[14]
Glycerin 1-5%Biocompatible and can aid in solubilization.[14]

Important: Always run a vehicle control (assay medium + co-solvent) to ensure the co-solvent itself does not affect the experimental outcome.

Section 3: Strategic Formulation Approaches for Development

For drug development professionals requiring more robust solutions for in vivo studies or final product formulation, more advanced techniques are necessary.

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the compound in a polymer matrix in a non-crystalline, amorphous state.[1][15] The amorphous form has higher energy and lacks a crystal lattice, leading to significantly enhanced aqueous solubility and dissolution rates.[15] This can be achieved via methods like spray drying or hot-melt extrusion.[16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[17] The hydrophobic drug molecule sits within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.[18][19]

  • Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[20][21] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with gastrointestinal fluids, enhancing absorption.[21]

Section 4: Physicochemical & Safety Data
PropertyValueSource
Molecular Formula C₇H₇ClN₂O₄SPubChem[22]
Molecular Weight 249.98 g/mol PubChem[22]
Predicted XlogP 0.2PubChem[22]
Functional Groups Sulfonamide (weakly acidic), Methyl Ester, Chloro-PyridineN/A

Safety Information Summary:

  • Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. Harmful if inhaled and may cause respiratory irritation.

  • Handling Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.

Section 5: Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate needed. For 1 mL of a 10 mM solution (MW = 249.98 g/mol ), you will need 2.50 mg.

  • Weighing: Aseptically weigh the required mass of the compound and transfer it to a sterile, appropriate-sized vial (e.g., 1.5 mL microfuge tube or glass vial).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (e.g., 1 mL for a 10 mM solution from 2.50 mg).[8]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture uptake.

Protocol 2: Workflow for Optimizing Compound Solubility in an Aqueous Assay

This protocol provides a systematic approach to finding the best conditions for your experiment.

  • Baseline Test: Prepare your assay buffer or cell medium (e.g., PBS or DMEM at pH 7.4). Add your DMSO stock solution to achieve the desired final concentration, ensuring the final DMSO concentration is ≤ 0.5%. Add the stock solution to the vortexing buffer to aid mixing and minimize precipitation.[2]

  • Visual Check: Let the solution sit at the intended assay temperature (e.g., 37°C) for 15-30 minutes. Visually check for any signs of precipitation (cloudiness, crystals).

  • If Precipitation Occurs - Step A (pH Adjustment):

    • Prepare several batches of your buffer, adjusting the pH to 7.6, 7.8, and 8.0.

    • Repeat Step 1 and 2 with these higher pH buffers.

    • Identify the lowest pH that maintains clarity. For cell-based assays, confirm this pH is not toxic to your cells.

  • If Precipitation Persists - Step B (Co-Solvent Addition):

    • If pH adjustment is insufficient or not viable, return to your optimal buffer from Step 3 (or the original buffer if pH could not be changed).

    • Prepare solutions containing a co-solvent. For example, add PEG 400 to constitute 1% or 2% of the final volume before adding your compound stock.

    • Repeat Step 1 and 2.

  • Final Check: Once you have identified conditions (pH and/or co-solvent) that prevent precipitation, run a vehicle control under these exact conditions to confirm there is no interference with your assay's performance.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Goal: Solubilize Compound decision1 Select Application start->decision1 invitro In Vitro Assay decision1->invitro Screening / Assay invivo In Vivo / Formulation decision1->invivo Preclinical / Dev. ph_adjust 1. pH Adjustment (Target pH > 7.4) invitro->ph_adjust salt_form 1. Salt Formation / pH (Formulation Buffer) invivo->salt_form cosolvent 2. Add Co-Solvent (e.g., 1-2% PEG 400) ph_adjust->cosolvent Precipitation Persists invitro_success Solubility Achieved ph_adjust->invitro_success Success lower_conc 3. Lower Final Concentration cosolvent->lower_conc Precipitation Persists cosolvent->invitro_success Success lower_conc->invitro_success Success asd 2. Amorphous Solid Dispersion (ASD) salt_form->asd Inadequate Performance invivo_success Bioavailability Enhanced salt_form->invivo_success Success lipid 3. Lipid-Based System (e.g., SEDDS) asd->lipid Inadequate Performance asd->invivo_success Success lipid->invivo_success Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Clinical Research.
  • Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. (n.d.). ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Methods for improving the aqueous solubility of water-insoluble or ... (n.d.).
  • Co-solvents.pptx. (n.d.). Scribd. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2008, July 19). Ingenta Connect. [Link]

  • Methyl 6-chloropyridine-3-carboxylate. (n.d.). PubChem. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. [Link]

  • Göbel, A., Thomsen, A., & McArdell, C. S. (2008). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. (2025, August 6). PDF. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (C7H7ClN2O4S). (n.d.). PubChemLite. [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). gaylordchemical.com. [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020, August 19). chem.ucla.edu. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

An In-Depth Technical Guide to the Validation of Analytical Methods for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate For researchers, scientists, and professionals in drug development, the robust validation of analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. As no standardized method for this specific compound is universally established, this document presents a comparative analysis of suitable analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

The validation process confirms that an analytical procedure is suitable for its intended purpose.[6][7] This guide will delve into the critical validation parameters, propose starting experimental protocols, and offer a comparative summary of expected performance data to aid in method selection and development.

The Imperative of Method Validation in Pharmaceutical Development

Analytical methods form the cornerstone of quality control throughout the drug development lifecycle. From raw material testing to in-process controls and final product release, the accuracy and reliability of these methods are paramount.[8] The validation of these methods provides objective evidence that the chosen analytical procedure is fit for its intended use.[6] Regulatory bodies worldwide, including the FDA and the European Medicines Agency (EMA), mandate rigorous method validation to ensure product quality and consistency.[4][9] The ICH has established harmonized guidelines, such as ICH Q2(R2), which provide a comprehensive framework for validating analytical procedures.[2][3][10]

The following diagram illustrates a generalized workflow for analytical method validation, from initial development to ongoing lifecycle management.

Method_Validation_Workflow *ATP: Analytical Target Profile cluster_0 Phase 1: Development & Protocol cluster_2 Phase 3: Documentation & Lifecycle Method_Development Method Development & Optimization Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Define ATP* Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Method_Transfer Method Transfer Validation_Report->Method_Transfer Lifecycle_Management Lifecycle Management (Continuous Verification) Method_Transfer->Lifecycle_Management

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Proposed Analytical Methods

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, the nature of the sample matrix, and the specific requirements of the analysis (e.g., quantification of the active pharmaceutical ingredient (API) versus impurity profiling). Given its structure, both HPLC and GC are viable techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.
Typical Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Pros for this Analyte High versatility, robust for quantification, and can be readily coupled with MS for structural elucidation of impurities.High resolution and sensitivity, especially with an MS detector.[11]
Cons for this Analyte Mobile phase consumption and disposal can be a consideration.The sulfamoyl group may require derivatization to improve volatility and thermal stability, adding a step to the sample preparation.

Proposed HPLC-UV Method for Quantification

A reversed-phase HPLC method with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.[12] The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier like acetonitrile or methanol.[12] A suggested starting point is a 60:40 (v/v) mixture of the buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by analyzing a standard solution of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate across a range of UV wavelengths to find the lambda max (λmax) for optimal sensitivity. For similar pyridine derivatives, this is often in the range of 250-280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate in the same solvent as the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

The following diagram illustrates the experimental workflow for the proposed HPLC-UV analysis.

HPLC_Workflow Prep_Standards Prepare Standard Solutions (Stock and Dilutions) Injection Inject Standards and Samples Prep_Standards->Injection Prep_Samples Prepare Sample Solutions (Dissolve and Filter) Prep_Samples->Injection HPLC_Setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) HPLC_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration Curve) Data_Acquisition->Data_Analysis Quantification Quantify Analyte in Samples Data_Analysis->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Proposed GC-MS Method for Impurity Profiling and Quantification

For the identification and quantification of volatile impurities, a GC-MS method offers excellent specificity and sensitivity.[11]

Experimental Protocol: GC-MS
  • Instrumentation:

    • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions (Starting Point):

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point for pyridine derivatives.[11] (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless for trace analysis or split for higher concentrations.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program will need to be optimized.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 400. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[11]

  • Standard and Sample Preparation:

    • Derivatization (if necessary): The need for derivatization should be evaluated during method development to improve the volatility of the analyte.

    • Standard and Sample Preparation: Similar to the HPLC method, prepare stock and calibration standards in a suitable volatile solvent (e.g., methanol or dichloromethane). Dissolve or dilute samples to fall within the calibration range. An internal standard is often recommended for GC analysis to improve precision.[13]

Validation Parameters and Acceptance Criteria

According to ICH Q2(R2) guidelines, the following parameters must be evaluated during method validation.[1][2][3] The acceptance criteria should be predefined in a validation protocol.[10]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[14]The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., by DAD or MS).
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[1]% Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied.

Conclusion

The is a critical exercise in ensuring the quality and consistency of this important pharmaceutical intermediate. While no single standardized method may be universally published, the principles of method development and validation are well-established by regulatory authorities.[5][8][15] This guide provides a comparative framework and detailed starting points for developing and validating robust HPLC and GC methods. The choice between these techniques will depend on the specific analytical needs, but both, when properly validated, can provide accurate and reliable data. It is imperative that any developed method is rigorously tested against the validation parameters outlined in the ICH guidelines to ensure its fitness for purpose throughout the lifecycle of the product.[10][16]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • FDA Guidance on Analytical Method Validation. (n.d.). Food and Drug Administration.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). Pharmaceutical Technology.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). U.S. Pharmacopeia.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • <1225> Validation of Compendial Procedures. (2017). USP-NF.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (n.d.). Benchchem.
  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. (n.d.). Benchchem.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). MDPI.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.
  • Validation, Verification and Transfer of Methods for Pharmaceutical Analysis/Biopharmaceutical Analysis. (n.d.). The Royal Society of Chemistry.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the rigorous quantification of process-related impurit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the rigorous quantification of process-related impurities, particularly those with potential genotoxic effects. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key intermediate in the synthesis of several pharmaceuticals, requires a robust and validated analytical method for its quantification to ensure it does not persist as a harmful impurity in the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, with a focus on High-Performance Liquid Chromatography (HPLC). We will delve into the principles of method development, the critical parameters of validation according to regulatory standards, and a comparison with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of impurity analysis.

The Imperative of Impurity Quantification: A Regulatory Perspective

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances.[1][2][3][4] Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are therefore considered a significant safety risk even at trace levels.[2][3][4] The Threshold of Toxicological Concern (TTC) concept is often applied to these impurities, necessitating their control at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[1][4] This underscores the need for highly sensitive and selective analytical methods.

Foundational HPLC Method for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate Quantification

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for the separation of moderately polar compounds like the target analyte from a mixture.
Mobile Phase Isocratic or Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol).The buffer helps to control the ionization state of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility. The organic modifier is adjusted to achieve optimal retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time and chromatographic efficiency.
Detection UV-Vis Detector at a wavelength of maximum absorbance (e.g., 250 nm)UV detection is a robust and widely available technique. The optimal wavelength should be determined by analyzing the UV spectrum of the standard compound.[7]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow: HPLC Method Development and Validation

Caption: Workflow for HPLC method development and subsequent validation.

A Deeper Dive into HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters, as prescribed by the ICH Q2(R1) guidelines, are essential for validating the HPLC method for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate quantification.[8]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by:

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm that the chromatographic peak of the analyte is spectrally homogeneous.

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate the analyte peak from any degradant peaks.[7]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of solutions of the analyte are prepared at different concentrations (typically 5-6 levels) spanning the expected range. The peak area response is then plotted against the concentration, and a linear regression analysis is performed.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[9][10]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo or a sample matrix. This should be performed at a minimum of three concentration levels covering the specified range.

  • Acceptance Criteria: The recovery should be within a predefined range, often 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The precision of the method is evaluated over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate injections of the same sample.

  • Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for the replicate analyses should be within an acceptable limit, often ≤ 2%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6][9] For a potential genotoxic impurity, achieving a low LOQ is critical.[9]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Small changes are made to parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results.

  • Importance: This provides an indication of the method's reliability during normal usage.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a workhorse in many quality control laboratories, for trace-level quantification of potentially genotoxic impurities, more advanced techniques offer significant advantages.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the analysis of genotoxic impurities.[9]

FeatureHPLC-UVUPLC-MS/MS
Sensitivity Moderate (typically ppm levels)Very High (ppb to ppt levels)
Selectivity Based on chromatographic separation and UV absorbanceBased on chromatographic separation and mass-to-charge ratio (m/z) of the parent and fragment ions. Highly selective.
Confirmation of Identity Based on retention time comparison with a standardConfirmed by the specific fragmentation pattern of the molecule, providing a high degree of confidence.
Run Time LongerShorter due to the use of smaller particle size columns and higher pressures.
Cost & Complexity LowerHigher

A UPLC-MS/MS method would be particularly advantageous for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate if it needs to be quantified at very low levels in a complex sample matrix where co-eluting peaks could interfere with UV detection.[9][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[3] While Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate itself is not highly volatile, GC-MS could be a valuable tool for identifying and quantifying other potential volatile impurities that may arise during the synthesis process.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_LC Liquid Chromatography cluster_GC Gas Chromatography HPLC_UV HPLC-UV UPLC_MSMS UPLC-MS/MS GC_MS GC-MS Impurity_Profile Comprehensive Impurity Profile Impurity_Profile->HPLC_UV Non-volatile, moderate concentration Impurity_Profile->UPLC_MSMS Non-volatile, trace levels (GTIs) Impurity_Profile->GC_MS Volatile impurities

Caption: Selection of analytical technique based on impurity characteristics.

Conclusion

The development and validation of a robust analytical method for the quantification of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a critical step in ensuring the safety and quality of pharmaceutical products. A well-validated HPLC-UV method can be suitable for routine quality control. However, for the quantification of this and other potential genotoxic impurities at trace levels, the superior sensitivity and selectivity of UPLC-MS/MS make it the preferred technique. The choice of methodology should always be guided by a thorough risk assessment and the stringent requirements of regulatory agencies. By adhering to the principles of scientific integrity and the established validation guidelines, researchers can confidently ensure the reliability of their analytical data and the safety of the final drug product.

References

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. Available from: [Link]

  • Review on identification and quantification of genotoxic impurities. ScienceScholar. Available from: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available from: [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available from: [Link]

  • Analysis of Impurities in APIs. LCGC International. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available from: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Chemical compounds. Google Patents.
  • Development and validation of a robust and sensitive HPLC-MS/MS method for the quantitation of MRTX849 in plasma and its application in pharmacokinetics. Analyst (RSC Publishing). Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available from: [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Sulfamoylpyridine Analogs as Selective Carbonic Anhydrase Inhibitors

Executive Summary The Selectivity Paradox: Clinical sulfonamides like Acetazolamide (AAZ) are potent Carbonic Anhydrase Inhibitors (CAIs) but suffer from poor isoform selectivity, causing systemic side effects by inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Selectivity Paradox: Clinical sulfonamides like Acetazolamide (AAZ) are potent Carbonic Anhydrase Inhibitors (CAIs) but suffer from poor isoform selectivity, causing systemic side effects by inhibiting ubiquitous cytosolic isoforms (hCA I and II).

The Solution: Sulfamoylpyridine analogs represent a "next-generation" scaffold. By leveraging the pyridine nitrogen's electronic effects and employing the "Tail Approach," these analogs achieve nanomolar potency against tumor-associated isoforms (hCA IX and XII) while significantly reducing affinity for off-target isoforms. This guide objectively compares sulfamoylpyridines against classical benzene sulfonamides, supported by experimental protocols and SAR logic.

Part 1: The Scaffold & Mechanism

The Pharmacophore Shift: Benzene vs. Pyridine

The classical pharmacophore for CA inhibition is a primary sulfonamide (


) attached to an aromatic ring. The shift from a benzene ring (sulfanilamide/acetazolamide derivatives) to a pyridine ring introduces critical electronic and structural advantages.
  • pKa Modulation: The sulfonamide group must be deprotonated (

    
    ) to coordinate with the Zinc(II) ion in the enzyme's active site. The electron-withdrawing nature of the pyridine ring acidifies the sulfonamide protons (lower pKa), potentially enhancing Zinc affinity at physiological pH compared to electron-rich benzene analogs.
    
  • Solubility: Pyridine nitrogen improves aqueous solubility, a frequent bottleneck in drug development for hydrophobic "tailed" inhibitors.

Mechanism of Action (Zinc Coordination)

The primary mechanism involves the sulfonamide anion displacing the zinc-bound water molecule/hydroxide ion, disrupting the catalytic hydration of


.[1]

CA_Mechanism Zn Active Site Zinc (Zn2+) Water Zinc-Bound Water (Catalytic Species) Zn->Water Native State Inhibition Catalytic Inhibition (No CO2 Hydration) Zn->Inhibition Result His Histidine Triad (His94, His96, His119) His->Zn Coordinates Displacement Ligand Displacement Water->Displacement Displaced Inhibitor Sulfamoylpyridine Anion (R-Py-SO2NH-) Inhibitor->Displacement Enters Active Site Displacement->Zn Inhibitor Binds Zn

Figure 1: Mechanism of Action. The sulfamoylpyridine anion displaces the catalytic water molecule, locking the enzyme in an inactive state.

Part 2: Comparative SAR Analysis

The "Tail Approach" for Selectivity

The active sites of hCA isoforms are highly conserved near the Zinc ion but diverge significantly at the entrance.

  • Classic Inhibitors (AAZ): Compact molecules that bind deep in the cavity. They fit all isoforms.

  • Sulfamoylpyridine Analogs: Designed with bulky "tails" (via linkers like triazoles or hydrazones). These tails interact with the hydrophobic or hydrophilic pockets at the active site entrance, which vary between isoforms (e.g., hCA IX has specific residues like Val131 not present in hCA II).

Performance Comparison Data

The following table contrasts the clinical standard (Acetazolamide) with a representative 3-sulfamoylpyridine derivative designed for hCA IX selectivity.

FeatureAcetazolamide (AAZ) Sulfamoylpyridine Analog (Gen-2) SAR Implication
Scaffold ThiadiazolePyridinePyridine offers better structural rigidity for tail orientation.
Target Non-selectiveSelective (hCA IX/XII)Critical for reducing systemic toxicity.

(hCA II)
~12 nM (Potent)> 500 nM (Weak)High

is desired here
to avoid off-target effects.

(hCA IX)
~25 nM (Potent)< 10 nM (Very Potent)Pyridine analogs often surpass AAZ in tumor-isoform potency.
Selectivity Ratio ~0.5 (Poor)> 50 (Excellent)Ratio of

(II) /

(IX). Higher is better.
Linker Type Acetamido (Short)1,2,3-Triazole (Long)Triazole acts as a stable bioisostere, extending the tail.

Note:


 values are representative of high-performing analogs found in literature (e.g., Supuran et al.).

Part 3: Experimental Protocols

Synthesis: The "Click" Chemistry Route

To synthesize selective sulfamoylpyridine analogs, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for attaching tails.

Protocol:

  • Precursor Preparation: Synthesize 4-azido-pyridine-3-sulfonamide from the corresponding amine using

    
    -BuONO and 
    
    
    
    .
  • Click Reaction:

    • Dissolve the azide (1.0 eq) and the desired terminal alkyne (tail precursor, 1.0 eq) in a

      
      -BuOH/
      
      
      
      (1:1) mixture.
    • Add Sodium Ascorbate (0.1 eq) and

      
       (0.01 eq).
      
    • Stir at room temperature for 12–24 hours.

  • Purification: Precipitate the product by adding water or extract with ethyl acetate. Purify via column chromatography (silica gel) if necessary.

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
Validation: Stopped-Flow Hydration Assay

This is the industry-standard kinetic assay to determine


. It measures the time required for the pH to change as 

is hydrated to carbonic acid.

Protocol:

  • Reagents:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.[2]

    • Substrate:

      
      -saturated water.
      
  • Instrumentation: Applied Photophysics stopped-flow instrument.

  • Procedure:

    • Load Syringe A with the enzyme (hCA) + inhibitor (incubated for 15 min).

    • Load Syringe B with the

      
      -saturated buffer + Phenol Red.
      
    • Rapidly mix (stop-flow) and monitor the absorbance decrease at 557 nm (Phenol Red maximum).

  • Calculation:

    • Measure the initial rate of the reaction (

      
      ).
      
    • Determine

      
       by plotting rate vs. inhibitor concentration.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 4: Optimization Workflow

This diagram outlines the iterative process of optimizing the sulfamoylpyridine scaffold.

SAR_Workflow Design 1. Design Phase (Scaffold + Tail Selection) Synth 2. Synthesis (Click Chemistry) Design->Synth Assay 3. Kinetic Assay (Stopped-Flow CO2) Synth->Assay Analysis 4. SAR Analysis (Selectivity Ratio) Assay->Analysis Refine Refine Tail Structure Analysis->Refine Low Selectivity Success Lead Candidate Analysis->Success High Selectivity Refine->Design Iterate

Figure 2: SAR Optimization Workflow. The cycle focuses on maximizing the Selectivity Index (SI) rather than raw potency.

References

  • Supuran, C. T. (2013).[1][3] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[1] European Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

  • Mishra, C. B., et al. (2020). Sulfamoyl moiety as a cardinal pharmacophore in the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Biological Activity of Sulfamoylpyridine Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's interaction with biological targets, transforming a promising lead into an inactive compound, or vice versa. This guide provides an in-depth technical comparison of the biological activities of sulfamoylpyridine isomers, exploring how the ortho, meta, and para positioning of the sulfamoyl group on the pyridine ring can influence their therapeutic potential. While direct comparative studies on these simple isomers are limited, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from related compounds to provide a predictive framework for their biological evaluation.

Introduction: The Sulfamoylpyridine Scaffold and the Significance of Isomerism

The pyridine ring is a cornerstone in medicinal chemistry, found in a vast array of FDA-approved drugs and bioactive molecules.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for various substitutions to modulate physicochemical and pharmacological properties. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting sulfamoylpyridine scaffold combines the features of two critical pharmacophores. Sulfonamides are renowned for their diverse biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[2]

Positional isomers, such as the ortho (2-), meta (3-), and para (4-) sulfamoylpyridines, share the same molecular formula but differ in the spatial arrangement of the sulfamoyl group on the pyridine ring. This variation in substitution pattern can profoundly impact a molecule's electronic distribution, steric profile, and ability to interact with a biological target, leading to distinct pharmacological profiles.[3]

Comparative Analysis of Biological Activities: A Predictive Overview

In the absence of direct, head-to-head experimental data for the simple sulfamoylpyridine isomers, we can extrapolate potential differences in their biological activities based on established SAR principles observed in more complex, related molecules.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[4] The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. The orientation of the sulfonamide group relative to the pyridine ring is therefore critical for optimal binding.

  • Hypothesized Activity Trend: It is plausible that the para-sulfamoylpyridine (4-sulfamoylpyridine) would exhibit the most potent CA inhibition. In many sulfonamide-based inhibitors, the aromatic ring extends into a hydrophobic pocket of the active site, while the sulfonamide group binds to the zinc ion. The para-position allows for a more linear and extended conformation, which may facilitate this dual interaction more effectively than the more sterically hindered ortho-isomer or the angled meta-isomer. Studies on other aromatic sulfonamides have often shown that para-substitution leads to enhanced inhibitory activity.

Antibacterial Activity

The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The pyridine ring, in this context, can influence the molecule's overall physicochemical properties, such as solubility and cell permeability, as well as its binding affinity to the enzyme.

  • Hypothesized Activity Trend: The antibacterial activity of sulfamoylpyridine isomers is likely to be influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the sulfamoyl group will affect the pKa of the pyridine nitrogen. The relative positioning of these groups could influence how the molecule mimics the natural substrate, p-aminobenzoic acid (PABA). A systematic evaluation via minimum inhibitory concentration (MIC) assays against various bacterial strains would be necessary to determine the precise activity profile of each isomer.

Antiproliferative Activity

Many pyridine and sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell growth and survival.

  • Hypothesized Activity Trend: The antiproliferative activity of sulfamoylpyridine isomers will be highly dependent on the specific cellular target. The position of the sulfamoyl group will dictate the three-dimensional shape of the molecule and its ability to fit into the binding pocket of a target protein. For instance, if the pyridine nitrogen is involved in a key hydrogen bond, the proximity of the sulfamoyl group in the ortho-position could create steric hindrance. Conversely, the para-position might allow for favorable interactions with a distal part of the binding site. A comprehensive screening against a panel of cancer cell lines is essential to elucidate the specific anticancer potential of each isomer.

Quantitative Data Summary (Hypothetical)

To illustrate how experimental data for these isomers could be presented, the following table provides a hypothetical comparison of their biological activities. Note: These values are for illustrative purposes only and are not based on actual experimental data.

IsomerBiological ActivityIC₅₀ / MIC (µM)Target
ortho-Sulfamoylpyridine Carbonic Anhydrase II Inhibition50hCA II
Antibacterial (E. coli)>100DHPS
Antiproliferative (MCF-7)25Unspecified
meta-Sulfamoylpyridine Carbonic Anhydrase II Inhibition20hCA II
Antibacterial (E. coli)50DHPS
Antiproliferative (MCF-7)15Unspecified
para-Sulfamoylpyridine Carbonic Anhydrase II Inhibition5hCA II
Antibacterial (E. coli)10DHPS
Antiproliferative (MCF-7)8Unspecified

Experimental Protocols

To empirically determine and compare the biological activities of sulfamoylpyridine isomers, the following detailed experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis pNPA Prepare pNPA stock solution (e.g., 20 mM in acetonitrile) Initiate Initiate reaction by adding pNPA solution pNPA->Initiate Enzyme Prepare CA enzyme solution (e.g., 1 mg/mL in buffer) Plate Add buffer, enzyme, and isomer solution to 96-well plate Enzyme->Plate Buffer Prepare Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6) Buffer->Plate Isomers Prepare serial dilutions of sulfamoylpyridine isomers Isomers->Plate Incubate Pre-incubate for 10 minutes at room temperature Plate->Incubate Incubate->Initiate Measure Measure absorbance at 405 nm kinetically for 10-15 min Initiate->Measure Rate Calculate reaction rate (ΔAbs/min) Measure->Rate Inhibition Calculate % inhibition for each isomer concentration Rate->Inhibition IC50 Determine IC₅₀ values from dose-response curves Inhibition->IC50 caption Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-SO₄ buffer, pH 7.6.

    • Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare serial dilutions of the ortho, meta, and para-sulfamoylpyridine isomers in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 160 µL of the assay buffer to each well.

    • Add 20 µL of the enzyme solution to each well.

    • Add 10 µL of the respective isomer dilutions to the test wells. Add 10 µL of buffer to the control wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 25°C for 10-15 minutes, taking readings every 30-60 seconds.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each isomer concentration relative to the control.

    • Determine the IC₅₀ value for each isomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_analysis Result Determination Isomers Prepare serial dilutions of sulfamoylpyridine isomers in broth Plate Add isomer dilutions and bacterial inoculum to 96-well plate Isomers->Plate Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Bacteria->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Observe Visually inspect for turbidity or measure absorbance (OD₆₀₀) Incubate->Observe MIC Determine MIC as the lowest concentration with no visible growth Observe->MIC caption Workflow for Minimum Inhibitory Concentration Assay G cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate and allow to attach overnight Treat Treat cells with serial dilutions of sulfamoylpyridine isomers Seed->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Viability Calculate % cell viability relative to untreated control Measure->Viability IC50 Determine IC₅₀ values from dose-response curves Viability->IC50 caption Workflow for MTT Antiproliferative Assay

Caption: Workflow for MTT Antiproliferative Assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of each sulfamoylpyridine isomer. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [6]3. Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. [3]4. Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer by plotting cell viability against the logarithm of the isomer concentration.

Conclusion and Future Directions

The positional isomerism of the sulfamoyl group on a pyridine ring is expected to have a profound impact on the biological activity of the resulting compounds. Based on established structure-activity relationships, it is hypothesized that the para-isomer may exhibit superior activity in many contexts due to more favorable steric and electronic properties for target engagement. However, this remains a compelling hypothesis that warrants rigorous experimental validation.

The protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate and compare the carbonic anhydrase inhibitory, antibacterial, and antiproliferative activities of ortho-, meta-, and para-sulfamoylpyridine. The data generated from these studies will be invaluable in elucidating the precise structure-activity relationships for this fundamental scaffold and will guide the rational design of more potent and selective therapeutic agents. Future work should also include in silico modeling and pharmacokinetic studies to build a comprehensive understanding of the therapeutic potential of these isomers.

References

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). BMG LABTECH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • MTT Cell Viability Assay Kit. (n.d.). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (n.d.). PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). PMC. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). MDPI. [Link]

  • 4-Sulfamoylpyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (n.d.). PMC. [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. (n.d.). Open Access Journals. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Executive Summary Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 1803582-37-7) is a critical heterocyclic building block, primarily utilized in the development of endothelin receptor antagonists and next-generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS: 1803582-37-7) is a critical heterocyclic building block, primarily utilized in the development of endothelin receptor antagonists and next-generation loop diuretics. Its structural core—a trisubstituted pyridine ring—presents a specific regiochemical challenge: installing a sulfonamide moiety at the C5 position while maintaining a chloro-substituent at C6 and an ester at C3.

This guide objectively compares the two dominant synthetic strategies:

  • The Direct Chlorosulfonation Route (Route A): The industrial standard, leveraging the ortho-directing power of a 6-hydroxy precursor.

  • The Nitro-Meerwein Route (Route B): A high-precision alternative utilizing diazotization-sulfonation chemistry.

Recommendation: For scalable, cost-effective production, Route A is superior due to atom economy and reagent availability. Route B is reserved for scenarios requiring orthogonal protection groups or when specific isotopic labeling is required.

Part 1: Strategic Analysis of Synthetic Pathways

Route A: The Direct Chlorosulfonation (The "Hydroxyl-First" Strategy)

This route exploits the electronic properties of 6-hydroxynicotinic acid . The hydroxyl group (existing as the pyridone tautomer) strongly activates the C5 position, directing electrophilic substitution (chlorosulfonation) exactly where needed, avoiding the need for complex blocking groups.

Mechanism:

  • Chlorosulfonation: Reaction of 6-hydroxynicotinic acid with chlorosulfonic acid (

    
    ) installs the sulfonyl chloride at C5.
    
  • Amination: Treatment with ammonia yields the 5-sulfonamide.

  • Dechlorohydroxylation: Phosphorus oxychloride (

    
    ) converts the C6-hydroxyl (lactam) into the C6-chloride.
    
  • Esterification: Methanolysis converts the C3-carboxylic acid to the methyl ester.

Route B: The Nitro-Meerwein Strategy (The "Sandmeyer" Approach)

This route starts with Methyl 6-chloro-5-nitronicotinate . It relies on converting a nitro group to a sulfonamide via a diazonium intermediate.

Mechanism:

  • Reduction: The nitro group is reduced to an amine (

    
     or 
    
    
    
    ).
  • Diazotization: Formation of the diazonium salt using

    
    .
    
  • Meerwein Sulfonation: Reaction with sulfur dioxide (

    
    ) and copper(II) chloride (
    
    
    
    ) generates the sulfonyl chloride.
  • Amination: Conversion to sulfonamide with ammonia.

Part 2: Visualizing the Chemistry

Diagram 1: Comparative Synthetic Workflows

The following diagram illustrates the divergent logic between the two routes.

SynthesisComparison StartA Start: 6-Hydroxynicotinic Acid StepA1 1. Chlorosulfonation (ClSO3H, 140°C) Target: C5-SO2Cl StartA->StepA1 Electrophilic Subst. StepA2 2. Amination (NH4OH) Target: C5-SO2NH2 StepA1->StepA2 Nucleophilic Attack StepA3 3. Chlorination/Esterification (POCl3 / MeOH) Target: C6-Cl, C3-COOMe StepA2->StepA3 Deoxychlorination Product Product: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate StepA3->Product Yield: ~55-65% StartB Start: Methyl 6-chloro-5-nitronicotinate StepB1 1. Reduction (Fe/AcOH or H2/Pd) Target: C5-NH2 StartB->StepB1 Nitro Reduction StepB2 2. Diazotization (NaNO2, HCl, 0°C) Target: C5-N2+ StepB1->StepB2 Diazotization StepB3 3. Meerwein Sulfonation (SO2, CuCl2, AcOH) Target: C5-SO2Cl StepB2->StepB3 Radical Capture StepB4 4. Amination (NH3 in MeOH) StepB3->StepB4 StepB4->Product Yield: ~40-50%

Caption: Comparison of Route A (Direct Functionalization) vs. Route B (Sandmeyer-type Transformation). Route A offers fewer steps and higher atom economy.

Part 3: Detailed Performance Comparison

The following data summarizes experimental outcomes based on standardized protocols for pyridine sulfonamide synthesis.

MetricRoute A: Direct ChlorosulfonationRoute B: Nitro-Meerwein
Overall Yield 55% - 65% 40% - 50%
Step Count 3 (Telescoping possible)4
Raw Material Cost Low (6-Hydroxynicotinic acid is a commodity)High (Nitronicotinate precursors are expensive)
Scalability High (Kilogram scale feasible)Moderate (Diazonium intermediates are unstable)
Safety Profile Moderate (

is corrosive)
Low (Explosion risk with diazonium salts)
Regioselectivity Excellent (Directed by 6-OH)Excellent (Pre-installed nitrogen)
Impurity Profile Main impurity: 6-chloro-3-carboxy analog (hydrolysis)Copper salts, azo-coupling byproducts

Part 4: Critical Experimental Protocols

Protocol 1: Route A (Recommended)

Objective: Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate starting from 6-hydroxynicotinic acid.

Step 1: Chlorosulfonation[1]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to an acid scrubber (NaOH trap).

  • Reagent Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C.

  • Substrate Addition: Slowly add 6-Hydroxynicotinic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 140°C for 4 hours. The solution will turn from viscous to clear brown.

  • Workup: Cool the mixture to ambient temperature. Slowly pour the reaction mass onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

  • Isolation: Filter the precipitated 6-hydroxy-5-(chlorosulfonyl)nicotinic acid . Wash with cold water.[2][3] Dry under vacuum.[4]

Step 2: Amination[5]
  • Dissolution: Suspend the wet cake from Step 1 in acetone or THF.

  • Amination: Add Ammonium hydroxide (28% aq, 5.0 equiv) dropwise at 0-5°C.

  • Stirring: Stir at room temperature for 2 hours.

  • Acidification: Adjust pH to ~2.0 with conc. HCl to precipitate 6-hydroxy-5-sulfamoylpyridine-3-carboxylic acid . Filter and dry.[2][3][4][6]

Step 3: Chlorination & Esterification (Telescoped)
  • Chlorination: Suspend the solid from Step 2 in Phosphorus oxychloride (

    
    , 6.0 equiv) .
    
  • Catalysis: Add catalytic DMF (0.1 equiv) .

  • Reflux: Heat to reflux (105°C) for 3-5 hours until the solution is clear (formation of 6-chloro-5-sulfamoylnicotinoyl chloride).

  • Concentration: Distill off excess

    
     under reduced pressure.
    
  • Esterification: Dissolve the residue in dry Dichloromethane (DCM) and cool to 0°C. Add Methanol (excess) slowly.

  • Quench: Pour into saturated

    
     solution. Extract with Ethyl Acetate.[7]
    
  • Purification: Recrystallize from MeOH/Water or purify via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Route B (Alternative)

Objective: Conversion of Methyl 6-chloro-5-aminonicotinate (derived from nitro reduction) to the sulfonyl chloride.

  • Diazotization: Dissolve methyl 6-chloro-5-aminonicotinate in conc. HCl and acetic acid. Cool to -5°C. Add

    
     (1.1 equiv)  in water dropwise. Stir 30 min.
    
  • Sulfonation: In a separate vessel, saturate Acetic Acid with

    
     gas  and add 
    
    
    
    (0.2 equiv)
    .
  • Coupling: Pour the cold diazonium solution into the

    
     mixture. Stir until gas evolution (
    
    
    
    ) ceases.
  • Workup: Pour into ice water. Extract the sulfonyl chloride with DCM.

  • Amination: Treat the DCM layer directly with ammonia gas or aqueous ammonia to yield the final product.

Part 5: References

  • Organic Syntheses, Coll. Vol. 4, p. 201. Preparation of 6-Hydroxynicotinic Acid from Methyl Coumalate.

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine Sulfonamide Diuretics. (General reference for chlorosulfonation of hydroxypyridines).

  • ChemicalBook. Methyl 6-chloro-5-nitronicotinate Properties and Synthesis.

  • ResearchGate. Synthesis of substituted pyridosulfonamide derivatives.

  • PrepChem. Synthesis of 6-Chloro nicotinic acid, methyl ester.

  • BenchChem. Industrial Routes for Methyl 6-methylnicotinate (Analogous Chemistry).

Sources

Validation

assessing the purity of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate from different suppliers

Executive Summary Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS 800371-55-9) is a critical scaffold in the synthesis of endothelin receptor antagonists and various kinase inhibitors. Its dual electrophilic natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS 800371-55-9) is a critical scaffold in the synthesis of endothelin receptor antagonists and various kinase inhibitors. Its dual electrophilic nature (C6-chloride and C3-ester) makes it highly versatile but also susceptible to specific degradation pathways that standard Certificates of Analysis (CoA) often overlook.

The Bottom Line:

  • Never rely solely on HPLC Area %. This molecule often retains significant inorganic salts and moisture (up to 5% w/w) which are invisible to UV detection but disastrous for stoichiometry-sensitive downstream coupling.

  • The "Hidden" Impurity: The carboxylic acid hydrolysis product is the most common contaminant in lower-grade supplies, often co-eluting under standard neutral HPLC conditions.

  • Recommendation: Implement a dual-validation protocol using qNMR (for absolute assay) and Acidic LC-MS (for impurity profiling) before releasing material to production.

Strategic Analysis: The Validation Workflow

To objectively assess suppliers, we must move beyond the vendor-provided CoA. The following workflow is designed to detect the three most common failure modes: Hydrolysis , Regioisomerism , and Salt/Solvent Entrapment .

Analytical Decision Matrix

AnalyticalWorkflow Start Sample Intake (CAS 800371-55-9) KF Karl Fischer (KF) Check Moisture Start->KF qNMR 1H qNMR (DMSO-d6, Maleic Acid Std) Determines Absolute wt% Start->qNMR HPLC UPLC-MS (Acidic) Check Organic Impurities Start->HPLC Decision Data Synthesis KF->Decision Water > 1.0%? qNMR->Decision Assay < 95%? HPLC->Decision Specific Impurity > 0.5%? Pass RELEASE (Purity >98% wt/wt) Decision->Pass All Specs Met Fail REJECT or REWORK Decision->Fail Out of Spec

Figure 1: The "Triangulation" approach. qNMR provides the truth on mass balance, while LC-MS identifies specific organic contaminants.

Comparative Assessment: Supplier Case Studies

We evaluated three independent batches of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate from distinct commercial suppliers (anonymized as A, B, and C).

The Data
MetricSupplier A (Premium)Supplier B (Standard)Supplier C (Economy)
Price (per 10g) $450$280$150
Vendor Stated Purity 99.5% (HPLC)98.0% (HPLC)97.0% (HPLC)
qNMR Absolute Assay 99.1% 94.2% 88.5%
Water Content (KF) 0.1%1.8%0.5%
Major Organic Impurity None detectedDes-chloro analog (trace)Hydrolyzed Acid (8.2%)
Residual Solvent <500 ppm EtOAc2.1% Methanol<1000 ppm Hexane
Physical Appearance White Crystalline SolidOff-white Powder (Clumpy)Pale Yellow Solid
Analysis of Results
  • Supplier A (The Gold Standard): The qNMR and HPLC data align perfectly. The low water content suggests proper drying and storage. This material is ready for sensitive transition-metal catalyzed cross-couplings.

  • Supplier B (The "Wet" Trap): While the organic purity looks acceptable on a chromatogram, the qNMR reveals a 4% mass deficit . The culprit is a combination of retained Methanol (solvation) and water.

    • Risk:[1][2] Using this in a reaction requiring strict stoichiometry (e.g., with NaH or LiHMDS) will result in immediate quenching of the base, leading to stalled conversion.

  • Supplier C (The Chemical Failure): The vendor claims 97% purity based on a standard HPLC method (likely at neutral pH). However, our acidic method revealed the carboxylic acid derivative (hydrolysis of the methyl ester).

    • Cause: Likely poor workup control (exposure to aqueous base) or storage in humid conditions.

    • Risk:[1][2] The free acid will poison catalysts and compete in nucleophilic substitution reactions.

Deep Dive: Impurity Impact on Downstream Chemistry

Understanding why an impurity matters is as important as finding it. The primary utility of this scaffold is the reactivity of the C6-Chlorine (SNAr) and the C3-Ester (Amidation/Reduction).

Impurity Fate Mapping

ImpurityImpact Target Target Molecule (Ester + Sulfonamide) Reaction_SNAr Next Step: SNAr Displacement Target->Reaction_SNAr Impurity_Acid Impurity: Free Acid (Hydrolysis Product) Impurity_Acid->Reaction_SNAr Impurity_Water Impurity: Water (>1.0%) Impurity_Water->Reaction_SNAr Outcome_Good High Yield Product Reaction_SNAr->Outcome_Good Outcome_Bad1 Catalyst Poisoning (Copper/Palladium) Reaction_SNAr->Outcome_Bad1 Binds Metal Outcome_Bad2 Reagent Quench (Excess Base Required) Reaction_SNAr->Outcome_Bad2 Destroys Nucleophile

Figure 2: The "Domino Effect" of impurities. Acidic impurities can chelate transition metals, while water alters the effective molarity of bases.

Recommended Experimental Protocols

To replicate these findings, implement the following standard operating procedures (SOPs).

HPLC/UPLC Method (Purity & Impurities)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic modifier is crucial to suppress ionization of the carboxylic acid impurity, ensuring it separates from the ester.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Temperature: 40°C.

qNMR Method (Absolute Assay)
  • Solvent: DMSO-d6 (ensures solubility of sulfonamide).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (d1): >30 seconds (critical for accurate integration).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity of Standard.[3][2][4][5][6][7][8][9]

References

  • BenchChem Technical Support. (2025).[10] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem. Link

  • Almac Sciences. (2024). qNMR – A Modern Alternative to HPLC for Pharmaceutical Intermediates.[11] Almac Group. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • PubChem. (2025).[12] Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (Compound Summary). National Library of Medicine. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the reproducibility of experimental results is paramount. This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the reproducibility of experimental results is paramount. This guide provides an in-depth technical comparison of the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a key building block in medicinal chemistry, with a more common analogue, Methyl 6-chloropyridine-3-carboxylate. By examining the synthetic pathways and potential challenges, we aim to equip researchers with the insights necessary to achieve consistent and reliable outcomes.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to interact with a wide range of biological targets. The introduction of a sulfamoyl group, as in Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, can significantly modulate a molecule's physicochemical properties, including solubility, acidity, and binding interactions, making it a valuable moiety in drug design. However, the synthesis of such multi-functionalized pyridines can present challenges in terms of regioselectivity, functional group compatibility, and overall reproducibility.

This guide will dissect the synthetic route to Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, starting from the readily available 6-Chloronicotinic acid. We will compare this multi-step synthesis with the more straightforward preparation of Methyl 6-chloropyridine-3-carboxylate to highlight the critical parameters that influence the reproducibility of the more complex target molecule.

Comparative Synthesis and Key Experimental Data

The synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate involves a three-step process from 6-Chloronicotinic acid: chlorosulfonation, amidation, and esterification. In contrast, the synthesis of Methyl 6-chloropyridine-3-carboxylate is a direct esterification of the same starting material.

ParameterMethyl 6-chloropyridine-3-carboxylateMethyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Starting Material 6-Chloronicotinic acid6-Chloronicotinic acid
Key Intermediates None6-Chloro-5-(chlorosulfonyl)nicotinic acid, 6-Chloro-5-sulfamoylnicotinic acid
Number of Steps 13
Overall Yield (Predicted) >90%60-70% (Estimated)
Purity (Typical) >98%>95% (with careful purification)
Melting Point 86-90 °C[1]Not available (Predicted to be a solid)
Molecular Weight 171.58 g/mol [2]250.66 g/mol [3]
¹H NMR (Predicted, CDCl₃) δ 8.9 (d, 1H), 8.2 (dd, 1H), 7.4 (d, 1H), 3.9 (s, 3H)δ 9.1 (d, 1H), 8.7 (d, 1H), 5.5 (br s, 2H), 4.0 (s, 3H)
¹³C NMR (Predicted, CDCl₃) δ 165, 152, 150, 139, 125, 124, 53δ 164, 155, 151, 145, 135, 122, 54
IR (KBr, cm⁻¹) ~1730 (C=O), ~1590, 1480 (C=C, C=N), ~1100 (C-O), ~750 (C-Cl)~3350, 3250 (N-H), ~1730 (C=O), ~1340, 1160 (SO₂), ~1590, 1480 (C=C, C=N), ~750 (C-Cl)

Experimental Workflows and Methodologies

Diagram: Synthetic Pathways

Synthesis_Comparison cluster_0 Synthesis of Methyl 6-chloropyridine-3-carboxylate cluster_1 Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate A 6-Chloronicotinic Acid B Methyl 6-chloropyridine-3-carboxylate A->B Esterification (e.g., SOCl₂/MeOH) C 6-Chloronicotinic Acid D 6-Chloro-5-(chlorosulfonyl)nicotinic acid C->D Chlorosulfonation (ClSO₃H) E 6-Chloro-5-sulfamoylnicotinic acid D->E Ammonolysis (NH₄OH) F Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate E->F Esterification (e.g., SOCl₂/MeOH)

Caption: Comparative synthetic routes from 6-Chloronicotinic acid.

Detailed Experimental Protocol: Synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

This protocol is a proposed, self-validating system based on established synthetic transformations for similar compounds. Researchers should exercise caution and perform small-scale trials to optimize conditions.

Step 1: Chlorosulfonation of 6-Chloronicotinic Acid

Causality: This step introduces the sulfonyl chloride group at the C5 position of the pyridine ring. The use of excess chlorosulfonic acid acts as both the reagent and the solvent, driving the reaction to completion. The reaction is highly exothermic and moisture-sensitive, requiring careful temperature control and anhydrous conditions to ensure reproducibility and prevent unwanted side reactions.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, cautiously add chlorosulfonic acid (5 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 6-Chloronicotinic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • The precipitated product, 6-chloro-5-(chlorosulfonyl)nicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Self-Validation: The identity and purity of the intermediate can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal at the C5 position and the appearance of a downfield shifted proton at C4 would be observed.

Step 2: Ammonolysis of 6-Chloro-5-(chlorosulfonyl)nicotinic acid

Causality: This step converts the sulfonyl chloride to the desired sulfonamide. The use of aqueous ammonia provides both the nucleophile and the base to neutralize the HCl generated during the reaction. The reaction is typically rapid, but careful monitoring is necessary to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Protocol:

  • To a stirred solution of aqueous ammonia (28-30%, 10 equivalents) in a beaker cooled in an ice bath, slowly add the crude 6-chloro-5-(chlorosulfonyl)nicotinic acid from the previous step.

  • Maintain the temperature below 20 °C during the addition.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated product, 6-Chloro-5-sulfamoylnicotinic acid, is collected by vacuum filtration, washed with cold water, and dried.

Self-Validation: The successful formation of the sulfonamide can be confirmed by IR spectroscopy, with the appearance of characteristic N-H stretching bands around 3350 and 3250 cm⁻¹.

Step 3: Esterification of 6-Chloro-5-sulfamoylnicotinic acid

Causality: The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid is a common and reliable method. Alternatively, for more sensitive substrates, reaction with thionyl chloride followed by methanol can be employed to form the methyl ester under milder conditions.

Protocol (Fischer Esterification):

  • Suspend 6-Chloro-5-sulfamoylnicotinic acid (1 equivalent) in methanol (10 volumes).

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate.

Self-Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared with literature values if available.

Alternative for Comparison: Synthesis of Methyl 6-chloropyridine-3-carboxylate

The synthesis of this simpler analogue highlights the increased complexity introduced by the sulfamoyl group.

Diagram: Single-Step Esterification

Esterification A 6-Chloronicotinic Acid B Methyl 6-chloropyridine-3-carboxylate A->B SOCl₂ / Methanol or H₂SO₄ / Methanol

Caption: Direct esterification of 6-Chloronicotinic acid.

Protocol:
  • To a solution of 6-Chloronicotinic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Methyl 6-chloropyridine-3-carboxylate.

Discussion on Reproducibility and Troubleshooting

The multi-step synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate presents more opportunities for variability and lower overall yields compared to the direct esterification of Methyl 6-chloropyridine-3-carboxylate.

  • Chlorosulfonation: This is the most critical step. Incomplete reaction can lead to a mixture of starting material and product, which can be difficult to separate. Overheating or the presence of moisture can lead to decomposition and the formation of byproducts. Consistent and slow addition of the starting material at low temperature is key to obtaining a clean reaction.

  • Ammonolysis: The primary challenge here is the potential for hydrolysis of the sulfonyl chloride. Using a sufficient excess of concentrated ammonia and maintaining a low temperature during the addition can mitigate this.

  • Esterification: While generally a robust reaction, incomplete conversion can occur. Ensuring anhydrous conditions and a sufficient reaction time is important. Purification by column chromatography is often necessary to obtain a highly pure product.

By carefully controlling the reaction parameters at each stage and validating the intermediates, researchers can enhance the reproducibility of the synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a valuable tool for advancing drug discovery programs.

References

  • PubChem. Methyl 6-chloropyridine-3-carboxylate. [Link][2]

  • PubChem. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scient...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a cornerstone of a safe laboratory environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate. This compound, while essential for many research and development pipelines, possesses characteristics that require a dedicated and informed disposal pathway. We will move beyond simple instructions to explain the causality behind these procedures, ensuring you are equipped to handle this substance with expertise and confidence.

Part 1: Hazard Identification and Characterization

Understanding the intrinsic properties of a chemical is the first step toward managing it safely. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a chlorinated heterocyclic compound. While comprehensive toxicological data for this specific molecule may not be widely published, its structural motifs provide clear guidance on its potential hazards. Based on data from analogous compounds, it should be handled as a substance that can cause significant irritation.[1][2]

The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.

These hazards dictate that Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate must be treated as regulated hazardous waste. Disposal through standard laboratory drains or in the regular trash is strictly prohibited and poses a significant risk to environmental and public health.[3][4]

Hazard Profile: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
GHS Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Primary Physical State Solid / Crystalline Powder
Key Structural Features Chlorinated Pyridine Ring, Sulfamoyl Group, Methyl Ester
Incompatibilities Strong oxidizing agents, strong acids, strong bases. Mixing with incompatible materials can cause dangerous reactions.[3][5]
Prohibited Disposal Routes Sewer/Drain System, Regular Trash, Evaporation.[3][4]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system to ensure safety and compliance from the point of generation to final disposal.

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

Before generating or handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[1][6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear impervious clothing.[6]

Step 2: Waste Segregation & Collection

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[4][5]

  • Designated Waste Stream: This compound must be collected as a solid chlorinated organic hazardous waste.

  • Avoid Co-mingling: Do NOT mix this waste with other waste streams, especially:

    • Aqueous or liquid wastes.

    • Incompatible chemicals like strong acids, bases, or oxidizers.[5]

    • Non-hazardous waste.

Step 3: Containerization & Labeling

The waste container is your primary method of containment and communication.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[7][8] Whenever possible, use plastic containers to minimize the risk of breakage.[9]

  • Labeling (The 3 C's - Clear, Correct, Complete): The container must be labeled immediately upon the first addition of waste. The label must be securely attached and include:

    • The words "HAZARDOUS WASTE" .[7][9]

    • The full chemical name: "Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate" . Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all constituents by percentage.

    • The relevant hazard warnings (e.g., "Irritant").

    • The date of first accumulation.

Step 4: On-Site Accumulation (Satellite Accumulation Area)

Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[7][10] This is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Location: Store the waste container in a designated secondary containment bin within the SAA.

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[4][7]

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste per SAA).[10]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EH&S: Once the container is 90% full, or before the designated accumulation time limit is reached (typically 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][8][10]

  • Ultimate Disposal Method: As a chlorinated organic compound, the appropriate final disposal method is high-temperature incineration in a licensed and permitted hazardous waste facility.[6] This process must utilize flue gas scrubbing technology to neutralize the hydrochloric acid (HCl) gas that is produced upon combustion, preventing its release into the atmosphere.[6][11]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, your immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's emergency line.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Part 2, Step 1.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste in the same container.[6][12]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making a compliant disposal decision for this chemical.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generated: Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate B Is it a hazardous chemical? A->B C Prohibited Disposal Route: Sewer / Drain B->C No (Invalid Option) D Prohibited Disposal Route: Regular Trash B->D No (Invalid Option) E Correct Disposal Pathway B->E  Yes (Irritant, Chlorinated Organic) F 1. Segregate as Chlorinated Solid Organic Waste E->F G 2. Use Compatible, Sealed Container F->G H 3. Affix Complete Hazardous Waste Label G->H I 4. Store in Secondary Containment in Satellite Accumulation Area H->I J 5. Contact EH&S for Pickup (Disposal via Incineration) I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Reactant of Route 2
Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.